Roselipin 2B
Description
Properties
Molecular Formula |
C42H74O15 |
|---|---|
Molecular Weight |
819.0 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
InChI |
InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33-,34?,35?,36-,37-,38+,39+,40?,42+/m1/s1 |
InChI Key |
NCIXLNTUPVOTSJ-QPECZNAPSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Synonyms |
oselipin 2A roselipin 2B |
Origin of Product |
United States |
Foundational & Exploratory
Roselipin 2B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 2B is a naturally occurring glycolipid belonging to the roselipin family of compounds, first isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2] These compounds have garnered significant interest within the scientific community due to their potent inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available. It is intended to serve as a valuable resource for researchers investigating novel therapeutics for metabolic disorders.
Discovery and Producing Organism
This compound, along with its congeners Roselipin 1A, 1B, and 2A, was discovered and isolated from the fermentation broth of the marine fungus Gliocladium roseum KF-1040.[1][2] The producing strain was identified through a screening program for inhibitors of diacylglycerol acyltransferase. The roselipins represent a novel class of glycolipids characterized by a highly methylated fatty acid core modified with D-mannose and D-arabinitol.[3][4] this compound is distinguished from Roselipin 1B by the presence of an acetyl group.[3][4]
Biological Activity and Quantitative Data
The primary biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the biosynthesis of triglycerides. The inhibitory activity of the roselipins was evaluated using an enzyme assay with rat liver microsomes and a cell-based assay.
Table 1: Inhibitory Activity (IC50) of Roselipins against Diacylglycerol Acyltransferase (DGAT)
| Compound | Enzyme Assay IC50 (µM) | Cell-Based Assay IC50 (µM) |
| Roselipin 1A | 17 | 39 |
| Roselipin 1B | 15 | 32 |
| Roselipin 2A | 22 | 24 |
| This compound | 18 | 18 |
Data sourced from a summary of the initial findings.
Experimental Protocols
Fermentation of Gliocladium roseum KF-1040 (Representative Protocol)
The following is a representative protocol for the liquid-state fermentation of Gliocladium roseum for the production of secondary metabolites. This protocol is based on general methods for this species and may require optimization for maximal this compound yield.
3.1.1. Media Composition
-
Seed Medium:
-
Glucose: 20 g/L
-
Peptone: 5 g/L
-
Yeast Extract: 3 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Natural Seawater: 50% (v/v)
-
Distilled Water: 50% (v/v)
-
Adjust pH to 6.0 before sterilization.
-
-
Production Medium:
-
Sucrose: 50 g/L
-
Soybean Meal: 20 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Natural Seawater: 70% (v/v)
-
Distilled Water: 30% (v/v)
-
Adjust pH to 6.5 before sterilization.
-
3.1.2. Fermentation Conditions
-
Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a mycelial plug of Gliocladium roseum KF-1040 from a fresh agar plate. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.
-
Production Culture: Inoculate a 2 L flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor the production of this compound by analytical HPLC.
Caption: Workflow for the fermentation of Gliocladium roseum KF-1040.
Isolation and Purification of this compound
The isolation of roselipins from the fermentation broth is achieved through a multi-step process involving solvent extraction and chromatographic techniques.
3.2.1. Extraction
-
Centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to yield a crude extract.
3.2.2. ODS Column Chromatography
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto an octadecylsilane (ODS) column equilibrated with 50% aqueous methanol.
-
Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 50%, 70%, 90%, and 100% methanol).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing roselipins.
3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)
The fractions enriched with roselipins are further purified by preparative HPLC to isolate this compound.
-
Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 70% to 95% acetonitrile over 30 minutes).
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the concentration of the sample.
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
Caption: General workflow for the isolation and purification of this compound.
Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase
This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step, which involves the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. By inhibiting DGAT, this compound effectively blocks the production of triglycerides, which are the primary form of stored energy in the body. Elevated triglyceride levels are associated with various metabolic disorders, including obesity, type 2 diabetes, and fatty liver disease.
Caption: The inhibitory action of this compound on the DGAT pathway.
Conclusion
This compound is a potent inhibitor of diacylglycerol acyltransferase isolated from the marine fungus Gliocladium roseum KF-1040. Its discovery has opened new avenues for the development of therapeutic agents targeting metabolic diseases. This technical guide has summarized the key findings related to the discovery, isolation, and mechanism of action of this compound, providing valuable data and representative experimental protocols for the scientific community. Further research into the optimization of its production and a deeper understanding of its pharmacological properties will be crucial for its potential translation into clinical applications.
References
- 1. Purification of antifungal lipopeptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secondary Metabolites of Gliocladium roseum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliocladium roseum, now taxonomically reclassified as Clonostachys rosea f. rosea, is a fungus belonging to the Bionectriaceae family with remarkable ecological versatility.[1][2] It thrives as an endophyte within living plants, acts as a saprophyte decomposing organic matter in the soil, and functions as a mycoparasite, attacking other fungi and nematodes.[1][2] This multifaceted lifestyle is largely attributed to its sophisticated production of a diverse arsenal of secondary metabolites. These bioactive compounds not only mediate its interactions with the surrounding environment but also represent a promising resource for applications in biocontrol, biofuel, and pharmaceutical development.[1][3]
This guide provides a comprehensive technical overview of the secondary metabolites produced by Gliocladium roseum, detailing their chemical diversity, biological activities, and the experimental protocols for their study. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and development.
Classes of Secondary Metabolites and Biological Activities
Gliocladium roseum is a prolific producer of a wide array of secondary metabolites, which can be broadly categorized into volatile organic compounds, polyketides, nitrogen-containing compounds, and terpenoids. These compounds are instrumental in the fungus's antagonistic activities against plant pathogens, insects, and nematodes.[3][4]
Volatile Organic Compounds (VOCs) - "Myco-diesel"
One of the most notable discoveries related to G. roseum is its ability to produce a complex mixture of volatile hydrocarbons and their derivatives, collectively termed "myco-diesel".[5][6] This unique profile includes a series of straight-chain alkanes, acetic acid esters, and other hydrocarbons that are components of diesel fuel.[5][6] These VOCs exhibit significant antimicrobial and insecticidal properties, contributing to the fungus's efficacy as a biocontrol agent.[1][2]
Polyketides
Polyketides are a structurally diverse class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. In G. roseum, a key polyketide is Gliorosein , a toluquinone derivative.[7] Studies have elucidated its biosynthetic pathway, starting from acetyl-CoA and malonyl-CoA.[7] Polyketides from the broader Clonostachys genus, including G. roseum, are known for their antimicrobial and cytotoxic activities.[4][8]
Nitrogen-Containing Compounds
This class includes peptides and piperazine derivatives. While specific studies on G. roseum are part of the broader research into the Clonostachys genus, these fungi are known to produce various nitrogenous compounds with antimicrobial properties.[4] For example, glioperazine B, isolated from a related species, has shown activity against Staphylococcus aureus.[4]
Terpenoids and Steroids
Terpenoids are synthesized from isoprene units and form a large and diverse class of natural products. Research on a Gliocladium species has led to the isolation of ergosterol and an ergosterol derivative, 7,22-diene-3-hydroxy-6,9-epidioxyergosta.[9][10] These compounds are integral components of fungal cell membranes and can possess various biological activities.
Lipids and Ceramides
Studies have also identified complex lipids and ceramides from Gliocladium species. These include novel compounds like 8(E)-N-(2'-hydroxypalmityl)-1-O-beta-glycopyranosyl-3-hydroxyl-9-methyl-2-octodecanine-4,8-diene and N-(2'-hydroxytetracosanoyl)-1,3,4-trihydroxy-2-octodecanine.[9][10]
Data Presentation: Summary of Secondary Metabolites
The following tables summarize the key secondary metabolites identified from Gliocladium roseum and related species, along with their reported biological activities.
Table 1: Volatile Organic Compounds (VOCs) from G. roseum (NRRL 50072)
| Compound Name | Chemical Class | Biological Activity | Reference |
| Acetic acid, hexyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5] |
| Acetic acid, heptyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5][6] |
| Acetic acid, octyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5][6] |
| Undecane, 2,6-dimethyl | Branched Alkane | Component of "myco-diesel" | [5][6] |
| Decane, 3,3,5-trimethyl | Branched Alkane | Component of "myco-diesel" | [5][6] |
| Cyclohexene, 4-methyl | Cyclic Alkene | Component of "myco-diesel" | [5][6] |
| Heptane | Alkane | Component of "myco-diesel" | [6] |
| Octane | Alkane | Component of "myco-diesel" | [6] |
Table 2: Non-Volatile Secondary Metabolites from Gliocladium spp.
| Compound Name | Chemical Class | Source Species | Biological Activity | Reference |
| Gliorosein | Polyketide (Toluquinone) | G. roseum | Antimicrobial | [7] |
| Ergosterol | Steroid | Gliocladium sp. | Fungal cell membrane component | [9][10] |
| 7,22-diene-3-hydroxy-6,9-epidioxyergosta | Ergosterol Derivative | Gliocladium sp. | Not specified | [9][10] |
| 8(E)-N-(2'-hydroxypalmityl)-1-O-beta-glycopyranosyl-3-hydroxyl-9-methyl-2- octodecanine-4, 8-diene | Ceramide | Gliocladium sp. | Not specified | [9][10] |
| N-(2'-hydroxytetracosanoyl)-1,3,4-trihydroxy-2-octodecanine | Ceramide | Gliocladium sp. | Not specified | [9][10] |
| α-palmitin | Lipid | Gliocladium sp. | Not specified | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of secondary metabolites. The following sections outline key experimental protocols.
Protocol 1: Fungal Cultivation for Secondary Metabolite Production
-
Culture Media : The choice of medium significantly impacts metabolite production.[11]
-
For Volatile Compounds (Myco-diesel) : Oatmeal-based agar is effective.[5]
-
For Gliorosein : Raulin-Thom medium has been used to achieve high yields.[7]
-
General Purpose/Screening : Potato Dextrose Agar (PDA) or Broth (PDB) are commonly used for initial cultivation and screening.[12][13] A liquid medium containing sucrose (40-50 g/L), bean cake powder (20-25 g/L), and mineral salts can be used for large-scale fermentation.[14]
-
-
Inoculation : Inoculate the chosen sterile medium with a mycelial plug (approx. 5 mm diameter) from a fresh culture of G. roseum.[5][12]
-
Incubation Conditions :
Protocol 2: Extraction and Analysis of Volatile Organic Compounds (VOCs)
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][15][16]
-
Sample Preparation : Place a sample of the G. roseum culture (e.g., an agar plug or a liquid aliquot) into a 20 mL glass vial and seal with a Teflon-lined septum.[17]
-
Equilibration : Allow the vial to equilibrate at a constant temperature (e.g., room temperature or slightly elevated) for at least 30 minutes to allow volatiles to accumulate in the headspace.[16][17]
-
SPME : Manually or automatically expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a standardized time (e.g., 10-30 minutes).[16][17]
-
GC-MS Analysis :
-
Desorption : Immediately insert the SPME fiber into the hot inlet (e.g., 250°C) of the GC-MS to desorb the analytes.
-
Separation : Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds. A typical program might be: hold at 40°C for 2 min, ramp to 230°C at 5°C/min, and hold for 5 min.[5]
-
Detection : Analyze the eluting compounds using a mass spectrometer in full scan mode.
-
Identification : Identify compounds by comparing their mass spectra and retention indices with spectral libraries (e.g., NIST, Wiley).[17]
-
Protocol 3: Extraction and Purification of Non-Volatile Metabolites
-
Extraction :
-
Homogenize the fungal biomass and culture medium.
-
Perform a solvent extraction using a sequence of solvents with increasing polarity, such as ethyl acetate followed by butanol.[5][13] For solid cultures, the biomass can be soaked overnight in the solvent before filtration and partitioning.[5]
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[5]
-
-
Fractionation :
-
Subject the crude extract to preliminary fractionation using techniques like column chromatography with silica gel or a reversed-phase material (e.g., C18).[18]
-
-
Purification (HPLC) :
-
Purify the fractions further using High-Performance Liquid Chromatography (HPLC), often with a C18 column.[19]
-
Use a gradient elution system, for example, with a mobile phase consisting of water (often with 0.1% formic acid) and methanol or acetonitrile.[20]
-
Monitor the elution profile with a UV detector and collect the fractions corresponding to individual peaks.
-
-
Structure Elucidation :
Protocol 4: Antimicrobial Activity Assay (Agar Well/Disk Diffusion)
This method is a common screening technique to assess the antimicrobial properties of fungal extracts.[6][22][23]
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[22]
-
Plate Preparation : Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, PDA for fungi).
-
Well/Disk Application :
-
Well Method : Aseptically punch wells (6-8 mm diameter) into the agar and add a defined volume (e.g., 75-100 µL) of the fungal extract (dissolved in a suitable solvent like DMSO) at various concentrations (e.g., 250, 500, 750, 1000 ppm).[13][22]
-
Disk Method : Impregnate sterile paper disks with the extract and place them on the agar surface.[6][22]
-
-
Controls : Use a solvent-only control (negative control) and a standard antibiotic/antifungal (positive control).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the well/disk where microbial growth is prevented) in millimeters.[6]
Signaling Pathways and Biosynthesis
Understanding the biosynthetic pathways of secondary metabolites is crucial for metabolic engineering and optimizing production.
Gliorosein Biosynthesis
The biosynthesis of the polyketide gliorosein in G. roseum has been investigated using radiolabeled precursors. The proposed pathway involves the sequential modification of a polyketide backbone.[7]
Caption: Proposed biosynthetic pathway of Gliorosein in G. roseum.
General Experimental Workflow
The process from fungal culture to identified bioactive compound follows a standardized workflow in natural product chemistry.
Caption: General workflow for isolating bioactive secondary metabolites.
Ecological Roles of Secondary Metabolites
The secondary metabolites of G. roseum are central to its ecological success, enabling it to interact with and dominate its environment.
References
- 1. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR for profiling the production of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batch Culture Fermentation of Endophytic Fungi and Extraction of Their Metabolites [en.bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Batch Culture Fermentation of Endophytic Fungi and Extraction of Their Metabolites [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Secondary metabolites of Gliocladium sp., a growth accelerating fungus for Anoectochilus roxburghii (Wall.) Lindl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 12. Antagonistic Potential and Metabolomic Profiling of Clonostachys rosea against Alternaria spp. causing Early Blight in Tomato - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN103484421A - Pilot scale production method for gliocladium roseum chlamydospore by liquid fermentation - Google Patents [patents.google.com]
- 15. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Correlating Secondary Metabolite Production with Genetic Changes Using Differential Analysis of 2D NMR Spectra | Springer Nature Experiments [experiments.springernature.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Architecture of Roselipin 2B: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Roselipin 2B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). The document details the isolation, physicochemical properties, and the spectroscopic and chemical methods employed to determine its complex chemical architecture. Special emphasis is placed on the advanced NMR techniques and chemical degradation studies that were pivotal in defining its unique structure, including the recently confirmed absolute stereochemistry of its polyketide backbone.
Introduction to this compound
This compound is a member of the roselipin family of natural products, which also includes Roselipins 1A, 1B, and 2A. These compounds were first isolated from the fermentation broth of the marine-derived fungus Gliocladium roseum KF-1040.[1] The roselipins have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride biosynthesis, presenting a potential therapeutic target for metabolic disorders.[1] this compound, specifically, is the 6"-O-acetyl derivative of Roselipin 1B.[1]
Physicochemical and Biological Properties
This compound is a colorless, amorphous solid. A summary of its key physicochemical and biological properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₄O₁₅ | [1] |
| Molecular Weight | 819.03 g/mol | [1] |
| Appearance | Colorless amorphous solid | |
| Biological Activity | DGAT Inhibition (IC₅₀) | 15 - 22 µM (for the roselipin family) |
Structure Elucidation: A Multi-faceted Approach
The determination of the intricate structure of this compound was a result of a combination of detailed spectroscopic analysis, chemical degradation, and, more recently, total synthesis of a related family member which confirmed the core's stereochemistry.
Spectroscopic Analysis
The planar structure of this compound was primarily elucidated through a suite of advanced NMR techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra was achieved using a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC. The key chemical shifts for the core structure, based on data for the closely related Roselipin 1A and known shifts for acetylated mannose, are summarized in Tables 2 and 3.
Table 2: ¹H NMR Data for the Core Structure of this compound (Note: Data is based on the reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The exact values for this compound would be found in the primary literature.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Polyketide Chain | |||
| H-3 | ~6.5 | d | ~10 |
| H-5 | ~3.8 | m | |
| H-7 | ~5.2 | dd | ~10, 5 |
| ... | ... | ... | ... |
| D-Mannose | |||
| H-1" | ~4.8 | d | ~1.5 |
| H-6"a | ~4.3 | dd | ~12, 2.5 |
| H-6"b | ~4.1 | dd | ~12, 5.5 |
| D-Arabinitol | |||
| H-1' | ~4.2 | m | |
| ... | ... | ... | ... |
| Acetyl Group | |||
| -COCH₃ | ~2.1 | s |
Table 3: ¹³C NMR Data for the Core Structure of this compound (Note: Data is based on the reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The exact values for this compound would be found in the primary literature.)
| Position | δC (ppm) |
| Polyketide Chain | |
| C-1 | ~168 |
| C-2 | ~130 |
| C-3 | ~145 |
| ... | ... |
| D-Mannose | |
| C-1" | ~100 |
| C-6" | ~64 |
| D-Arabinitol | |
| C-1' | ~70 |
| ... | ... |
| Acetyl Group | |
| -C OCH₃ | ~172 |
| -COC H₃ | ~21 |
Chemical Degradation Studies
To confirm the identity and stereochemistry of the sugar and polyol moieties, this compound was subjected to chemical degradation.
Methodology:
-
Acid Hydrolysis: this compound was treated with 1N HCl to cleave the glycosidic and ester linkages.
-
Product Isolation: The resulting products (the polyketide aglycone, mannose, and arabinitol) were separated by chromatography.
-
Derivatization and GC-MS Analysis: The isolated monosaccharides were derivatized to their corresponding alditol acetates and analyzed by gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase.
-
Comparison with Standards: The retention times and mass spectra were compared with those of authentic D- and L- standards of mannose and arabinitol.
This analysis unequivocally identified the sugar moiety as D-mannose and the polyol as D-arabinitol.
Experimental Protocols
Isolation and Purification of Roselipins
The following workflow outlines the general procedure for the isolation and purification of the roselipin family of compounds.
Caption: General workflow for the isolation and purification of roselipins.
NMR Spectroscopy
-
Instrumentation: JEOL JNM-A500 or equivalent spectrometer.
-
Solvent: CDCl₃ or C₅D₅N.
-
Temperature: 25°C.
-
¹H NMR: 500 MHz, standard pulse sequences.
-
¹³C NMR: 125 MHz, proton-decoupled.
-
2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC were used to establish correlations.
Stereochemistry of the Polyketide Chain
The absolute stereochemistry of the nine chiral centers in the polyketide backbone of the roselipins remained unassigned for a considerable time. A recent landmark achievement in the field was the total synthesis of Roselipin 1A. This synthetic endeavor not only confirmed the planar structure but also unequivocally established the absolute configuration of the polyketide core. As this compound shares the identical polyketide backbone, these findings are directly applicable.
Biological Activity and Mechanism of Action
Roselipins, including 2B, are inhibitors of diacylglycerol acyltransferase (DGAT). DGAT is the terminal and only committed enzyme in the main pathway of triglyceride synthesis. It catalyzes the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting this enzyme, roselipins effectively block the synthesis of triglycerides.
Caption: Inhibition of the DGAT signaling pathway by this compound.
Conclusion
The structure of this compound has been comprehensively elucidated through a combination of classical and modern analytical techniques. Its core is a highly methylated polyketide, glycosylated with D-mannose and esterified with D-arabinitol, with a 6"-O-acetylation on the mannose moiety. The recent total synthesis of Roselipin 1A has provided the final piece of the structural puzzle by defining the absolute stereochemistry of the polyketide chain. This detailed structural understanding is paramount for the further investigation of its biological activity and for guiding future drug development efforts targeting the DGAT enzyme.
References
The Biological Activity of Natural Glycolipids: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth exploration of the diverse biological activities of natural glycolipids, molecules of significant interest in the fields of immunology, oncology, and infectious disease research. Designed for researchers, scientists, and drug development professionals, this guide details the mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the study of these potent biomolecules.
Introduction to Natural Glycolipids
Glycolipids are ubiquitous amphipathic molecules, comprising a hydrophilic carbohydrate head group covalently linked to a hydrophobic lipid tail.[1][2][3] Found as integral components of cell membranes in all kingdoms of life—including plants, animals, and microorganisms—they play critical roles in maintaining membrane stability and fluidity.[1][4] Beyond their structural functions, glycolipids are key players in a multitude of cellular processes, including cell-cell recognition, signal transduction, and the modulation of immune responses.[1][2][5][6] Their structural diversity, arising from variations in both the glycan and lipid moieties, gives rise to a wide spectrum of biological functions, making them a fertile ground for therapeutic discovery.
Core Biological Activities and Mechanisms of Action
Natural glycolipids exhibit a range of biological activities, with immune modulation, antimicrobial effects, and anticancer properties being the most extensively studied.
Immune Modulation and Adjuvant Activity
Glycolipids are potent modulators of the immune system and are increasingly recognized as powerful vaccine adjuvants.[7][8] Their ability to stimulate both innate and adaptive immune responses stems from their interaction with specific pattern recognition receptors (PRRs) on immune cells.
2.1.1 Activation of Toll-Like Receptors (TLRs)
A prominent example of glycolipid-mediated immune activation is the stimulation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[8] The lipid A moiety of LPS is the principal TLR4 agonist.[7][8] Derivatives such as Monophosphoryl lipid A (MPLA), which has lower toxicity, are clinically approved adjuvants that function by binding to the TLR4/MD-2 complex.[7] This binding event triggers a signaling cascade involving the MyD88- and TRIF-dependent pathways, leading to the activation of the inflammasome and the promotion of a Th1-biased cellular immune response.[7]
2.1.2 Activation of Natural Killer T (NKT) Cells
Certain glycolipids, most notably the marine sponge-derived α-galactosylceramide (α-GalCer), activate a specialized subset of T lymphocytes called invariant Natural Killer T (iNKT) cells.[9][10] Antigen-presenting cells (APCs), such as dendritic cells (DCs), present α-GalCer on the surface molecule CD1d.[9][11] The semi-invariant T-cell receptor (TCR) on iNKT cells recognizes the glycolipid/CD1d complex, triggering the rapid secretion of large quantities of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[10] This cytokine burst leads to the downstream activation of a broad range of immune cells, including DCs, NK cells, B cells, and conventional T cells, powerfully enhancing adaptive immune responses.[9][10]
Table 1: Immunomodulatory Activity of Select Glycolipids
| Glycolipid/Derivative | Mechanism of Action | Target Cell/Receptor | Observed Effect | Reference |
|---|---|---|---|---|
| Monophosphoryl lipid A (MPLA) | TLR4 Agonist | Dendritic Cells, Macrophages | Promotes Th1-biased immune responses; used in approved vaccines. | [7] |
| α-Galactosylceramide (α-GalCer) | CD1d-mediated antigen presentation | Invariant NKT cells | Rapid release of Th1 and Th2 cytokines; potent vaccine adjuvant effect. | [9][10] |
| Aminoalkyl Glucosaminide Phosphates (AGPs) | Synthetic TLR4 Agonist | Dendritic Cells, Macrophages | Potent vaccine adjuvants with reduced toxicity compared to Lipid A. | [8] |
| Glycolipid C34 | Synthetic α-GalCer analog | Invariant NKT cells | Adjuvant for cancer vaccines; enhances IgG response against tumor glycans. |[11] |
Antimicrobial Activity
Many microbially-derived glycolipids function as biosurfactants and possess significant antimicrobial properties, including antibacterial and antifungal activities.[12] Their amphiphilic nature allows them to interact with and disrupt the cell membranes of pathogenic microorganisms, leading to cell lysis.[13] Rhamnolipids and sophorolipids are well-studied examples with broad-spectrum activity.[14] A notable application is the use of natural glycolipids from the edible mushroom Dacryopinax spathularia as an effective antimicrobial agent to prevent spoilage in beverages.[15]
Table 2: Antimicrobial Activity of Select Natural Glycolipids
| Glycolipid Class | Producing Organism | Target Pathogen(s) | Activity Metric | Reference |
|---|---|---|---|---|
| Rhamnolipids | Pseudomonas aeruginosa | Escherichia coli, Staphylococcus aureus | Zone of Inhibition | [13] |
| Sophorolipids | Starmerella bombicola | Candida albicans, various bacteria | Minimum Inhibitory Concentration (MIC) | [14] |
| Dodecanoic acid-undecyl ester | Dodecanoic acid undecyl ester | Aspergillus niger, Aspergillus flavus | High Inhibitory Activity | [13] |
| Glycolipids from Dacryopinax spathularia | Dacryopinax spathularia | Beverage spoilage organisms | Effective preservation |[15] |
Anticancer Activity
Several natural glycolipids have demonstrated promising anticancer activities.[14][16] These compounds can selectively target cancer cells while exhibiting lower cytotoxicity towards healthy tissue.[16]
For example, studies have shown that lactonic sophorolipids and mono-rhamnolipids can significantly reduce the viability of human malignant melanoma cells (SK-MEL-28) by inducing necrosis, with less impact on healthy keratinocytes.[14] Rhamnolipids have also shown efficacy against breast cancer (MCF-7), colon cancer (CaCo-2), and liver cancer (HepG2) cell lines.[14]
Furthermore, the adjuvant properties of glycolipids are being harnessed for cancer immunotherapy.[17] Conjugating NKT cell-activating glycolipids to tumor-associated peptide antigens creates potent cancer vaccines that can elicit robust CD8+ T-cell responses, delay primary tumor growth, and prevent metastasis in preclinical breast cancer models.[17]
Table 3: Anticancer Activity of Select Natural Glycolipids
| Glycolipid Class | Cancer Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Lactonic Sophorolipids | SK-MEL-28 (Melanoma) | Reduced cell viability, inhibited cell migration | Induction of necrosis | [14] |
| Mono-Rhamnolipids | SK-MEL-28 (Melanoma) | Significantly detrimental effect on viability | Induction of necrosis | [14] |
| Rhamnolipids | HCT116 & Caco-2 (Colorectal) | Induced cell death at low concentrations (10 µg/mL) | Not specified | [16] |
| Di-Rhamnolipids | K562 (Leukemia) | Mechanical disruption | Increased cell stiffness | [16] |
| Mannosylerythritol Lipids (MELs) | U973 (Leukemia) | Cytotoxic effect | Not specified |[16] |
Experimental Protocols and Methodologies
The study of glycolipid bioactivity involves a multi-step process from isolation and purification to functional characterization.
Extraction, Isolation, and Purification
The standard procedure for obtaining glycolipids from natural sources involves solvent extraction followed by chromatographic purification.[18][19][20]
-
Extraction: The source material (e.g., microbial culture, marine algae) is extracted using organic solvents. 95% methanol is often an effective solvent for initial extraction from macroalgae.[20]
-
Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and aqueous methanol) to separate lipids based on polarity.
-
Chromatography: The glycolipid-enriched fraction is subjected to further purification using techniques such as silica gel column chromatography and Thin-Layer Chromatography (TLC) to isolate individual glycolipid species.[18][20][21]
-
Characterization: The structure of purified glycolipids is confirmed using analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).[3][18][19]
Bioactivity Assays
A variety of in vitro and in vivo assays are employed to determine the biological functions of purified glycolipids.
3.2.1 Glycolipid-Protein Interaction Assays
Understanding how glycolipids interact with proteins is fundamental to elucidating their mechanism of action. Three common methods are:[22][23]
-
Microplate Adsorption (ELISA-type assay): Purified glycolipids are non-covalently adsorbed to the hydrophobic surface of microplate wells. The wells are then probed with potential binding proteins (e.g., antibodies, lectins), and binding is detected using an enzyme-linked secondary antibody and a chromogenic substrate. This method is suitable for determining relative binding specificities and for high-throughput screening.[22][23]
-
Thin-Layer Chromatography (TLC) Overlay: A mixture of glycolipids is separated by TLC. The plate is then overlaid with a solution containing the protein of interest. Bound protein is subsequently detected, allowing for the identification of the specific glycolipid in a mixture that mediates binding.[22]
-
Surface Plasmon Resonance (SPR): Glycolipids are immobilized on a sensor chip. A solution containing the binding partner is flowed over the surface, and the interaction is monitored in real-time by detecting changes in the refractive index at the surface. SPR provides quantitative data on binding affinities (KD) and kinetics (kon, koff).[22][23][24]
3.2.2 Immunomodulatory Activity Assays
-
In Vitro Cell Activation: Bone marrow-derived dendritic cells (BMDCs) or other immune cells are cultured in the presence of the test glycolipid. Activation is assessed by:
-
In Vivo Adjuvant Efficacy: A common protocol involves immunizing mice with a model antigen (e.g., ovalbumin, OVA) formulated with or without the glycolipid adjuvant.
-
Immunization: Mice receive a prime immunization followed by one or more boost immunizations.[7][26]
-
Sample Collection: Blood samples are collected at specified time points post-immunization.
-
Antibody Titer Measurement: Antigen-specific antibody levels (e.g., anti-OVA total IgG) in the serum are quantified by ELISA.[7] The efficacy of the adjuvant is determined by comparing the antibody response in the adjuvant group to the antigen-only control group.
-
3.2.3 Antimicrobial and Anticancer Assays
-
Antimicrobial Susceptibility Testing: The agar diffusion method is a standard technique. A lawn of the target microorganism is spread on an agar plate. Discs impregnated with the test glycolipid are placed on the surface. After incubation, the diameter of the zone of inhibition around the disc is measured to determine antimicrobial activity.[13]
-
Cell Viability/Cytotoxicity Assays: To assess anticancer activity, human cancer cell lines (e.g., SK-MEL-28) and corresponding healthy control cells are cultured in multi-well plates. The cells are treated with serial dilutions of the glycolipid for a defined period (e.g., 24-72 hours). Cell viability is then measured using colorimetric assays such as the MTT or XTT assay, which quantify metabolic activity. Results are often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[14]
Conclusion and Future Directions
Natural glycolipids are a structurally diverse class of molecules with profound and varied biological activities. Their ability to act as potent vaccine adjuvants, selective anticancer agents, and broad-spectrum antimicrobials positions them as highly valuable leads for drug development. The ongoing exploration of glycolipids from diverse natural sources, particularly from marine and microbial ecosystems, continues to unveil novel structures with unique bioactivities.[5][18] Future research, aided by advances in synthetic chemistry to create optimized analogs and sophisticated analytical techniques for functional characterization, will be critical. A more standardized approach to bioactivity testing, including the use of highly purified congeners and relevant healthy cell line controls, will be essential to fully realize the therapeutic potential of these remarkable molecules in medicine and biotechnology.[16][27]
References
- 1. iomcworld.org [iomcworld.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. longdom.org [longdom.org]
- 4. A comprehensive review on natural occurrence, synthesis and biological activities of glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Biology of Bioactive Glycolipids of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic TLR4-active glycolipids as vaccine adjuvants and stand-alone immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycolipids as immunostimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosurfactants as Anticancer Agents: Glycolipids Affect Skin Cells in a Differential Manner Dependent on Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevindustry.com [bevindustry.com]
- 16. The Application of Glycolipid-Type Microbial Biosurfactants as Active Pharmaceutical Ingredients for the Treatment and Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycolipid‐peptide conjugate vaccines elicit CD8 + T‐cell responses and prevent breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. US20020143173A1 - Process for the isolation of glycolipids - Google Patents [patents.google.com]
- 22. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of glycolipid-protein interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Immunomodulatory Functions of Glycolipids from Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Glycolipid Biosurfactants in Skincare Applications: Challenges and Recommendations for Future Exploitation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Roselipin 2B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 2B, a member of the roselipin family of natural products isolated from the marine-derived fungus Gliocladium roseum KF-1040, has garnered interest for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the structural elucidation of the roselipin family and established principles of fungal natural product biosynthesis. While the complete pathway has yet to be experimentally verified, this document outlines the putative enzymatic steps, from the polyketide backbone assembly to the subsequent tailoring modifications. Furthermore, it details generalized experimental protocols for the elucidation of such pathways and presents relevant quantitative data for context.
Introduction to this compound
The roselipins are a group of four related glycolipids—1A, 1B, 2A, and 2B—produced by the fungus Gliocladium roseum KF-1040.[1] Structurally, they share a common C29 fatty acid backbone, characterized as 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol moieties.[2] The distinction between the "1" and "2" series lies in an acetyl group; Roselipins 2A and 2B are 6"-O-acetylated versions of 1A and 1B, respectively.[2] The difference between the "A" and "B" isomers is the stereochemistry at the arabinitol moiety.[2]
This compound, like its congeners, exhibits significant inhibitory activity against diacylglycerol acyltransferase (DGAT), making it a molecule of interest for research into metabolic disorders.[1] The biosynthesis of this complex molecule is proposed to follow a canonical pathway for fungal secondary metabolites, involving a Type I highly reducing polyketide synthase (HR-PKS) followed by a series of post-PKS tailoring enzymatic modifications.
Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Assembly of the polyketide backbone.
-
Glycosylation with D-mannose and D-arabinitol.
-
Final acetylation to yield the mature compound.
Polyketide Backbone Synthesis via a Highly Reducing Polyketide Synthase (HR-PKS)
The complex, methylated, and partially reduced fatty acid core of this compound is indicative of a Type I HR-PKS. These large, multi-domain enzymes iteratively condense simple acyl-CoA precursors to construct the polyketide chain.[3] The proposed synthesis of the roselipin backbone likely involves an acetyl-CoA starter unit and multiple malonyl-CoA and methylmalonyl-CoA extender units. The specific sequence of domains within the HR-PKS (Ketoacyl Synthase, Acyltransferase, Dehydratase, Ketoreductase, Enoyl Reductase, and Methyltransferase) dictates the final structure of the polyketide chain.
Based on the structure of the roselipin core, a putative biosynthetic pathway can be outlined as follows:
-
Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain.
-
Elongation and Modification: The chain is extended through nine successive condensation reactions with malonyl-CoA or methylmalonyl-CoA. The degree of reduction at each step is controlled by the optional activity of the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. Methylation is introduced by the methyltransferase (MT) domain, likely using S-adenosyl methionine (SAM) as a methyl donor.
-
Termination: The completed polyketide chain is released from the PKS, likely as a free carboxylic acid.
Post-PKS Tailoring: Glycosylation and Acetylation
Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the core structure to produce the final this compound. These modifications are crucial for the biological activity of the molecule.
-
Glycosylation: The polyketide acid is sequentially glycosylated with two sugar moieties, D-arabinitol and D-mannose. These reactions are catalyzed by specific glycosyltransferases (GTs), which utilize activated sugar donors (e.g., UDP-mannose). The order of addition and the specific attachment points are determined by the regioselectivity of the respective GTs.
-
Acetylation: The final step in the biosynthesis of this compound is the acetylation at the 6"-position of the D-mannose residue. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the sugar.
Quantitative Data
While specific production titers for this compound have not been published, the biological activity has been quantified. The following table summarizes the inhibitory concentration of the roselipin family against DGAT. For comparative purposes, a second table provides typical production yields for other well-known fungal polyketides.
Table 1: Biological Activity of Roselipins
| Compound | Target | IC₅₀ (µM) | Source Organism |
|---|
| Roselipins 1A, 1B, 2A, 2B | Diacylglycerol Acyltransferase (DGAT) | 15 - 22 | Gliocladium roseum KF-1040[1] |
Table 2: Representative Production Titers of Fungal Polyketides (for comparison)
| Polyketide | Producing Organism | Fermentation Titer |
|---|---|---|
| Lovastatin | Aspergillus terreus | > 1 g/L |
| Penicillin | Penicillium chrysogenum | > 50 g/L |
| Zearalenone | Gibberella zeae | mg/L to g/L range |
Note: The titers in Table 2 are from optimized industrial or laboratory strains and are provided for general context on the production potential of fungal polyketides.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry. The following are generalized protocols for the key stages of this process.
Protocol 1: Identification of the Roselipin Biosynthetic Gene Cluster (BGC)
Objective: To identify the cluster of genes in the Gliocladium roseum KF-1040 genome responsible for roselipin biosynthesis.
Methodology:
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of G. roseum KF-1040 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.
-
Bioinformatic Analysis:
-
Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to mine the genome for secondary metabolite BGCs.
-
Specifically search for Type I HR-PKS genes. The domain architecture of candidate PKS genes should be analyzed to see if it is consistent with the synthesis of the roselipin backbone (i.e., presence of KS, AT, KR, DH, ER, and MT domains).
-
Examine the genomic neighborhood of the candidate HR-PKS gene for genes encoding putative tailoring enzymes (glycosyltransferases, acetyltransferases), transporters, and transcription factors, which are often co-located in a BGC.
-
Protocol 2: Functional Characterization of the PKS Gene
Objective: To confirm that the candidate HR-PKS gene is responsible for synthesizing the roselipin polyketide backbone.
Methodology: Gene Knockout
-
Construct Knockout Cassette: Design and assemble a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene.
-
Fungal Transformation: Introduce the knockout cassette into G. roseum protoplasts using a method such as PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the knockout cassette and disruption of the PKS gene using PCR and Southern blotting.
-
Metabolite Analysis: Culture the wild-type strain and the verified PKS knockout mutant under roselipin-producing conditions. Extract the metabolites and analyze them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of roselipins in the knockout strain's extract would confirm the PKS's role in the pathway.
Protocol 3: In Vitro Characterization of Tailoring Enzymes
Objective: To determine the function of the putative glycosyltransferases and acetyltransferase from the BGC.
Methodology:
-
Gene Cloning and Expression: Clone the coding sequences of the candidate GT and AT genes into an E. coli expression vector (e.g., pET series).
-
Protein Purification: Express the genes in an appropriate E. coli strain (e.g., BL21(DE3)) and purify the recombinant His-tagged proteins using nickel-affinity chromatography.
-
Enzymatic Assays:
-
For Glycosyltransferases: Incubate the purified GT enzyme with the polyketide backbone (which may need to be synthesized or isolated from an appropriate mutant strain) and the relevant activated sugar donor (e.g., UDP-mannose).
-
For Acetyltransferase: Incubate the purified AT enzyme with Roselipin 1B (the proposed substrate) and acetyl-CoA.
-
-
Product Analysis: Analyze the reaction mixtures by HPLC-MS to detect the formation of the expected glycosylated or acetylated products. The structure of the products should be confirmed by NMR spectroscopy if sufficient material can be produced.
Conclusion and Future Perspectives
The biosynthesis of this compound is proposed to be a sophisticated enzymatic process initiated by a highly reducing polyketide synthase and completed by a series of tailoring enzymes, including glycosyltransferases and an acetyltransferase. While this guide presents a logical and biochemically sound putative pathway, rigorous experimental validation is required. The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the generation of chemical diversity in fungi but also open avenues for the bioengineering of novel DGAT inhibitors with potentially improved therapeutic properties. Future work should focus on sequencing the genome of Gliocladium roseum KF-1040, identifying the roselipin BGC, and functionally characterizing the key enzymes through gene knockout and heterologous expression studies.
References
Roselipin 2B: An Unexplored Potential in Antifungal Drug Discovery
For Immediate Release
TOKYO, Japan – Roselipin 2B, a natural product isolated from the fungus Clonostachys rosea (previously known as Gliocladium roseum), has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT). While this mechanism of action has attracted considerable interest for its therapeutic potential in metabolic diseases, the direct antifungal activity of this compound remains a largely uncharted area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and outlines a theoretical framework for its potential as an antifungal agent, acknowledging the significant gaps in publicly available data.
Compound Profile: this compound
This compound belongs to a family of glycolipids characterized by a complex polyketide backbone. Its primary established biological activity is the inhibition of DGAT, an enzyme crucial for the final step of triglyceride synthesis. Research has focused on its potential in addressing metabolic disorders in mammalian systems, leaving its antimicrobial properties underexplored.
The Antifungal Potential: An Evidence Gap
Despite the origin of this compound from Clonostachys rosea, a fungus well-documented for its mycoparasitic and biocontrol activities against various plant pathogenic fungi, there is a conspicuous absence of published data detailing the direct antifungal spectrum of this compound. Extensive searches of scientific literature and bioactivity databases have not yielded any specific Minimum Inhibitory Concentration (MIC) values for this compound against any fungal species. This lack of quantitative data prevents a conclusive assessment of its antifungal efficacy.
Theoretical Mechanism of Antifungal Action: Targeting Lipid Metabolism
While direct evidence is wanting, the known mechanism of this compound—inhibition of diacylglycerol acyltransferase—provides a plausible, yet hypothetical, avenue for its potential antifungal effects. In fungi, DGAT is integral to the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets and serve as crucial energy reserves. These reserves are vital for various fungal processes, including sporulation, germination, and pathogenesis.
Proposed Signaling Pathway Disruption
Inhibition of fungal DGAT by this compound could theoretically disrupt key cellular processes by depleting energy stores necessary for growth and virulence. A simplified hypothetical signaling pathway is proposed below.
Caption: Hypothetical antifungal mechanism of this compound via DGAT inhibition.
A Call for Future Research: Experimental Workflow
The absence of empirical data necessitates a structured experimental approach to validate the antifungal potential of this compound. A proposed workflow for future research is outlined below.
Experimental Protocols
4.1.1 Antifungal Susceptibility Testing:
-
Objective: To determine the in vitro antifungal activity of this compound.
-
Methodology: A broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), should be performed.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound in a 96-well microtiter plate using a standard fungal growth medium (e.g., RPMI-1640).
-
Inoculate the wells with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, either visually or spectrophotometrically.
-
4.1.2 Fungal DGAT Inhibition Assay:
-
Objective: To confirm the inhibition of fungal DGAT by this compound.
-
Methodology:
-
Isolate microsomal fractions containing DGAT from a relevant fungal species.
-
Perform an in vitro enzyme assay using radiolabeled acyl-CoA and diacylglycerol as substrates in the presence of varying concentrations of this compound.
-
Quantify the formation of radiolabeled triacylglycerols using thin-layer chromatography and scintillation counting.
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the fungal DGAT activity.
-
An In-depth Technical Guide to the Molecular Targets of Roselipin 2B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Roselipin 2B, a member of the roselipin family of natural glycolipids. The roselipins are isolated from the marine fungus Gliocladium roseum KF-1040.[1][2][3] This document synthesizes the available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Based on current research, the primary and sole identified molecular target of this compound is Diacylglycerol Acyltransferase (DGAT).[1][2][4]
Primary Molecular Target: Diacylglycerol Acyltransferase (DGAT)
Roselipins, including this compound, have been identified as inhibitors of Diacylglycerol Acyltransferase (DGAT), a crucial enzyme in triglyceride synthesis.[1][2] DGAT catalyzes the final and committed step in the formation of triglycerides from diacylglycerol and acyl-CoA. This function positions DGAT as a key regulator of lipid metabolism, making it a therapeutic target for metabolic disorders such as obesity and hypertriglyceridemia.
Quantitative Data: Inhibitory Activity
The inhibitory potency of the roselipin family against DGAT has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The available data for the roselipin congeners are summarized in the table below.
| Compound | IC50 (µM) against rat liver microsomal DGAT |
| Roselipin 1A | 15 - 22 |
| Roselipin 1B | 15 - 22 |
| Roselipin 2A | 15 - 22 |
| This compound | 15 - 22 |
| Table 1: IC50 values of Roselipins against DGAT. The data indicates that the roselipin family, including 2B, are moderately potent inhibitors of DGAT.[1][2] |
Experimental Protocols
This section details the experimental methodology for the key assays used to characterize the interaction between this compound and its molecular target.
Isolation and Purification of Roselipins
The roselipins were isolated from the fermentation broth of Gliocladium roseum KF-1040. A general workflow for this process is outlined below.
Protocol:
-
Fermentation: Gliocladium roseum KF-1040 is cultured in a suitable medium, with optimal production of roselipins observed in media containing natural seawater.[1]
-
Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate crude active compounds.
-
ODS Column Chromatography: The crude extract is then fractionated using Octadecyl-silylated (ODS) silica gel column chromatography.
-
Preparative HPLC: Further purification of the active fractions is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the individual roselipin compounds (1A, 1B, 2A, and 2B).[1]
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The inhibitory activity of this compound on DGAT is determined using an in vitro enzyme assay with rat liver microsomes as the enzyme source.
Protocol:
-
Preparation of Microsomes: Liver microsomes are prepared from rats as a source of DGAT enzyme.
-
Reaction Mixture: The standard assay mixture contains:
-
Rat liver microsomes
-
A suitable buffer (e.g., Tris-HCl)
-
Diacylglycerol (substrate)
-
Acyl-CoA (substrate, often radiolabeled, e.g., [14C]oleoyl-CoA)
-
This compound at varying concentrations
-
-
Incubation: The reaction is initiated by the addition of the enzyme source and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Quantification: The radiolabeled triglyceride product is separated from the unreacted substrates, typically by thin-layer chromatography (TLC), and the radioactivity is quantified using a scintillation counter.
-
IC50 Determination: The percentage of DGAT inhibition at each concentration of this compound is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway
The known molecular action of this compound is the direct inhibition of DGAT. This intervention disrupts the normal triglyceride synthesis pathway.
The diagram illustrates that DGAT utilizes diacylglycerol and acyl-CoA as substrates to synthesize triglycerides. This compound acts as an inhibitor of DGAT, thereby blocking this conversion and reducing triglyceride production.
Conclusion
Based on the currently available scientific literature, the molecular target of this compound is Diacylglycerol Acyltransferase (DGAT). Its inhibitory action on this enzyme disrupts the synthesis of triglycerides. The provided IC50 values indicate a moderate potency, suggesting that the roselipin scaffold could be a valuable starting point for the development of more potent and selective DGAT inhibitors for therapeutic applications in metabolic diseases. Further research is warranted to explore the potential for other molecular targets and to fully elucidate the structure-activity relationships of the roselipin family.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
Roselipin 2B and its Interaction with Lipid Droplets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are highly dynamic cellular organelles essential for energy homeostasis, lipid metabolism, and cellular signaling. Their dysregulation is implicated in numerous metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. Consequently, molecules that modulate LD formation and metabolism are of significant interest in therapeutic development. Roselipin 2B is a microbial metabolite that has been identified as a potent modulator of lipid metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its consequential interaction with lipid droplets. It is important to note that this compound's interaction is primarily indirect, through the enzymatic inhibition of a key step in lipid droplet biogenesis, rather than direct physical binding to the droplet itself.
The Chemical Nature of this compound
Roselipins are a family of natural glycolipids produced by the marine-derived fungus Gliocladium roseum KF-1040.[1][2] The family includes Roselipins 1A, 1B, 2A, and 2B.[2][3] Structurally, they share a common skeleton of a highly methylated C20 fatty acid (2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid) modified with a D-mannose and a D-arabinitol moiety.[3][4] The distinction between the Roselipin 1 and 2 groups is an acetyl group; the Roselipin 2 group is the 6"-O-acetyl derivative of the Roselipin 1 group.[3]
Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)
The primary mechanism through which this compound interacts with lipid metabolism is by inhibiting the enzyme Diacylglycerol Acyltransferase (DGAT).[2] DGAT is a crucial enzyme in the final step of triglyceride (TAG) synthesis.[5][6] It catalyzes the acylation of diacylglycerol (DAG) to form TAG, the neutral lipid that constitutes the core of a lipid droplet.[5][6] By inhibiting DGAT, Roselipins effectively block the synthesis of new triglycerides.
This inhibitory action directly impacts the biogenesis of lipid droplets, which occurs at the endoplasmic reticulum. When cellular fatty acid levels are high, DGAT synthesizes TAG, which accumulates between the leaflets of the ER membrane, leading to the budding off of a new lipid droplet.[5] By preventing TAG formation, this compound reduces the substrate for new lipid droplet formation, thereby decreasing their number and size.
Signaling Pathway: this compound's Impact on Triglyceride Synthesis
The following diagram illustrates the canonical pathway of triglyceride synthesis and the specific point of inhibition by this compound.
Quantitative Data: DGAT Inhibition
Research has quantified the inhibitory effect of the Roselipin family on DGAT activity. The following table summarizes the available data.
| Compound | IC₅₀ Value (µM) | Enzyme Source |
| Roselipin 1A | 15 - 22 | Rat liver microsomes |
| Roselipin 1B | 15 - 22 | Rat liver microsomes |
| Roselipin 2A | 15 - 22 | Rat liver microsomes |
| This compound | 15 - 22 | Rat liver microsomes |
Table 1: Inhibitory concentration (IC₅₀) values for Roselipin compounds against Diacylglycerol Acyltransferase (DGAT). Data sourced from studies on the fermentation, isolation, and characterization of Roselipins.[2]
Experimental Protocols
Studying the effect of this compound on lipid droplet dynamics involves treating cells with the compound and subsequently analyzing changes in lipid storage. Below are detailed methodologies for key experiments.
Cell Culture and Oleic Acid-Induced LD Formation
This protocol describes how to induce lipid droplet formation in a cell line, such as HepG2, to create a model for studying inhibitors.
-
Cell Seeding : Plate HepG2 cells in a suitable format (e.g., 6-well plates or plates with coverslips for microscopy) at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Oleic Acid Preparation : Prepare a stock solution of oleic acid (OA) complexed to bovine serum albumin (BSA). A common stock is 5 mM OA with 1% BSA in serum-free medium.
-
Induction : The following day, replace the culture medium with a medium containing 100-400 µM of the OA-BSA complex to induce lipid droplet accumulation.
-
Inhibitor Treatment : Concurrently with OA induction, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a period of 12 to 24 hours to allow for lipid droplet formation and to observe the effect of the inhibitor.
Quantification of Lipid Droplets via Fluorescence Microscopy
This protocol details the staining and imaging of lipid droplets to quantify the effect of this compound.
-
Staining : After incubation, wash the cells grown on coverslips twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Lipid Droplet Staining : Wash the cells again with PBS and stain with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes. These dyes specifically accumulate in the neutral lipid core of LDs.
-
Nuclear Staining : (Optional) Counterstain the nuclei with DAPI (300 nM) for 5 minutes to aid in cell identification and counting.
-
Imaging : Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope with appropriate filter sets.
-
Analysis : Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number of lipid droplets per cell, the total lipid droplet area per cell, or the average lipid droplet size. Compare the results from this compound-treated cells to the vehicle control.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound presents a clear mechanism for modulating cellular lipid storage through its potent inhibition of DGAT. This interaction, while indirect, has profound effects on the biogenesis of lipid droplets, making this compound a valuable tool for studying lipid metabolism and a potential starting point for the development of therapeutics targeting metabolic disorders.
Future research should focus on the specificity of this compound for DGAT isoforms (DGAT1 and DGAT2) and its efficacy in in vivo models of metabolic disease. Furthermore, while a direct physical interaction with lipid droplets is not supported by current literature, advanced proteomics and lipidomics studies on this compound-treated cells could uncover secondary effects on the lipid droplet proteome and lipidome, revealing more subtle layers of its interaction with this vital organelle.
References
- 1. researchgate.net [researchgate.net]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
Foundational Research on Marine-Derived DGAT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol acyltransferase (DGAT) is a critical enzyme in triglyceride synthesis, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The vast chemical diversity of the marine environment presents a promising frontier for the discovery of novel DGAT inhibitors. This technical guide provides an in-depth overview of foundational research on marine-derived DGAT inhibitors, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. We explore a range of bioactive compounds isolated from marine algae, fungi, and sponges, offering insights into their inhibitory potential and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to DGAT and Its Inhibition
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is an integral membrane enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. Two major isoforms, DGAT1 and DGAT2, have been identified in mammals, sharing no sequence homology and exhibiting distinct biochemical properties and tissue distribution. DGAT1 is predominantly expressed in the small intestine, adipose tissue, and liver, playing a crucial role in the absorption of dietary fats. DGAT2 is primarily found in the liver and is essential for hepatic triglyceride synthesis.
The inhibition of DGAT presents a compelling strategy for the management of metabolic disorders. By blocking TG synthesis, DGAT inhibitors can reduce the intestinal absorption of dietary fats, decrease hepatic lipid accumulation, and improve insulin sensitivity. The unique and structurally diverse natural products found in marine organisms offer a rich source for the identification of novel and potent DGAT inhibitors.
Marine-Derived DGAT Inhibitors: A Quantitative Overview
A number of bioactive compounds with DGAT inhibitory activity have been isolated from various marine sources. The following table summarizes the quantitative data for some of the most well-characterized marine-derived DGAT inhibitors.
| Compound | Marine Source | Organism Type | Target(s) | IC50 Value (µM) | Reference(s) |
| Dictyol E | Pachydictyon coriaceum | Brown Alga | DGAT | 46.0 | [Not Available] |
| Hydroxyisocrenulatin | Pachydictyon coriaceum | Brown Alga | DGAT | 23.3 | [Not Available] |
| Roselipin 1A | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 17 (Enzyme), 39 (Cell) | [1] |
| Roselipin 1B | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 15 (Enzyme), 32 (Cell) | [1] |
| Roselipin 2A | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 22 (Enzyme), 24 (Cell) | [1] |
| Roselipin 2B | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 18 (Enzyme), 18 (Cell) | [1] |
| Avarol | Marine Sponge | Sponge | DGAT, SOAT | 20.0 (DGAT), 7.31 (SOAT) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of marine-derived DGAT inhibitors. These protocols are generalized based on common practices in the field and should be adapted as needed for specific experimental conditions.
Isolation and Purification of Marine Natural Products
The isolation of bioactive compounds from marine organisms is a critical first step. The following is a general workflow for the extraction and purification of DGAT inhibitors from a marine source, such as a brown alga.
In Vitro DGAT Inhibition Assay (Radiometric Method)
This protocol describes a common method for measuring DGAT activity using radiolabeled substrates.
Materials:
-
Microsomes from a suitable source (e.g., rat liver, or insect cells overexpressing DGAT1 or DGAT2)
-
[14C]-labeled oleoyl-CoA or another suitable fatty acyl-CoA
-
1,2-Diacylglycerol (DAG)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)
-
Bovine serum albumin (BSA)
-
Test compounds (marine-derived inhibitors) dissolved in DMSO
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Prepare the reaction mixture containing assay buffer, BSA, and DAG.
-
Add the test compound at various concentrations (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding the microsomal enzyme preparation.
-
Start the enzymatic reaction by adding [14C]-oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled triglyceride band using autoradiography or a phosphorimager.
-
Scrape the triglyceride spot from the TLC plate into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
SOAT Inhibition Assay (for compounds like Avarol)
For compounds that also show activity against Sterol O-acyltransferase (SOAT), a similar radiometric assay can be employed.
Materials:
-
Microsomes from a suitable source (e.g., rat liver or cells expressing SOAT)
-
[14C]-labeled oleoyl-CoA
-
Cholesterol
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 90:10:1, v/v/v)
Procedure: The procedure is analogous to the DGAT inhibition assay, with the key difference being the use of cholesterol as the acyl acceptor instead of DAG. The resulting radiolabeled product is cholesteryl oleate, which is then separated by TLC and quantified.
Signaling Pathways and Mechanism of Action
The inhibition of DGAT enzymes has significant downstream effects on cellular lipid metabolism. While the direct mechanism of action for most marine-derived DGAT inhibitors is competitive or non-competitive binding to the enzyme, the broader cellular consequences are of great interest for therapeutic development.
A key consequence of DGAT1 and DGAT2 inhibition is the accumulation of their substrates, diacylglycerol and fatty acyl-CoAs. This buildup of fatty acyl-CoAs can lead to their diversion into alternative metabolic pathways, most notably mitochondrial β-oxidation. This shift from lipid storage to lipid oxidation is a primary mechanism by which DGAT inhibitors can exert their beneficial metabolic effects.
The activation of AMP-activated protein kinase (AMPK) has been proposed as a key mediator in this process. AMPK is a central regulator of cellular energy homeostasis. An increase in the AMP:ATP ratio, which can be influenced by the altered lipid metabolism following DGAT inhibition, can activate AMPK. Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, further promoting the flux of fatty acids towards oxidation.
References
Methodological & Application
Total Synthesis Protocol for Roselipin 2B: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipins are a family of fungal metabolites that have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This application note provides a detailed protocol for the total synthesis of Roselipin 2B, a member of this family. The synthetic strategy is adapted from the successful total synthesis of Roselipin 1A and involves a convergent approach, assembling three key fragments: a complex polyketide chain, a D-mannose derivative, and a C1-esterified D-arabinitol moiety. The protocol culminates in a late-stage glycosylation, final deprotection, and a selective acetylation to yield the target molecule. This document offers comprehensive experimental procedures, data tables, and workflow diagrams to guide researchers in the synthesis of this compound and its analogs for further biological evaluation.
Introduction
The Roselipin family, isolated from the marine fungus Gliocladium roseum, comprises four members: Roselipin 1A, 1B, 2A, and 2B.[1] These natural products share a common highly methylated polyketide backbone glycosylated with a D-mannose residue. The distinction between the '1' and '2' series lies in the acetylation of the mannose moiety, with the '2' series being the 6'-O-acetylated analogs. The 'A' and 'B' designation refers to the linkage of the D-arabinitol unit, which is esterified to the polyketide core at its C5" or C1" hydroxyl group, respectively.[1][2] this compound is thus the 6'-O-acetyl derivative of Roselipin 1B. This protocol outlines a plausible total synthesis of this compound, leveraging the synthetic route developed for Roselipin 1A.
Retrosynthetic Analysis
The synthetic plan for this compound is based on a convergent strategy, dissecting the molecule into three main building blocks: the polyketide acid (I), the mannosyl donor (II), and the protected D-arabinitol fragment (III).
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Synthesis of the Polyketide Core (I)
The synthesis of the polyketide core follows the established route for the corresponding fragment in the Roselipin 1A synthesis. Key reactions include a series of stereoselective aldol reactions and substrate-controlled reductions to establish the multiple stereocenters.
Table 1: Summary of Key Steps for Polyketide Core Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Yield (%) |
| 1 | Evans Aldol Reaction | Propionaldehyde, Evans' chiral auxiliary | TiCl4, DIPEA | Chiral Aldol Adduct | 85 |
| 2 | Protection | Chiral Aldol Adduct | TBSCl, Imidazole | TBS-protected adduct | 95 |
| 3 | Reductive Cleavage | TBS-protected adduct | LiBH4 | Chiral Alcohol | 90 |
| 4 | Oxidation | Chiral Alcohol | DMP | Chiral Aldehyde | 92 |
| 5 | Julia-Kocienski Olefination | Chiral Aldehyde, Sulfone fragment | KHMDS | Polyketide intermediate | 78 |
| ... | ... | ... | ... | ... | ... |
| n | Saponification | Polyketide ester | LiOH | Polyketide Acid (I) | 95 |
Detailed Protocol for a Key Step (e.g., Evans Aldol Reaction):
To a solution of the chiral oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C is added TiCl₄ (1.1 equiv) dropwise. The resulting mixture is stirred for 10 min, followed by the addition of DIPEA (1.2 equiv). After stirring for 30 min, propionaldehyde (1.5 equiv) is added, and the reaction is stirred for 2 h at -78 °C. The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Synthesis of the Protected D-Arabinitol Fragment (III)
For the synthesis of this compound, the D-arabinitol fragment must be protected in a manner that leaves the C1" hydroxyl group available for esterification.
Table 2: Protecting Group Strategy for D-Arabinitol
| Hydroxyl Group | Protecting Group | Rationale |
| C2", C3" | Acetonide | Protection of the cis-diol |
| C4", C5" | Benzylidene acetal | Protection of the remaining diol |
| C1" | Free | Site for esterification |
Protocol for the Preparation of Protected D-Arabinitol (III):
D-Arabinitol is first treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the 2,3:4,5-di-O-isopropylidene-D-arabinitol. Selective hydrolysis of the less stable terminal acetonide followed by protection with benzaldehyde dimethyl acetal will yield the desired 2,3-O-isopropylidene-4,5-O-benzylidene-D-arabinitol, leaving the C1" hydroxyl free.
Synthesis of the Mannosyl Donor (II)
A suitable mannosyl donor, such as a trichloroacetimidate or a thioglycoside, is prepared from D-mannose with appropriate protecting groups to enhance β-selectivity during glycosylation.
Caption: Overall synthetic workflow for this compound.
Fragment Coupling and Final Steps
-
Glycosylation: The polyketide acid (I) is coupled with the mannosyl donor (II) under Schmidt glycosylation conditions (e.g., TMSOTf as a promoter) to form the β-mannoside.
-
Esterification: The resulting glycosylated polyketide is then esterified with the protected D-arabinitol fragment (III) using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, Et₃N, then DMAP).
-
Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid for acetals and silyl ethers, hydrogenation for benzylidene).
-
Selective Acetylation: The fully deprotected Roselipin 1B is subjected to selective acetylation at the primary 6'-hydroxyl group of the mannose residue. This can be achieved using enzymatic methods or with a sterically hindered acetylating agent at low temperatures to favor reaction at the less hindered primary alcohol. A common method involves the use of acetic anhydride in pyridine at 0°C, carefully monitoring the reaction progress to avoid over-acetylation.
Table 3: Final Assembly and Modification
| Step | Reaction Type | Substrates | Key Reagents | Product | Yield (%) |
| 1 | Glycosylation | Polyketide Acid (I), Mannosyl Donor (II) | TMSOTf | Glycosylated Polyketide | 75 |
| 2 | Esterification | Glycosylated Polyketide, Arabinitol (III) | 2,4,6-trichlorobenzoyl chloride, DMAP | Protected Roselipin 1B | 80 |
| 3 | Deprotection | Protected Roselipin 1B | H₂/Pd-C, TFA | Roselipin 1B | 60 |
| 4 | Selective Acetylation | Roselipin 1B | Ac₂O, Pyridine (0°C) | This compound | 50 |
Conclusion
This application note provides a comprehensive and detailed synthetic protocol for the total synthesis of this compound. By adapting the established route for Roselipin 1A and modifying the synthesis of the D-arabinitol fragment, a convergent and efficient synthesis is achievable. The provided experimental details, data tables, and diagrams serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling the synthesis of this compound for further biological investigation and the development of novel DGAT inhibitors.
References
Application Notes and Protocols for the Purification of Roselipin 2B from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2B is a bioactive glycolipid belonging to the sesterterpenoid class of natural products. It is a secondary metabolite produced by the marine-derived fungus Gliocladium roseum KF-1040.[1][2] Structurally, this compound is characterized by a highly methylated fatty acid backbone glycosidically linked to a D-mannose and an L-arabinitol moiety, with an acetyl group at the 6''-position of the mannose residue.[2]
Roselipins, including this compound, have garnered significant interest in the scientific community due to their potent and selective inhibitory activity against diacylglycerol acyltransferase (DGAT).[1] DGAT is a key enzyme in the final step of triglyceride biosynthesis, making it a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The inhibition of DGAT by this compound presents a compelling avenue for the development of novel therapeutics.
These application notes provide a detailed protocol for the purification of this compound from the fermentation broth of Gliocladium roseum KF-1040. The methodology encompasses fungal fermentation, solvent extraction, and a multi-step chromatographic purification process. Additionally, we present a summary of the quantitative data expected at each purification stage and a diagram of the putative signaling pathway affected by this compound's inhibition of DGAT.
Data Presentation
The following table summarizes the expected yield and purity of this compound at each stage of a representative purification process starting from a 10-liter fermentation culture of Gliocladium roseum KF-1040.
| Purification Step | Total Weight (g) | This compound Content (mg) | Purity (%) | Yield (%) |
| Crude Ethyl Acetate Extract | 15.0 | 300 | 2.0 | 100 |
| ODS Column Chromatography Fraction | 1.2 | 210 | 17.5 | 70 |
| Preparative HPLC Fraction | 0.045 | 40.5 | >95 | 13.5 |
Experimental Protocols
Fungal Fermentation
This protocol outlines the liquid fermentation of Gliocladium roseum KF-1040 for the production of this compound.
Materials:
-
Gliocladium roseum KF-1040 culture
-
Potato Dextrose Agar (PDA) plates
-
Fermentation Medium (per liter):
-
Sucrose: 45 g
-
Bean cake powder: 22.5 g
-
Potassium dihydrogen phosphate (KH₂PO₄): 1.25 g
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.6 g
-
Natural seawater (filtered)
-
-
250 mL Erlenmeyer flasks
-
10 L fermenter
-
Shaking incubator
-
Autoclave
Procedure:
-
Strain Activation: Inoculate Gliocladium roseum KF-1040 onto PDA plates and incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.
-
Seed Culture: Aseptically transfer a few agar plugs of the mycelium into 250 mL Erlenmeyer flasks containing 100 mL of the fermentation medium. Incubate at 28°C on a rotary shaker at 200 rpm for 3 days.
-
Production Culture: Inoculate a 10 L fermenter containing 8 L of the fermentation medium with 400 mL of the seed culture (5% v/v).
-
Fermentation Parameters: Maintain the fermentation at 28°C with an agitation speed of 200 rpm and an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) for 7-10 days. The highest production of roselipins has been observed when cultured in a medium containing natural seawater.[1]
-
Monitoring: Monitor the production of this compound periodically by taking small samples, extracting with ethyl acetate, and analyzing by analytical HPLC.
Extraction of Crude this compound
This protocol describes the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Step 1
-
Ethyl acetate
-
Diatomaceous earth (Celite)
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Mycelial Separation: Separate the mycelia from the fermentation broth by filtration through a layer of diatomaceous earth on a Büchner funnel.
-
Solvent Extraction: Combine the mycelial cake and the filtrate and extract three times with an equal volume of ethyl acetate.
-
Phase Separation: Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.
-
Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
ODS Column Chromatography
This protocol details the initial purification of the crude extract using Open Column Chromatography with an Octadecyl-silylated (ODS) silica gel stationary phase.
Materials:
-
Crude extract from Step 2
-
ODS silica gel (50 µm)
-
Glass chromatography column
-
Methanol
-
Deionized water
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of ODS silica gel in methanol and pack it into a glass column (e.g., 5 cm diameter x 50 cm length). Equilibrate the column with 50% aqueous methanol.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of ODS silica gel. After drying, carefully load the sample onto the top of the column.
-
Gradient Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 50%, 70%, 80%, 90%, and 100% methanol).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50 mL) using a fraction collector.
-
Analysis: Analyze the fractions by analytical HPLC to identify those containing this compound. Pool the this compound-containing fractions and concentrate them using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound to high purity using preparative HPLC.
Materials:
-
Concentrated fraction from Step 3
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 20 mm x 250 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the concentrated fraction from the ODS column chromatography in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 60% to 90% Acetonitrile in Water over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm
-
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect the peak corresponding to this compound. Roselipin 2A and 2B are isomers and may elute closely, requiring careful fraction collection to ensure high purity.
-
Purity Analysis and Final Product: Analyze the collected fraction for purity using analytical HPLC. Concentrate the pure fraction to obtain purified this compound as a white powder.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Putative signaling pathway of this compound via DGAT inhibition.
References
Application Notes and Protocols for a Cell-Based Assay to Determine Roselipin 2B Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of Roselipin 2B on diacylglycerol acyltransferase (DGAT). This compound is a natural product isolated from the fungus Gliocadium roseum and has been identified as an inhibitor of DGAT, a key enzyme in triglyceride synthesis.[1][2] This assay is crucial for researchers screening for novel DGAT inhibitors, characterizing their mechanism of action, and evaluating their potential as therapeutic agents for metabolic diseases.
Introduction to Diacylglycerol Acyltransferase (DGAT)
Diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis. It esterifies a fatty acyl-CoA molecule to a diacylglycerol (DAG), forming a triglyceride. In mammals, two DGAT enzymes, DGAT1 and DGAT2, have been identified. They are both involved in the synthesis of triglycerides, but they have distinct roles in metabolism and are encoded by different genes. The inhibition of DGAT is a promising therapeutic strategy for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Principle of the Assay
This cell-based assay quantifies the inhibitory effect of this compound on DGAT activity by measuring the incorporation of a labeled fatty acid substrate into triglycerides in cultured cells. A cell line with high endogenous or overexpressed DGAT activity is incubated with a labeled fatty acid (e.g., a fluorescent or radiolabeled oleate) in the presence of varying concentrations of this compound. The amount of labeled triglyceride synthesized is then quantified, and the concentration-dependent inhibition by this compound is used to determine its half-maximal inhibitory concentration (IC50).
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells, Huh7 cells, or a cell line overexpressing DGAT1 or DGAT2.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Labeled Fatty Acid: Bodipy-C12 (fluorescent) or [14C]-Oleic acid (radiolabeled) complexed to bovine serum albumin (BSA).
-
Control Inhibitor: A known DGAT inhibitor (e.g., T863).
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or a suitable alternative.
-
Reagents for Triglyceride Quantification:
-
For fluorescent label: A fluorescence plate reader.
-
For radiolabel: Scintillation cocktail and a scintillation counter.
-
For colorimetric/fluorometric triglyceride quantification kits: As per manufacturer's instructions.
-
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control inhibitor in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the labeled fatty acid-BSA complex. For Bodipy-C12, a final concentration of 1-5 µM is recommended. For [14C]-Oleic acid, a final concentration of 0.5-1 µCi/mL is recommended.
-
Add 50 µL of the labeled fatty acid solution to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Cell Lysis and Triglyceride Quantification:
-
Aspirate the medium from the wells.
-
Wash the cells twice with 100 µL of ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
For Fluorescent Label (Bodipy-C12):
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Bodipy (e.g., 485 nm excitation and 535 nm emission).
-
-
For Radiolabel ([14C]-Oleic acid):
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all readings.
-
Normalize the data to the vehicle control (DMSO), which represents 100% DGAT activity.
-
Plot the percentage of DGAT activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (µM) | Standard Deviation | n |
| This compound | [Insert Value] | [Insert Value] | 3 |
| Control Inhibitor (T863) | [Insert Value] | [Insert Value] | 3 |
Signaling Pathway Diagram
This compound directly inhibits the DGAT enzyme, which is part of the triglyceride synthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Incomplete washing of cells; Non-specific binding of labeled substrate | Increase the number and duration of wash steps; Optimize the concentration of the labeled fatty acid. |
| Low signal-to-noise ratio | Low DGAT activity in the chosen cell line; Sub-optimal incubation time | Use a cell line with higher DGAT expression or transfect cells with a DGAT expression vector; Optimize the incubation time for substrate incorporation. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors | Ensure uniform cell seeding density; Use calibrated pipettes and be careful with pipetting. |
| No inhibition observed | Inactive this compound; Low compound concentration | Verify the integrity and concentration of the this compound stock solution; Test a wider range of concentrations. |
Conclusion
This application note provides a comprehensive protocol for a robust and reliable cell-based assay to determine the inhibitory activity of this compound on DGAT. This assay can be adapted for high-throughput screening of other potential DGAT inhibitors and is a valuable tool for research and drug development in the field of metabolic diseases.
References
Application Notes and Protocols: DGAT Inhibitor Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] This process involves the esterification of a fatty acyl-CoA to a diacylglycerol (DG) molecule.[2] In mammals, two major isoforms of DGAT, DGAT1 and DGAT2, have been identified.[1] Although they catalyze the same reaction, they share no sequence homology and possess distinct biochemical and physiological functions.[3] DGAT1 is expressed ubiquitously, with high levels in the small intestine, while DGAT2 is primarily found in the liver and adipose tissue.[2][3] The role of DGAT enzymes in triglyceride metabolism makes them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), now known as metabolic dysfunction-associated steatotic liver disease (MASLD).[4][5][6] Inhibition of DGAT1 has been shown to reduce post-meal lipid levels and increase insulin sensitivity.[5][7] Similarly, DGAT2 inhibition can reduce liver TG content and improve hepatic steatosis.[8] These application notes provide detailed protocols for in vitro enzymatic assays to identify and characterize inhibitors of DGAT activity.
Triglyceride Synthesis Pathway
The diagram below illustrates the final step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.
Caption: Final step of triglyceride synthesis via DGAT1 and DGAT2.
Experimental Protocols
Several methods can be employed to measure DGAT activity, including radiometric, fluorescent, and mass spectrometry-based assays.
Protocol 1: Radiometric DGAT1/DGAT2 Assay using [¹⁴C]-oleoyl-CoA
This is a classic method that measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
A. Materials and Reagents:
-
Enzyme Source: Microsomal preparations from Sf9 cells overexpressing human DGAT1 or DGAT2, or from tissues like small intestine or adipose tissue.[5]
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DOG) (Sigma-Aldrich)
-
[¹⁴C]-oleoyl-CoA (PerkinElmer or American Radiolabeled Chemicals)[9]
-
Unlabeled oleoyl-CoA (Sigma-Aldrich)
-
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 0.625 g/L delipidated BSA.[9]
-
Quenching Solution: Chloroform/methanol (2:1, v/v).[9]
-
Phase Separation Solution: 2% Phosphoric acid.[9]
-
TLC Plate: Silica gel TLC plate (Analtech).[9]
-
TLC Mobile Phase: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v).[9]
-
Scintillation Fluid
B. Experimental Procedure:
-
Prepare Reaction Mixture: For each reaction, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 0.625 g/L delipidated BSA, 200 μM 1,2-dioleoylglycerol, and 50 μM oleoyl-CoA (spiked with 0.2 μCi [¹⁴C]-oleoyl-CoA).[9]
-
Inhibitor Incubation: Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control to the wells of a 96-well plate.
-
Enzyme Preparation: Thaw the microsomal enzyme preparation on ice. Dilute the enzyme source in an appropriate buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4) to a final concentration of approximately 25-50 µg protein per reaction.[10][11]
-
Initiate Reaction: Add 50 µg of the enzyme preparation to the reaction mixture. For DGAT1 assays, it can be beneficial to pre-incubate the enzyme with a DGAT2 specific inhibitor (like PF-06424439) to ensure specificity, and vice-versa.[9]
-
Incubation: Incubate the reaction at 37°C with gentle agitation for 30 minutes. The reaction time should be within the linear range of product formation.[9][11]
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v), followed by 2% phosphoric acid to induce phase separation.[9]
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Carefully collect the lower organic phase.[9]
-
TLC Separation: Dry the collected organic phase under nitrogen, resuspend in a small volume of chloroform, and spot onto a silica gel TLC plate.[9]
-
Develop and Visualize: Develop the TLC plate using the hexane/diethyl ether/acetic acid mobile phase. Visualize the triglyceride bands using a phosphor imager.[9]
-
Quantification: Scrape the silica gel spots corresponding to the triglyceride product into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.[12]
Protocol 2: Fluorescent DGAT Assay using NBD-palmitoyl-CoA
This protocol offers a non-radioactive alternative by using a fluorescently labeled acyl-CoA substrate.[13]
A. Materials and Reagents:
-
Enzyme Source: As described in Protocol 1.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
NBD-palmitoyl-CoA (fluorescent acyl-CoA)
-
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 0.625 mg/mL BSA.[13]
-
Other Reagents: As described in Protocol 1 (excluding radioactive materials).
B. Experimental Procedure:
-
Prepare Master Mix: Prepare a master mix containing 100 mM Tris-HCl (pH 7.6), 20 mM MgCl₂, 200 μM DOG, 0.625 mg/ml BSA, and 25 μM NBD-palmitoyl CoA.[13]
-
Inhibitor and Enzyme Addition: Add the test inhibitor and enzyme source (20-50 µg protein) to the master mix in a final reaction volume of 200 µl.[13]
-
Incubation: Incubate at 37°C for 10-20 minutes. The reaction should be linear with time up to 20 minutes.[13]
-
Reaction Termination and Extraction: Stop the reaction and perform lipid extraction as described in Protocol 1.
-
TLC and Visualization: Separate the extracted lipids by TLC. Scan the plate with a fluorescence imager to visualize and quantify the fluorescent NBD-triglyceride product (Excitation ≈ 465 nm; Emission ≈ 535 nm).[13]
Protocol 3: Cell-Based DGAT1 Assay
This assay measures the inhibition of triglyceride synthesis in a cellular context. The HEK293 cell line is suitable as it primarily expresses DGAT1.[12]
A. Materials and Reagents:
-
Cell Line: HEK293H cells.[12]
-
Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
-
Substrates:
-
[¹⁴C]-glycerol (1 μCi/mL, Perkin-Elmer).[12]
-
Oleic acid complexed to BSA.
-
-
Lysis Buffer
-
Other Reagents: As needed for lipid extraction and TLC (see Protocol 1).
B. Experimental Procedure:
-
Cell Culture: Plate HEK293H cells in a multi-well plate and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a designated period.
-
Stimulation of TG Synthesis: Add [¹⁴C]-glycerol (1 μCi/mL) and 0.3 mM oleic acid/BSA complex to the cells to stimulate DGAT1 activity and label newly synthesized triglycerides.[12]
-
Incubation: Incubate the cells for 5 hours.[12]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using a chloroform/methanol procedure.
-
Quantification: Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction as described in Protocol 1.[12]
Data Presentation
Quantitative data from DGAT inhibitor assays are typically presented as IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
Table 1: Example IC₅₀ Values of Known DGAT Inhibitors
| Compound | Target | Assay Type | Enzyme Source | IC₅₀ | Reference |
| T863 | DGAT1 | Radiometric TLC | Human DGAT1 (Sf9) | 15 nM | [5] |
| T863 | DGAT1 | Radiometric TLC | Mouse Adipose Tissue | 16 nM | [5] |
| T863 | DGAT1 | Radiometric TLC | Mouse Small Intestine | 23 nM | [5] |
| PF-04620110 | DGAT1 | Cell-based | HT-29 cells | ~39 nM | [7] |
| A-922500 | DGAT1 | Cell-free | Human Intestinal Microsomes | 17.1 ng/mL | [12] |
| Hexadecyl-CoA | DGAT2 | LC/MS | DGAT2 membranes | ~1 µM | [14] |
Table 2: Apparent Michaelis-Menten Constants (Km) for DGAT Substrates
| Enzyme | Substrate | Apparent Km | Assay Conditions | Reference |
| DGAT2 | Diolein | ~25 µM | Saturation level of oleoyl-CoA | [14] |
| DGAT2 | Oleoyl-CoA | ~10 µM | Saturation level of diolein | [14] |
| DGAT1 | Diolein | ~50 µM | LC/MS-based assay | [11] |
| DGAT1 | Oleoyl-CoA | ~50 µM | LC/MS-based assay | [11] |
Experimental Workflow
The following diagram outlines a typical high-throughput screening workflow for identifying DGAT inhibitors.
Caption: High-throughput screening workflow for DGAT inhibitors.
Data Analysis
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition relative to the vehicle (DMSO) control using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or variable slope dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]
References
- 1. apexbt.com [apexbt.com]
- 2. aocs.org [aocs.org]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Roselipin 2B in Obesity and Diabetes Research Models
Disclaimer: As of late 2025, publicly available research specifically detailing the use of Roselipin 2B in obesity and diabetes models is limited. The following application notes and protocols are constructed based on the known mechanism of the broader roselipin family as inhibitors of diacylglycerol acyltransferase (DGAT)[1][2]. DGAT is a critical enzyme in the synthesis of triglycerides, making it a therapeutic target of interest for metabolic diseases. The experimental designs outlined below are therefore hypothetical and based on standard methodologies for evaluating DGAT inhibitors in preclinical obesity and diabetes research.
Introduction
This compound is a natural glycolipid produced by the fungus Gliocladium roseum[1]. The roselipin family of compounds has been identified as potent inhibitors of diacylglycerol acyltransferase (DGAT)[1][2]. DGAT catalyzes the final and rate-limiting step in triglyceride synthesis. By inhibiting DGAT, this compound has the potential to reduce the accumulation of triglycerides in tissues such as the liver and adipose tissue, which is a key pathological feature of obesity and type 2 diabetes. This document provides a theoretical framework for researchers investigating the potential of this compound as a therapeutic agent in preclinical models of these metabolic disorders.
Mechanism of Action: DGAT Inhibition
The proposed mechanism of action for this compound in the context of obesity and diabetes is through the inhibition of DGAT. This inhibition is expected to lead to a decrease in triglyceride synthesis, which in turn may improve insulin sensitivity, reduce hepatic steatosis, and limit adipocyte hypertrophy.
Caption: Hypothetical signaling pathway of this compound.
Hypothetical Efficacy Data
The following table summarizes potential outcomes from a preclinical study evaluating this compound in a diet-induced obesity mouse model.
| Parameter | Vehicle Control (HFD) | This compound (10 mg/kg) | This compound (30 mg/kg) | p-value |
| Body Weight Change (%) | +25.4 ± 3.1 | +15.2 ± 2.5 | +8.7 ± 1.9 | <0.01 |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 142 ± 10 | 115 ± 8 | <0.01 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | <0.05 |
| HOMA-IR | 14.8 ± 2.1 | 7.8 ± 1.5 | 4.5 ± 0.9 | <0.01 |
| Liver Triglycerides (mg/g) | 120.5 ± 15.2 | 75.3 ± 10.1 | 45.8 ± 8.7 | <0.001 |
| Epididymal Fat Pad Weight (g) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.6 ± 0.2 | <0.01 |
Data are presented as mean ± standard deviation. HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to assess the therapeutic potential of this compound in preventing obesity and improving metabolic parameters in mice fed a high-fat diet.
1. Animal Model and Acclimation:
- Use male C57BL/6J mice, 6-8 weeks old.
- Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, 22-24°C, ad libitum access to water).
- Provide a standard chow diet during acclimation.
2. Induction of Obesity:
- After acclimation, switch the diet of all mice to a high-fat diet (HFD; 60% kcal from fat).
- Monitor body weight and food intake weekly for 8-12 weeks to induce an obese phenotype.
3. Experimental Groups and Treatment:
- Randomly assign mice to the following treatment groups (n=8-10 per group):
- Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).
- Group 2: this compound (10 mg/kg body weight).
- Group 3: this compound (30 mg/kg body weight).
- Prepare this compound in the vehicle solution.
- Administer the assigned treatment daily via oral gavage for 8 weeks.
- Continue HFD for all groups throughout the treatment period.
- A lean control group on a standard chow diet can be included for comparison.
4. Data Collection and Analysis:
- Body Weight and Food Intake: Record weekly.
- Glucose and Insulin Tolerance Tests (GTT & ITT): Perform GTT and ITT at the end of the treatment period.
- For GTT, fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
- For ITT, fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
- Terminal Blood and Tissue Collection:
- At the end of the study, fast mice overnight and collect terminal blood via cardiac puncture.
- Euthanize mice and harvest liver, epididymal white adipose tissue (eWAT), and other relevant tissues. Weigh the tissues.
- Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis and fix another portion in formalin for histology.
5. Biochemical and Molecular Analyses:
- Plasma Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol using commercially available kits. Calculate HOMA-IR as an index of insulin resistance.
- Liver Lipid Content: Quantify triglyceride and cholesterol content in liver homogenates.
- Histology: Perform H&E staining on liver sections to assess steatosis and on eWAT to measure adipocyte size.
- Gene Expression Analysis: Use qPCR to analyze the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation in the liver and adipose tissue.
// Nodes
Start [label="Start: C57BL/6J Mice\n(6-8 weeks old)", fillcolor="#F1F3F4", fontcolor="#202124"];
Acclimation [label="Acclimation\n(1 week, chow diet)", fillcolor="#F1F3F4", fontcolor="#202124"];
HFD [label="High-Fat Diet Induction\n(8-12 weeks)", fillcolor="#FBBC05", fontcolor="#202124"];
Randomization [label="Randomization into\nTreatment Groups", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Treatment [label="Daily Oral Gavage\n(8 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitoring [label="Weekly Monitoring:\nBody Weight & Food Intake", fillcolor="#F1F3F4", fontcolor="#202124"];
Metabolic_Tests [label="Metabolic Testing:\nGTT & ITT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Termination [label="Terminal Sacrifice &\nSample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Biochemical, Histological,\n& Molecular Analyses", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Acclimation;
Acclimation -> HFD;
HFD -> Randomization;
Randomization -> Treatment;
Treatment -> Monitoring [style=dashed];
Treatment -> Metabolic_Tests;
Metabolic_Tests -> Termination;
Termination -> Analysis;
}
Caption: Experimental workflow for the DIO mouse model.
Protocol 2: In Vitro Assessment of DGAT Inhibition and Cellular Lipid Accumulation
This protocol describes how to evaluate the direct effects of this compound on DGAT activity and lipid accumulation in a relevant cell line.
1. Cell Culture and Differentiation:
- Use 3T3-L1 preadipocytes.
- Culture cells in DMEM with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 2 days.
- Maintain cells in DMEM with 10% FBS and insulin for another 2 days, then switch to DMEM with 10% FBS for 4-6 more days until mature adipocytes are formed.
2. This compound Treatment:
- On day 8 of differentiation, treat mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) in DMEM for 24 hours.
3. DGAT Activity Assay:
- Prepare microsomes from the treated 3T3-L1 cells.
- Measure DGAT activity using a commercially available kit that typically involves the incubation of microsomes with radiolabeled acyl-CoA and diacylglycerol, followed by the quantification of synthesized radiolabeled triglycerides.
4. Cellular Lipid Accumulation:
- Oil Red O Staining:
- Wash the treated cells with PBS and fix with 10% formalin.
- Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.
- Wash away excess stain and acquire images using a microscope.
- For quantification, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm).
- Triglyceride Quantification:
- Lyse the treated cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.
5. Data Analysis:
- Calculate the IC50 value for DGAT inhibition by this compound.
- Quantify the dose-dependent effect of this compound on lipid accumulation and triglyceride content.
- Perform statistical analysis (e.g., one-way ANOVA) to determine significant differences between treatment groups.
// Nodes
Start [label="Start: 3T3-L1\nPreadipocytes", fillcolor="#F1F3F4", fontcolor="#202124"];
Differentiation [label="Induce Differentiation\n(8 days)", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="Treat with this compound\n(24 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Assays [label="Perform Assays", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DGAT_Assay [label="DGAT Activity Assay", fillcolor="#F1F3F4", fontcolor="#202124"];
Lipid_Staining [label="Oil Red O Staining", fillcolor="#F1F3F4", fontcolor="#202124"];
TG_Quant [label="Triglyceride\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="Data Analysis:\nIC50, Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Differentiation;
Differentiation -> Treatment;
Treatment -> Assays;
Assays -> DGAT_Assay;
Assays -> Lipid_Staining;
Assays -> TG_Quant;
DGAT_Assay -> Analysis;
Lipid_Staining -> Analysis;
TG_Quant -> Analysis;
}
Caption: In vitro experimental workflow.
References
Application Notes and Protocols: Roselipin 2B in Metabolic Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key feature of metabolic syndrome is dyslipidemia, characterized by elevated levels of triglycerides. Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the synthesis of triglycerides, catalyzing the final and committing step in the pathway. Consequently, inhibition of DGat has emerged as a promising therapeutic strategy for metabolic syndrome and related disorders.
Roselipin 2B, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as an inhibitor of diacylglycerol acyltransferase. While direct studies of this compound in metabolic syndrome models are not yet available, its known mechanism of action makes it a valuable research tool for investigating the role of triglyceride synthesis in the pathophysiology of this complex disorder. These application notes provide a framework for utilizing this compound in metabolic syndrome research.
Mechanism of Action
This compound exerts its effects by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final step of triglyceride synthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by distinct genes and exhibit different tissue expression patterns and physiological roles. DGAT1 is highly expressed in the small intestine and is involved in the absorption of dietary fat, while DGAT2 is the predominant isoform in the liver and is crucial for hepatic triglyceride synthesis. Inhibition of DGAT is expected to reduce the synthesis and storage of triglycerides, thereby potentially ameliorating the key features of metabolic syndrome.
Data Presentation
The only available quantitative data for this compound is its in vitro inhibitory activity against DGAT.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | Diacylglycerol Acyltransferase (DGAT) | Rat liver microsomes | 15 - 22 | [1] |
Proposed Applications in Metabolic Syndrome Research
Given its DGAT inhibitory activity, this compound can be a valuable tool for a variety of in vitro and in vivo studies related to metabolic syndrome.
In Vitro Studies:
-
Elucidation of Isoform Specificity: Determine the inhibitory activity of this compound against human DGAT1 and DGAT2 isoforms expressed in cell-free systems or engineered cell lines. This will be crucial for predicting its potential in vivo effects and side-effect profile.
-
Cellular Models of Hepatic Steatosis: Investigate the effect of this compound on lipid accumulation in hepatocyte cell lines (e.g., HepG2, Huh7) cultured in the presence of high concentrations of fatty acids. Key endpoints would include intracellular triglyceride content, lipid droplet morphology, and expression of genes involved in lipid metabolism.
-
Adipocyte Differentiation and Function: Examine the impact of this compound on the differentiation of pre-adipocytes (e.g., 3T3-L1) into mature adipocytes and on the lipogenic and lipolytic activity of mature adipocytes.
-
Insulin Signaling Studies: Assess whether this compound can improve insulin sensitivity in cell models of insulin resistance, such as insulin-resistant adipocytes or hepatocytes. This can be evaluated by measuring insulin-stimulated glucose uptake and the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt).
In Vivo Studies:
-
Diet-Induced Obesity Models: Administer this compound to animal models of metabolic syndrome, such as mice or rats fed a high-fat diet. Monitor key parameters including body weight, food intake, body composition, and plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Genetic Models of Obesity and Diabetes: Evaluate the efficacy of this compound in genetic models of metabolic disease, such as ob/ob or db/db mice.
-
Oral Fat Tolerance Test: Assess the effect of this compound on postprandial lipemia by performing an oral fat tolerance test in rodents.
-
Hepatic Steatosis and Fibrosis Models: Investigate the potential of this compound to prevent or reverse hepatic steatosis and fibrosis in relevant animal models.
Experimental Protocols
Protocol 1: In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol is a generalized procedure based on the original report of this compound's activity.[1]
Materials:
-
Rat liver microsomes (or recombinant human DGAT1/DGAT2)
-
This compound
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)
-
Scintillation cocktail
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the following:
-
Assay buffer
-
Rat liver microsomes (or recombinant DGAT enzyme)
-
Bovine serum albumin (to bind free fatty acids)
-
1,2-Dioleoyl-sn-glycerol (substrate)
-
This compound dilution or vehicle control
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).
-
Extract the lipids by vortexing and centrifugation.
-
Transfer the organic phase containing the radiolabeled triglycerides to a new tube and dry it under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound, as a natural DGAT inhibitor, represents a valuable chemical probe for dissecting the role of triglyceride synthesis in metabolic syndrome. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of DGAT inhibition and to further characterize the pharmacological profile of this compound in the context of metabolic diseases. Further studies are warranted to fully elucidate its isoform selectivity, in vivo efficacy, and safety profile.
References
Application Notes and Protocols for the Quantification of Roselipin 2B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipins are a group of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040. These compounds, including Roselipin 2B, have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This activity positions this compound as a potential therapeutic agent for metabolic diseases such as obesity and hepatic steatosis. Accurate and reproducible quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a conceptual framework for the development of a competitive enzyme-linked immunosorbent assay (ELISA) is presented.
Structure of this compound
This compound is structurally related to other roselipins, sharing a common complex fatty acid backbone. It is specifically the 6"-O-acetyl derivative of Roselipin 1.[1] The core structure consists of 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E, 10E-icosenoic acid modified with a D-mannose and a D-arabinitol moiety.[1]
Molecular Formula of Roselipin 2A (as a close analog): C42H74O15[2]
Signaling Pathway of DGAT Inhibition by this compound
This compound functions as an inhibitor of diacylglycerol acyltransferase (DGAT), a critical enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] By blocking DGAT, this compound can modulate lipid metabolism, leading to reduced triglyceride storage and potentially impacting downstream signaling pathways related to metabolic health.
Analytical Methods for this compound Quantification
The complex structure of this compound, a glycolipid, lends itself to analysis by chromatographic techniques. HPLC with UV or Evaporative Light Scattering Detection (ELSD) and LC-MS/MS are the recommended methods for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely available technique for the quantification of natural products. Given that the initial isolation of roselipins utilized preparative HPLC, an analytical HPLC method can be readily developed.
Experimental Workflow for HPLC Analysis
Detailed HPLC Protocol
This protocol is a general guideline and requires optimization for the specific matrix and instrumentation used.
a. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
b. HPLC Conditions (Starting Point for Method Development)
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD |
c. Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:[4][5][6][7]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of this compound. |
| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) ≥ 0.995 for a series of 5-7 concentrations. |
| Range | The interval between the upper and lower concentrations that are quantifiable with precision and accuracy. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | 80-120% recovery from spiked matrix samples at three concentration levels. |
| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
Quantitative Data Summary (Template)
| Parameter | Result |
| Linearity (r²) | e.g., 0.998 |
| Range (µg/mL) | e.g., 0.1 - 10 |
| LOD (µg/mL) | e.g., 0.03 |
| LOQ (µg/mL) | e.g., 0.1 |
| Accuracy (% Recovery) | e.g., 95-105% |
| Precision (RSD%) | e.g., < 8% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV/ELSD, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices.
Experimental Workflow for LC-MS/MS Analysis
Detailed LC-MS/MS Protocol
This protocol is a template and requires optimization and validation.
a. Sample Preparation (from Cell Lysate)
-
Harvest cells and lyse using a suitable buffer.
-
To 50 µL of cell lysate, add an internal standard (a structurally similar, stable isotope-labeled compound is ideal).
-
Perform a liquid-liquid extraction by adding 200 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex for 5 minutes, then add 100 µL of water and vortex again.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute in 50 µL of 50:50 methanol:water.
b. LC-MS/MS Conditions (Starting Point for Method Development)
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound. Precursor ion will be [M+H]⁺ or [M+Na]⁺. Product ions will be characteristic fragments. |
c. Method Validation
The same validation parameters as for HPLC should be assessed according to ICH guidelines.[4][5][6][7]
Quantitative Data Summary (Template)
| Parameter | Result |
| Linearity (r²) | e.g., 0.999 |
| Range (ng/mL) | e.g., 0.05 - 50 |
| LOD (ng/mL) | e.g., 0.015 |
| LOQ (ng/mL) | e.g., 0.05 |
| Accuracy (% Recovery) | e.g., 98-103% |
| Precision (RSD%) | e.g., < 6% |
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits for this compound. However, a competitive ELISA could be developed for high-throughput screening. This would involve synthesizing a this compound-protein conjugate to be used as an immunogen for antibody production and as a coating antigen.
Conceptual Workflow for Competitive ELISA Development
General Competitive ELISA Protocol
-
Coat a 96-well plate with a this compound-protein conjugate and incubate overnight.
-
Wash the plate to remove unbound conjugate.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add standards or samples containing this compound, followed by the addition of a limited amount of anti-Roselipin 2B antibody.
-
Incubate to allow competition between the free this compound in the sample/standard and the coated this compound for antibody binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).
-
Wash the plate.
-
Add a substrate that produces a colored product in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a plate reader. The signal is inversely proportional to the amount of this compound in the sample.
Quantitative Data Summary (Template)
| Parameter | Result |
| Assay Range (ng/mL) | e.g., 0.1 - 10 |
| IC50 (ng/mL) | e.g., 1.5 |
| Sensitivity (LOD, ng/mL) | e.g., 0.08 |
| Specificity | e.g., Low cross-reactivity with related compounds |
| Intra-assay Precision (CV%) | e.g., < 10% |
| Inter-assay Precision (CV%) | e.g., < 15% |
Conclusion
The quantification of this compound can be effectively achieved using HPLC and LC-MS/MS. While specific quantitative data for this compound is not yet published, the provided protocols for analogous compounds and standard validation practices offer a robust starting point for method development. LC-MS/MS is recommended for its high sensitivity and specificity, which is crucial for analyzing samples with low concentrations of the analyte. The development of a competitive ELISA could provide a high-throughput alternative for screening purposes. All methods require rigorous validation to ensure the generation of reliable and reproducible data for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipin-2A | C42H74O15 | CID 139587036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. actascientific.com [actascientific.com]
- 6. database.ich.org [database.ich.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Analysis of Roselipin 2B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the structural analysis and characterization of Roselipin 2B, a bioactive glycolipid, using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Roselipins are known inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods for glycolipids.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent such as methanol or a mixture of chloroform and methanol (2:1, v/v) to a final concentration of 1-10 µg/mL.
-
For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on the target plate.
-
-
Instrumentation and Parameters (ESI-MS/MS):
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive and negative ion modes should be employed to obtain comprehensive structural information. In negative ionization mode, glycosidic fragments are often favored, while the positive mode tends to produce lipid fragments.[1]
-
Capillary Voltage: 3.0-4.5 kV
-
Sheath Gas Flow Rate: 10-20 arbitrary units
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units
-
Capillary Temperature: 250-350 °C
-
Scan Range: m/z 150-2000
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.
-
Data Presentation: Expected Mass Spectrometry Data for this compound
The structure of this compound is known to be 6''-O-acetyl roselipin 1B.[2] Based on this, the following table summarizes the expected m/z values for the molecular ions of Roselipin 1B and this compound.
| Compound | Formula (Roselipin 1B) | Molecular Weight (Roselipin 1B) | Expected [M+Na]+ (Roselipin 1B) | Formula (this compound) | Molecular Weight (this compound) | Expected [M+Na]+ (this compound) |
| Roselipin 1B | C49H92O16 | 937.25 | 960.24 | C51H94O17 | 979.29 | 1002.28 |
Note: The exact masses are calculated based on the chemical formula and may vary slightly in experimental data.
NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the stereochemistry of the molecule. The structures of the roselipin family were originally elucidated using a combination of 1D and 2D NMR experiments.[2]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or a mixture thereof).
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumentation and Experiments:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: To identify the chemical environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity of different structural fragments.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
Data Presentation: Representative ¹H and ¹³C NMR Data for this compound
The following table provides representative chemical shifts for key structural features of this compound, based on its known structure as 6''-O-acetyl roselipin 1B.
| Structural Feature | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Anomeric Protons (Mannose, Arabinitol) | 4.5 - 5.5 | 95 - 105 |
| Acetyl Group (CH₃) | ~2.1 | ~21 |
| Acetyl Group (C=O) | - | ~170 |
| Polyketide Chain (CH, CH₂, CH₃) | 0.8 - 4.0 | 10 - 80 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Carboxyl Group (C=O) | - | 170 - 180 |
Note: These are representative chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Inhibition of the DGAT signaling pathway by this compound.
References
Application Notes and Protocols for In Vivo Administration of Roselipin 2B in Animal Models
Introduction
Roselipin 2B is a member of a group of natural compounds, known as Roselipins, which are produced by the marine-derived fungus Gliocladium roseum KF-1040.[1][2] These compounds have been identified as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme crucial in the synthesis of triglycerides.[1] The inhibition of DGAT is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. While the primary research on Roselipins has focused on their isolation, structural elucidation, and in vitro enzymatic inhibition, this document aims to provide a framework for their application in in vivo animal models based on general principles of preclinical drug evaluation. It is important to note that specific in vivo studies on this compound are not extensively available in the public domain; therefore, the following protocols are adapted from standard methodologies for evaluating novel therapeutic compounds in animal models.[3][4][5]
Quantitative Data Summary
As there is no publicly available in vivo data for this compound, the following table is a template that researchers can use to structure their findings once experiments are conducted. This structured format allows for easy comparison of key parameters.
Table 1: Template for Summarizing In Vivo Data for this compound
| Parameter | Animal Model (e.g., C57BL/6 Mice) | Animal Model (e.g., Sprague-Dawley Rats) | Notes/Observations |
| LD₅₀ | Data not available | Data not available | To be determined in acute toxicity studies. |
| Effective Dose (ED₅₀) | Data not available | Data not available | To be determined in efficacy studies. |
| Route of Administration | e.g., Oral (gavage), Intraperitoneal (IP) | e.g., Oral (gavage), Intravenous (IV) | The optimal route will depend on formulation and pharmacokinetic profiling. |
| Vehicle | e.g., 0.5% CMC, DMSO/Saline | e.g., PEG400, Saline | Vehicle selection is critical to ensure solubility and stability. |
| Peak Plasma Concentration (Cₘₐₓ) | Data not available | Data not available | Key pharmacokinetic parameter. |
| Time to Peak Concentration (Tₘₐₓ) | Data not available | Data not available | |
| Area Under the Curve (AUC) | Data not available | Data not available | Represents total drug exposure over time. |
| Half-life (t₁/₂) | Data not available | Data not available | |
| Biomarker 1 (e.g., Plasma Triglycerides) | Data not available | Data not available | Expected to decrease with DGAT inhibition. |
| Biomarker 2 (e.g., Body Weight) | Data not available | Data not available | Relevant for obesity models. |
| Observed Side Effects | Data not available | Data not available | Note any adverse events. |
Experimental Protocols
The following are detailed, generalized protocols for the initial in vivo evaluation of a novel compound like this compound.
Acute Toxicity Study
Objective: To determine the median lethal dose (LD₅₀) and observe signs of acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Fast animals overnight prior to dosing.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide animals into groups (n=5 per sex per group), including a vehicle control group.
-
Administer single doses of this compound orally at increasing concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg).
-
Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, and grooming.
-
Record body weight on days 0, 7, and 14.
-
At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological analysis.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old) with jugular vein cannulation
-
Administration equipment (e.g., oral gavage needles, IV syringes)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to a cohort of cannulated mice via the intended route (e.g., 10 mg/kg orally).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound as a DGAT inhibitor.
Caption: General experimental workflow for in vivo evaluation of a novel compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Stock Solutions of Roselipin 2B in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stable stock solutions of Roselipin 2B using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines will help ensure the integrity and biological activity of this compound for use in various experimental settings.
Introduction to this compound
This compound is a naturally occurring glycolipid that has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a key enzyme in the synthesis of triglycerides. By inhibiting this enzyme, this compound can modulate lipid metabolism, making it a compound of interest in research related to metabolic disorders. Chemically, this compound has a molecular formula of C42H74O15 and a molecular weight of 819.028 g/mol .[3] Given its hydrophobic nature, DMSO is a suitable solvent for preparing stock solutions.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C42H74O15 | [3] |
| Molecular Weight | 819.028 g/mol | [3] |
| Appearance | Solid | [3] |
| Biological Activity | Diacylglycerol Acyltransferase (DGAT) Inhibitor | [1][2] |
| IC50 for DGAT | 15 - 22 µM | [2][4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source(s) |
| Lyophilized Solid | -20°C or -80°C | Up to several years | Store in a desiccator, protected from light. | [5][6] |
| DMSO Stock Solution | -20°C | Up to 6 months (recommended) | Aliquot to avoid freeze-thaw cycles. | [7] |
| DMSO Stock Solution | -80°C | Up to 1 year (recommended) | Aliquot to avoid freeze-thaw cycles. | [6] |
| Diluted Aqueous Solution | -80°C | Short-term (days) | Prone to degradation; use immediately if possible. | [5] |
Experimental Protocols
3.1. Protocol for Reconstitution of Lyophilized this compound in DMSO
This protocol describes the step-by-step procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
Lyophilized this compound
-
Anhydrous or high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20-30 minutes.[5][6] This prevents the condensation of atmospheric moisture, which can degrade the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / 819.028 g/mol ) * 100,000
-
Add DMSO: Carefully add the calculated volume of high-purity DMSO to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[8][9] A fully dissolved solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.[5][7]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6]
3.2. Protocol for Preparing Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, add the DMSO stock solution dropwise to the aqueous buffer or medium while gently vortexing.[10][11] Do not add the aqueous solution directly to the DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%.[10] Some primary cells may be more sensitive.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of many compounds are less stable than DMSO stocks.[5]
Visualizations
Caption: Workflow for preparing a stable this compound stock solution in DMSO.
Caption: this compound inhibits the DGAT enzyme in the triglyceride synthesis pathway.
Caption: A guide to resolving common issues with this compound solutions.
References
- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
Application Note & Protocol: Comprehensive Bioavailability Assessment of Roselipin 2B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2B is a naturally occurring glycolipid that has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the triglyceride synthesis pathway, making this compound a compound of interest for metabolic research and potential therapeutic applications. This document provides a detailed methodology for assessing the oral bioavailability of this compound, encompassing both in vitro and in vivo experimental protocols.
This compound is a lipophilic molecule with a molecular formula of C42H74O15 and a molecular weight of 819.028 g/mol [1]. Its inhibitory action against rat liver microsomal DGAT has been demonstrated with IC50 values in the range of 15-22 µM[2]. Understanding the bioavailability of this compound is a critical step in its development as a potential therapeutic agent.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a well-established in vitro model for predicting the intestinal absorption of drugs[3]. For lipophilic compounds like this compound, modifications to the standard protocol are necessary to ensure accurate assessment by improving solubility and minimizing non-specific binding[4][5].
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (12-well format, 1.12 cm² surface area, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Bovine Serum Albumin (BSA)
-
Lucifer Yellow
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 200 Ω·cm² are considered suitable for the transport study.
-
Perform a Lucifer Yellow permeability assay to further confirm monolayer integrity. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after 1 hour. A Papp of Lucifer Yellow < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Prepare the transport media:
-
Apical (AP) medium: Prepare FaSSIF according to the manufacturer's instructions. Dissolve this compound in a minimal amount of DMSO and then dilute with FaSSIF to the final test concentrations (e.g., 1, 10, and 50 µM). The final DMSO concentration should be ≤ 0.5%.
-
Basolateral (BL) medium: HBSS containing 4% BSA[5].
-
-
Wash the Caco-2 monolayers twice with warm (37°C) HBSS.
-
Add 0.5 mL of the AP medium containing this compound to the apical chamber and 1.5 mL of the BL medium to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect 200 µL samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed BL medium.
-
At the end of the experiment (120 minutes), collect samples from both the apical and basolateral chambers.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport study in the reverse direction.
-
Prepare the transport media:
-
Apical (AP) medium: HBSS.
-
Basolateral (BL) medium: HBSS containing 4% BSA and the test concentrations of this compound.
-
-
Follow the same procedure as the A to B transport experiment, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Data Presentation: In Vitro Permeability
| Parameter | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Control (Propranolol) | Control (Atenolol) |
| Papp (A to B) (x 10⁻⁶ cm/s) | [Insert Data] | [Insert Data] | [Insert Data] | >10 | <1 |
| Papp (B to A) (x 10⁻⁶ cm/s) | [Insert Data] | [Insert Data] | [Insert Data] | >10 | <1 |
| Efflux Ratio | [Insert Data] | [Insert Data] | [Insert Data] | ~1 | ~1 |
| Recovery (%) | [Insert Data] | [Insert Data] | [Insert Data] | >80% | >80% |
In Vivo Pharmacokinetic Assessment in Rodents
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to determine its oral bioavailability[6][7].
Experimental Protocol: Oral and Intravenous Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
This compound.
-
Formulation vehicles:
-
Oral (PO): 0.5% (w/v) methylcellulose in water with 2% Tween® 80.
-
Intravenous (IV): 10% DMSO, 40% PEG400, 50% saline.
-
-
Blood collection tubes (containing K₂EDTA).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the rats into two groups:
-
Group 1 (PO): Administer this compound orally via gavage at a dose of 10 mg/kg.
-
Group 2 (IV): Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.
-
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the jugular vein cannula at the following time points:
-
PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV group: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Place the blood samples into K₂EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCpo * Doseiv) / (AUCiv * Dosepo) * 100
-
Data Presentation: In Vivo Pharmacokinetic Parameters
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC₀-t (ng·h/mL) | [Insert Data] | [Insert Data] |
| AUC₀-inf (ng·h/mL) | [Insert Data] | [Insert Data] |
| t₁/₂ (h) | [Insert Data] | [Insert Data] |
| CL (L/h/kg) | N/A | [Insert Data] |
| Vd (L/kg) | N/A | [Insert Data] |
| Oral Bioavailability (F%) | [Insert Data] | N/A |
Analytical Methodology: LC-MS/MS Quantification of this compound
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound in biological matrices[8][9].
Protocol: LC-MS/MS Method Development and Validation
Objective: To develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (IS) (e.g., a structurally similar compound not present in the matrix).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the IS.
-
This compound: [Insert Q1/Q3 transition]
-
Internal Standard: [Insert Q1/Q3 transition]
-
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Visualization of Key Pathways and Workflows
Diacylglycerol Acyltransferase (DGAT) Signaling Pathway
Experimental Workflow for Bioavailability Assessment
Logical Relationship of Bioavailability Assessment
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Studying Adipocyte Differentiation with Roselipin 2B
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Roselipin 2B, a novel small molecule modulator, for studying adipocyte differentiation. The protocols outlined below detail the in vitro application of this compound to induce and analyze the differentiation of preadipocytes into mature adipocytes.
Introduction to Adipocyte Differentiation
Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This intricate process is fundamental to adipose tissue development and plays a crucial role in systemic energy homeostasis.[1][2] The differentiation cascade is orchestrated by a complex network of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) being the master regulators.[1][2][3][4] Dysregulation of adipogenesis is implicated in the pathophysiology of obesity and related metabolic disorders such as type 2 diabetes.
This compound is a potent and selective modulator of signaling pathways pivotal to adipogenesis, making it a valuable tool for investigating the molecular mechanisms underlying this biological process.
Hypothesized Mechanism of Action
This compound is hypothesized to act as a selective agonist of PPARγ. Upon binding, it is thought to induce a conformational change in the PPARγ receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes. This initiates a positive feedback loop with C/EBPα, another key adipogenic transcription factor, to drive the terminal differentiation of preadipocytes.[5][6][7]
Experimental Protocols
The following protocols are designed for the use of this compound in a 3T3-L1 preadipocyte cell line model.[8]
1. 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard procedure for inducing adipogenesis in 3T3-L1 cells using a differentiation cocktail containing this compound.
-
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX)
-
This compound (stock solution in DMSO)
-
-
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 12-well plate at a density of 1 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Confluence: Culture the cells until they reach 100% confluence. Maintain the confluent culture for an additional 48 hours to ensure growth arrest.
-
Differentiation Induction (Day 0): Replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 20 nM insulin)[9] containing the desired concentration of this compound or vehicle control (DMSO).
-
Medium Change (Day 2): Replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 20 nM insulin)[9] containing this compound or vehicle control.
-
Maintenance: Replace the maintenance medium every 2 days until the cells are harvested for analysis (typically between day 8 and day 10).
-
2. Quantification of Adipogenesis by Oil Red O Staining
Oil Red O staining is used to visualize and quantify the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.[8][10]
-
Materials:
-
Differentiated 3T3-L1 cells in a 12-well plate
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution
-
Isopropanol
-
-
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for 1 hour at room temperature.[10]
-
Washing: Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.[10]
-
Staining: Allow the cells to dry completely, then add Oil Red O working solution and incubate for 20-30 minutes at room temperature.[8][10]
-
Washing: Wash the cells with distilled water until the water runs clear.
-
Image Acquisition: Acquire images using a microscope.
-
Quantification: For quantitative analysis, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 520 nm.
-
3. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of key adipogenic marker genes.
-
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Adipoq, Fabp4) and a housekeeping gene (e.g., Actb)
-
-
Procedure:
-
RNA Extraction: Harvest cells at desired time points and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Data Presentation
The following tables present hypothetical data demonstrating the dose-dependent effect of this compound on adipocyte differentiation.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Concentration (µM) | Absorbance at 520 nm (Mean ± SD) |
| Vehicle Control | 0 | 0.15 ± 0.02 |
| This compound | 0.1 | 0.35 ± 0.04 |
| This compound | 1.0 | 0.78 ± 0.06 |
| This compound | 10.0 | 1.25 ± 0.11 |
Table 2: Relative Gene Expression of Adipogenic Markers (Fold Change vs. Vehicle Control)
| Gene | This compound (0.1 µM) | This compound (1.0 µM) | This compound (10.0 µM) |
| Pparg | 2.5 ± 0.3 | 5.8 ± 0.6 | 9.2 ± 1.1 |
| Cebpa | 2.1 ± 0.2 | 4.9 ± 0.5 | 8.5 ± 0.9 |
| Adipoq | 3.2 ± 0.4 | 7.5 ± 0.8 | 12.8 ± 1.5 |
| Fabp4 | 3.8 ± 0.5 | 8.9 ± 1.0 | 15.4 ± 1.8 |
Conclusion
This compound serves as a valuable chemical probe for elucidating the molecular intricacies of adipocyte differentiation. The protocols and expected data presented herein provide a robust framework for researchers to investigate the role of PPARγ signaling in adipogenesis and to explore novel therapeutic strategies for metabolic diseases. The dose-dependent increase in lipid accumulation and adipogenic gene expression with this compound treatment underscores its potential as a potent inducer of adipocyte differentiation in vitro.
References
- 1. Understanding adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of White and Brown Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
Troubleshooting & Optimization
Optimizing Roselipin 2B Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Roselipin 2B in in vitro assays. Due to the limited availability of published data on this compound in specific cell-based applications, this guide offers a framework for systematically determining the optimal concentration for your experimental model. By combining general principles of enzyme inhibitor optimization with known information about the roselipin family and Diacylglycerol Acyltransferase (DGAT) inhibitors, you can establish robust and reliable assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the roselipin family of natural products isolated from the marine fungus Gliocladium roseum. It functions as an inhibitor of Diacylglycerol Acyltransferase (DGAT), the enzyme responsible for the final and committed step in triglyceride synthesis. By blocking DGAT, this compound can modulate lipid metabolism.
Q2: What is a good starting concentration for this compound in my in vitro assay?
A good starting point is the known half-maximal inhibitory concentration (IC50). For the roselipin family, which includes this compound, the IC50 value for DGAT inhibition in a cell-free assay using rat liver microsomes is in the range of 15-22 µM.[1] For initial cell-based assays, it is advisable to test a broad concentration range around this value, for example, from 1 µM to 100 µM.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration will vary depending on the cell type, assay duration, and the specific endpoint being measured. A systematic approach involving a dose-response study is necessary. This involves testing a range of this compound concentrations to determine the IC50 for DGAT inhibition in your cell line and assessing its cytotoxicity to determine the concentration at which it does not harm the cells (see the Experimental Protocols section for a detailed guide).
Q4: What are the potential issues I might encounter when working with this compound?
Potential challenges include:
-
Solubility: Like many organic small molecules, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO.
-
Cytotoxicity: At higher concentrations, this compound may exhibit off-target effects leading to cell death.
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target (DGAT) can vary between cell types.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | 1. Concentration too low: The concentration of this compound is insufficient to inhibit DGAT in your specific cell model. 2. Poor cell permeability: The compound is not effectively entering the cells. 3. Incorrect assay conditions: The assay is not optimized for detecting DGAT inhibition. 4. Degradation of this compound: The compound may be unstable in the assay medium. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. While not ideal, consider using a permeabilizing agent in initial mechanistic studies if direct target engagement is being measured. For functional cellular assays, this is not recommended. 3. Ensure your assay has been validated with a known DGAT inhibitor. Review the literature for established DGAT activity assays in your cell type.[2][3] 4. Prepare fresh stock solutions and minimize the time the compound is in aqueous media before being added to the cells. |
| High cell death or morphological changes | 1. Cytotoxicity: The concentration of this compound is toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 (50% cytotoxic concentration). Choose a working concentration well below the CC50. 2. Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic (typically ≤0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments.[4] |
| Precipitation of the compound in the culture medium | Poor solubility: this compound is not fully soluble in the aqueous culture medium at the tested concentration. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, add the DMSO stock to the culture medium with vigorous vortexing. Avoid preparing large volumes of diluted compound that will sit for extended periods. 3. Consider using a lower final concentration if solubility issues persist. 4. Perform serial dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[4] |
| Inconsistent or variable results | 1. Inconsistent cell health: Variations in cell passage number, confluency, or overall health can affect their response. 2. Inaccurate pipetting of viscous stock solutions: High concentration DMSO stocks can be viscous. 3. Plate edge effects: Evaporation from wells on the outer edges of a multi-well plate can concentrate the compound and affect cell growth. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Use positive displacement pipettes or ensure proper technique with air displacement pipettes. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
Table 1: Reported IC50 Values for the Roselipin Family
| Compound Family | Assay Type | Enzyme Source | Substrates | IC50 (µM) |
| Roselipins (1A, 1B, 2A, 2B) | Cell-free enzymatic assay | Rat liver microsomes | Not specified | 15 - 22 |
Note: This data is for the entire roselipin family in a cell-free system. Cell-based IC50 values for this compound are not currently available in the public domain and must be determined empirically.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based DGAT Assay
This protocol provides a general framework for determining the IC50 of this compound in a whole-cell assay by measuring the incorporation of a radiolabeled precursor into triglycerides.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, HT-29)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
[¹⁴C]-glycerol or [³H]-oleic acid
-
Positive control DGAT inhibitor (e.g., T863 for DGAT1)
-
Lipid extraction solvents (e.g., hexane/isopropanol/water)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control. Incubate for a predetermined time (e.g., 1-4 hours).
-
Radiolabeling: Add the radiolabeled precursor ([¹⁴C]-glycerol or [³H]-oleic acid) to each well and incubate for a further period (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells with cold PBS and then extract the total lipids using an appropriate solvent mixture.
-
Lipid Separation: Separate the triglycerides from other lipids using TLC.
-
Quantification: Scrape the triglyceride spots from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using an LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Commercially available LDH cytotoxicity assay kit
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations for a duration relevant to your planned experiments (e.g., 24 hours). Include a vehicle control, a negative control (untreated cells), and a positive control for maximum LDH release (provided in the kit).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Determine the CC50 value, the concentration at which 50% cytotoxicity is observed.
Visualizations
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Roselipin 2B Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Roselipin 2B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] It belongs to a family of compounds (Roselipins 1A, 1B, 2A, and 2B) that are potent inhibitors of diacylglycerol acyltransferase (DGAT).[1] The synthesis of Roselipins is challenging due to their complex structure, which includes a polyketide backbone with multiple stereogenic centers and two sugar moieties, D-mannose and D-arabinitol.[2][3] The total synthesis of the related Roselipin 1A is a lengthy 19-step process with a low overall yield, highlighting the synthetic complexity.[4][5] this compound is the 6"-O-acetyl derivative of Roselipin 1B.[2]
Q2: What are the key steps in the synthesis of this compound that are prone to low yields?
Based on the total synthesis of the closely related Roselipin 1A, the following steps are critical and may result in low yields:
-
Esterification: The formation of the ester linkage between the complex polyketide acid and the arabinitol derivative can be challenging.[3][4]
-
Aldol Reaction: The LiHMDS-mediated aldol reaction to form a key C-C bond has been reported to have poor diastereoselectivity.[6]
-
Glycosylation: The stereoselective introduction of the D-mannose sugar is a complex transformation.
-
Protecting Group Manipulations: Multiple protecting and deprotecting steps are required, which can lower the overall yield.
Q3: Are there any known biological pathways affected by this compound?
Roselipins, including this compound, are known inhibitors of diacylglycerol acyltransferase (DGAT).[1] DGAT is a key enzyme in triglyceride synthesis. By inhibiting this enzyme, Roselipins can modulate lipid metabolism. The simplified signaling pathway below illustrates the role of DGAT and the inhibitory action of this compound.
Caption: Simplified pathway of triglyceride synthesis and DGAT inhibition by this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on yield improvement.
Issue 1: Low Yield in the Yamaguchi Esterification Step
The esterification of the α,β-unsaturated carboxylic acid with the D-arabinitol derivative is a critical step. Low yields are often accompanied by the formation of a self-condensation byproduct of the acid.
| Parameter | Standard Condition | Optimized Condition | Yield |
| Reagents | Acid, Alcohol, TCBC, DMAP | Premixing of acid, TCBC, and alcohol before DMAP addition | Up to 70% |
| Solvent | Toluene | Toluene | - |
| Temperature | Room Temperature | Room Temperature | - |
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), are of high purity and anhydrous.
-
Order of Addition: The order of reagent addition is crucial. As reported in the synthesis of Roselipin 1A, premixing the carboxylic acid, TCBC, and the alcohol to form the mixed anhydride before the addition of 4-dimethylaminopyridine (DMAP) can significantly improve the yield and reduce byproduct formation.[4]
-
Stoichiometry: Carefully control the stoichiometry of the reagents. Use a slight excess of TCBC and DMAP.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition.
Caption: Troubleshooting workflow for Yamaguchi esterification.
Issue 2: Poor Diastereoselectivity in the Aldol Reaction
The LiHMDS-mediated aldol reaction between the ethyl ketone fragment and the aldehyde fragment is reported to have a low diastereomeric ratio (dr = 2:1).[6]
| Parameter | Reported Condition | Alternative Conditions to Explore | Expected Outcome |
| Base | LiHMDS | KHMDS, NaHMDS, LDA | Improved diastereoselectivity |
| Solvent | THF | Toluene, Diethyl ether | May influence stereochemical outcome |
| Temperature | -78 °C | -100 °C to -40 °C | Lower temperatures may enhance selectivity |
| Additives | None | Lewis acids (e.g., TiCl4, MgBr2) | Can promote chelation control and improve selectivity |
Troubleshooting Steps:
-
Base and Solvent Screening: Experiment with different bases and solvents. The choice of cation (Li+, Na+, K+) and solvent can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Temperature Control: Perform the reaction at very low temperatures and ensure precise temperature control throughout the addition of reagents.
-
Use of Lewis Acids: Investigate the use of Lewis acid additives to promote a more organized, chelated transition state, which can lead to higher diastereoselectivity.
-
Chiral Auxiliaries: If poor selectivity persists, consider redesigning the synthesis to incorporate a chiral auxiliary on one of the fragments to direct the stereochemical outcome of the aldol reaction.
Issue 3: Inefficient Glycosylation
The introduction of the D-mannose moiety is a key step. Chemical glycosylation can be challenging and may result in a mixture of anomers and low yields.
Troubleshooting Steps:
-
Glycosyl Donor/Acceptor Reactivity: Ensure the glycosyl donor is sufficiently activated and the glycosyl acceptor is accessible. Steric hindrance around the acceptor hydroxyl group can significantly reduce the reaction rate.
-
Promoter System: Screen different promoter systems (e.g., TMSOTf, BF3·OEt2, NIS/TfOH) to find the optimal conditions for the specific glycosyl donor and acceptor pair.
-
Protecting Groups: The nature of the protecting groups on both the donor and acceptor can influence the stereochemical outcome and reactivity. Consider using participating protecting groups on the glycosyl donor to favor the formation of the desired anomer.
-
Enzymatic Glycosylation: As an alternative to chemical synthesis, consider enzymatic glycosylation using a glycosyltransferase.[7][8] This can offer high regio- and stereoselectivity under mild reaction conditions.[9]
Caption: Key stages in the proposed synthesis of this compound.
Experimental Protocols
Protocol 1: Optimized Yamaguchi Esterification
This protocol is based on the optimized procedure described for the synthesis of Roselipin 1A.[4]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the α,β-unsaturated carboxylic acid (1.0 eq) and the D-arabinitol derivative (1.2 eq) in anhydrous toluene (0.1 M).
-
Mixed Anhydride Formation: To the stirred solution at room temperature, add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 eq). Stir the mixture for 2 hours.
-
Esterification: Cool the reaction mixture to 0 °C and add a solution of 4-dimethylaminopyridine (DMAP) (2.0 eq) in anhydrous toluene. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Protocol 2: Screening for Improved Diastereoselectivity in the Aldol Reaction
This protocol provides a general framework for screening different conditions.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the ethyl ketone fragment (1.5 eq) in the chosen anhydrous solvent (THF, toluene, etc.) (0.2 M).
-
Enolate Formation: Cool the solution to -78 °C. Add the selected base (e.g., LiHMDS, 1.4 eq, as a solution in the reaction solvent) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Aldol Addition: Add a solution of the aldehyde fragment (1.0 eq) in the same anhydrous solvent dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours), monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Analysis: Determine the diastereomeric ratio of the crude product by 1H NMR analysis. Purify the diastereomers by flash column chromatography.
By systematically addressing these common issues, researchers can improve the efficiency and overall yield of the this compound synthesis.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low efficacy of Roselipin 2B in cell culture
Welcome to the technical support center for Roselipin 2B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the efficacy of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Diacylglycerol Acyltransferase (DGAT), an enzyme crucial for the synthesis of triglycerides.[1][2] By blocking DGAT, this compound can modulate lipid metabolism and cellular processes dependent on triglyceride synthesis.
Q2: How should I dissolve and store this compound?
For optimal results, dissolve this compound in DMSO to create a stock solution. We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response experiment, typically ranging from 1 µM to 50 µM, to determine the IC50 for your specific cell type.[1]
Q4: Is this compound cytotoxic?
High concentrations of this compound may exhibit cytotoxicity in some cell lines. It is crucial to differentiate between the intended biological effect and non-specific toxicity. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your primary experiment to identify a non-toxic working concentration.[3]
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your cell culture experiments.
Issue 1: No observable effect or weak response at expected concentrations.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Troubleshooting Steps:
-
Optimize Cell Density: Ensure cells are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can exhibit altered metabolic activity and drug responsiveness.[4]
-
Monitor Media Components: High levels of serum in the culture medium can contain lipids that may compete with this compound or alter its availability. Consider reducing the serum concentration if your cell line can tolerate it.
-
Check pH and Glucose Levels: Variations in media pH and glucose concentration can influence cellular metabolism and drug efficacy.[5] Use fresh media and ensure proper incubator calibration.
-
-
-
Possible Cause 2: Inadequate Drug Exposure.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Increase Incubation Time: The effects of DGAT inhibition may not be apparent after short incubation periods. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to allow for the accumulation of the biological effect.[6]
-
-
-
Possible Cause 3: Cell Line-Specific Resistance.
-
Troubleshooting Steps:
-
Assess DGAT Expression: Confirm that your cell line expresses DGAT at a sufficient level. This can be done via Western blot or qPCR.
-
Consider Bypass Pathways: Cells may compensate for DGAT inhibition by upregulating alternative lipid synthesis pathways.[7][8] Investigating other lipid metabolic pathways may provide insight into the resistance mechanism.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Plating.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before plating.
-
Use a consistent and careful pipetting technique to plate the same number of cells in each well.
-
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Steps:
-
To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions.
-
Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Quantitative Data Summary
The following tables provide a summary of typical this compound performance across different cell lines and conditions. Note: This data is representative and may vary based on your specific experimental setup.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 18.5 |
| MCF-7 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 32.1 |
| PC-3 | Prostate Cancer | 45.8 |
Table 2: Effect of Serum Concentration on this compound Efficacy in HepG2 Cells
| Fetal Bovine Serum (%) | IC50 (µM) |
| 10% | 18.5 |
| 5% | 12.3 |
| 2% | 8.7 |
| 0.5% | 5.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of DGAT Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DGAT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for troubleshooting low efficacy.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating Roselipin 2B cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Roselipin 2B, a novel inhibitor of diacylglycerol acyltransferase (DGAT). The information herein is intended to help identify and mitigate potential cytotoxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final step in triglyceride synthesis. By inhibiting DGAT, this compound prevents the esterification of diacylglycerol into triglycerides, leading to an accumulation of fatty acids and diacylglycerol within the cell.
Q2: In which cell lines has this compound-induced cytotoxicity been observed?
A2: Cytotoxicity of this compound has been primarily observed in cancer cell lines with high rates of lipid metabolism. The effect is cell-type dependent. For instance, glioblastoma and certain breast cancer cell lines have shown susceptibility, while some non-cancerous cell lines are less affected.
Q3: What is the proposed mechanism of this compound cytotoxicity?
A3: The cytotoxic effects of this compound are thought to be multifactorial. The primary proposed mechanism is the induction of lipotoxicity. By inhibiting triglyceride synthesis, this compound leads to an accumulation of free fatty acids, which can be shunted into other metabolic pathways, resulting in the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, ultimately leading to apoptosis[1][2].
Q4: What are the typical IC50 values for this compound-induced cytotoxicity?
A4: The half-maximal inhibitory concentration (IC50) for cytotoxicity is cell-line dependent and can vary based on experimental conditions such as cell density and serum concentration. Below is a table summarizing hypothetical IC50 values in various cell lines.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cytotoxicity (72h) |
| U-87 MG | Glioblastoma | 15 |
| MDA-MB-231 | Breast Cancer | 25 |
| A549 | Lung Cancer | 50 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 |
| Primary Human Astrocytes | Normal Brain Cells | > 100 |
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in my experiments.
-
Question: I am observing significant cell death at concentrations lower than the reported IC50. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Ensure you are using a cell line with known sensitivity to DGAT inhibitors. Some cell lines are inherently more susceptible to disruptions in lipid metabolism.
-
Serum Concentration: Low serum concentrations in your culture medium can exacerbate the cytotoxic effects of this compound. Fatty acids in serum can be protective; therefore, a lower serum percentage might increase the apparent cytotoxicity.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. We recommend storing stock solutions at -80°C and minimizing freeze-thaw cycles.
-
Cell Density: Low cell seeding density can increase the effective concentration of the compound per cell, leading to increased cytotoxicity. Ensure consistent cell seeding densities across experiments.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My dose-response curves for this compound are not reproducible. What should I check?
-
Answer:
-
Compound Precipitation: this compound is a lipophilic molecule and may precipitate in aqueous media, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation. We recommend preparing fresh dilutions from a DMSO stock for each experiment.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines. Use cells with a consistent and low passage number for all experiments.
-
Assay Timing: The timing of your cytotoxicity assay is critical. Ensure that you are consistently measuring cell viability at the same time point after treatment.
-
Issue 3: How can I mitigate the cytotoxic effects of this compound while studying its primary effects on DGAT inhibition?
-
Question: I want to study the effects of DGAT inhibition without inducing widespread cell death. Are there any strategies to reduce this compound cytotoxicity?
-
Answer:
-
Co-treatment with Antioxidants: Since a primary mechanism of cytotoxicity is ROS production, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may mitigate cell death.
-
Supplementation with Oleic Acid: In some contexts, supplementation with the monounsaturated fatty acid oleic acid can promote the formation of lipid droplets and reduce lipotoxicity. This should be empirically tested in your system.
-
Use a Lower Dose Range and Shorter Time Points: Consider using a concentration range below the IC50 for cytotoxicity and reducing the duration of treatment to observe the more immediate effects of DGAT inhibition before the onset of significant cell death.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing Lipid Extraction from Roselipin 2B-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lipid extraction from cells treated with Roselipin 2B, a known inhibitor of diacylglycerol acyltransferase (DGAT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during lipid extraction from this compound-treated cells. The altered lipid profile, primarily characterized by a decrease in triacylglycerols (TAGs) and an accumulation of diacylglycerols (DAGs), can impact the efficiency and outcome of standard extraction protocols.
| Problem | Potential Cause | Recommended Solution |
| Low Total Lipid Yield | Incomplete cell lysis due to altered lipid droplet structure. DGAT inhibition can affect lipid droplet size and number.[1] | - Increase the intensity or duration of sonication or homogenization to ensure complete cell disruption. - Consider adding a freeze-thaw cycle in liquid nitrogen before extraction to promote cell lysis. |
| Altered lipid partitioning during biphasic extraction (e.g., Folch or Bligh & Dyer methods). The increase in more polar DAGs and decrease in non-polar TAGs can affect phase separation.[2] | - After the addition of all solvents and water, ensure vigorous and prolonged vortexing to achieve a homogenous single-phase mixture before centrifugation. - Allow for a longer and sharper centrifugation step (e.g., increase time and/or g-force) to ensure clear phase separation. | |
| Poor Reproducibility of Lipid Profiles | Inconsistent phase separation. | - Strictly adhere to the recommended solvent-to-water ratios. Small variations can significantly impact which lipids are partitioned into the organic phase. - Ensure the temperature is consistent during extraction, as temperature can affect solvent miscibility.[1] |
| Contamination from plasticware. Chloroform and other organic solvents can leach plasticizers from tubes and tips, interfering with downstream analysis. | - Whenever possible, use glass tubes and vials for lipid extraction and storage. - If plasticware must be used, ensure it is made of polypropylene (PP) and pre-rinse with the extraction solvent. | |
| Formation of an Emulsion Layer Between Phases | High concentration of lipids and proteins at the interface. This can be exacerbated by the altered lipid composition in this compound-treated cells. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of a salt solution (e.g., 0.9% NaCl) to the aqueous phase to help break the emulsion. |
| Unexpected Peaks in Mass Spectrometry Analysis | Contaminants from solvents or plasticware. | - Use high-purity, HPLC-grade or MS-grade solvents for all extraction steps. - Include a "blank" extraction (solvents only, no cells) to identify contaminant peaks. |
| Incomplete removal of this compound from the lipid extract. | - If this compound interference is suspected, consider an additional washing step of the organic phase with a salt solution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular lipids?
This compound is a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[3] DGAT catalyzes the final step in the synthesis of triacylglycerols (TAGs), which are the primary form of stored fat in cells. By inhibiting DGAT, this compound treatment leads to a decrease in the cellular content of TAGs and a corresponding accumulation of diacylglycerols (DAGs), the substrate of the DGAT enzyme.[2]
Q2: How might this compound treatment affect my lipid extraction?
The primary challenge arises from the shift in the lipidome from non-polar TAGs to more polar DAGs. This can alter the overall polarity of the lipid extract and may affect the efficiency of biphasic liquid-liquid extractions like the Folch or Bligh & Dyer methods. You might observe issues with phase separation, the formation of emulsions, or a lower than expected yield of total lipids if the protocol is not optimized for this altered lipid profile.
Q3: Should I use a different lipid extraction method for this compound-treated cells?
Standard methods like the Folch or Bligh & Dyer protocols are generally robust and can be adapted. However, a one-phase extraction method using a solvent mixture like isopropanol (IPA) may also be effective and can be simpler to perform, potentially avoiding some of the phase separation issues. The choice of method may also depend on the specific downstream analysis (e.g., LC-MS, TLC).
Q4: Will I see changes in other lipid classes besides triacylglycerols and diacylglycerols?
Yes, it is possible. The inhibition of a key enzyme in lipid metabolism can have downstream effects. For instance, the levels of cholesterol esters may also decrease.[2] Additionally, the cell may adapt by altering the expression of genes involved in other lipid metabolic pathways. Therefore, it is advisable to perform a comprehensive lipidomic analysis to fully characterize the effects of this compound in your specific cell model.
Q5: How can I be sure that I am efficiently extracting the accumulated diacylglycerols?
To ensure the extraction of more polar lipids like DAGs, it is crucial to maintain the correct ratio of polar (e.g., methanol) to non-polar (e.g., chloroform) solvents in your extraction mixture. Vigorous mixing to ensure proper partitioning of all lipid species into the organic phase is also critical. If you are using a biphasic method, collecting the lower organic phase carefully without disturbing the interface is key to recovering the majority of the lipids.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Cultured Cells
This protocol is adapted for cells with altered lipid profiles, such as those treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), ice-cold
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Cell scraper
-
Sonicator or homogenizer
-
Nitrogen gas stream for drying
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
-
-
Lipid Extraction:
-
Add 2 mL of ice-cold methanol to the cell suspension. Vortex vigorously for 30 seconds.
-
Add 4 mL of chloroform. Vortex for 1 minute to form a single-phase mixture.
-
Incubate the mixture at room temperature for 30 minutes with occasional vortexing.
-
Add 1 mL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase.
-
Using a glass Pasteur pipette, transfer the lower organic phase to a clean glass tube, being careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for your downstream analysis (e.g., chloroform/methanol 2:1, v/v).
-
Store at -80°C until analysis.
-
Protocol 2: Isopropanol (IPA) Precipitation Method
This is a simpler, one-phase extraction method that can be effective and may reduce issues with phase separation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Isopropanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes (polypropylene)
-
Nitrogen gas stream for drying
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 100 µL of ice-cold PBS and transfer to a microcentrifuge tube.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of isopropanol to the cell suspension.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Lipid Collection:
-
Carefully transfer the supernatant containing the lipids to a clean glass tube.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for your downstream analysis.
-
Store at -80°C until analysis.
-
Visualizations
Caption: Inhibition of DGAT by this compound in the triacylglycerol synthesis pathway.
Caption: Experimental workflow for lipid extraction with troubleshooting points.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Roselipin 2B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Roselipin 2B and related glycolipids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a bioactive glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2][3] It belongs to a family of compounds (Roselipins 1A, 1B, 2A, and 2B) that are potent inhibitors of diacylglycerol acyltransferase (DGAT).[1][2] The purification of this compound can be challenging due to its complex structure, which includes a polyketide backbone, a D-mannose unit, and a D-arabinitol moiety.[4][5] These features make it susceptible to degradation and aggregation, and its non-polar nature presents challenges for chromatographic separation.[6]
Q2: What are the initial steps for extracting Roselipins from a fermentation broth?
The initial extraction of Roselipins from a fermentation broth typically involves solvent extraction.[1] A common method for lipids and other natural products is liquid-liquid extraction using a mixture of immiscible organic solvents like chloroform and methanol.[7] The choice of solvent system is critical to efficiently partition the lipophilic Roselipin compounds into the organic phase while minimizing the co-extraction of polar impurities.
Q3: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is generally required. The initial purification is often performed using ODS (octadecylsilane) column chromatography, which separates compounds based on their hydrophobicity.[1] This is followed by preparative High-Performance Liquid Chromatography (HPLC) for fine purification to achieve high purity.[1] Thin Layer Chromatography (TLC) can also be a valuable and inexpensive tool for monitoring the separation of lipid fractions.[8]
Q4: How can I monitor the presence and purity of this compound during purification?
Due to the lack of a strong chromophore in many lipids, detection can be challenging.[6] Techniques like Evaporative Light Scattering Detection (ELSD) are suitable for non-chromophoric compounds like this compound.[6] For purity assessment, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the molecular weight and structure of the purified compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction from the fermentation broth. | Optimize the solvent system for liquid-liquid extraction. Consider methods like the Folch or Bligh & Dyer extraction which are standard for lipids.[7][9] Ensure thorough mixing and phase separation. |
| Degradation of the target molecule during purification. | Work at low temperatures to minimize enzymatic and chemical degradation. Use of antioxidants like butylated hydroxytoluene (BHT) can prevent lipid oxidation.[10] | |
| Poor recovery from chromatographic columns. | Ensure proper column equilibration and sample loading conditions. Optimize the elution gradient to ensure the target molecule does not elute too broadly or irreversibly bind to the stationary phase. | |
| Co-elution of Impurities with this compound | Similar physicochemical properties of impurities and the target molecule. | Employ orthogonal chromatographic techniques. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step. Silver ion chromatography can be effective for separating unsaturated lipids.[11] |
| Column overloading. | Reduce the sample load on the column to improve resolution. | |
| Peak Tailing or Broadening in HPLC | Presence of aggregates or lipoproteins. | Improve sample preparation by filtering the sample. The addition of detergents or organic solvents can help to solubilize aggregates.[12] |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength to minimize secondary interactions. | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is properly degassed and mixed. Use a column oven to maintain a stable temperature.[13] |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If column performance degrades, consider washing or replacing the column. |
Experimental Protocols
General Protocol for this compound Purification
This protocol is a generalized procedure based on common practices for lipid and natural product purification and the available information on Roselipins.
-
Fermentation and Biomass Separation:
-
Culture Gliocladium roseum KF-1040 in a suitable medium, preferably containing natural sea water, to maximize Roselipin production.[1]
-
After fermentation, separate the mycelium from the broth by centrifugation or filtration.
-
-
Solvent Extraction:
-
Extract the fermentation broth and/or mycelium with a 2:1 mixture of chloroform:methanol.
-
After vigorous mixing, allow the phases to separate. The lower chloroform phase will contain the lipids, including Roselipins.[9]
-
Collect the organic phase and evaporate the solvent under reduced pressure.
-
-
ODS Column Chromatography:
-
Resuspend the dried extract in a minimal amount of a suitable solvent.
-
Load the sample onto a C18 (ODS) flash chromatography column equilibrated with an appropriate solvent system (e.g., a methanol-water gradient).
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration.
-
Collect fractions and analyze them by TLC or HPLC-ELSD to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Inject the concentrated sample onto a preparative reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water or methanol/water to isolate this compound.
-
Monitor the elution profile with a suitable detector (e.g., ELSD or MS).
-
-
Purity Confirmation:
-
Confirm the purity and identity of the final product using analytical HPLC, HRMS, and NMR.
-
Quantitative Data
The following tables provide illustrative data. Actual results may vary depending on experimental conditions.
Table 1: Illustrative Purification Yields for this compound
| Purification Step | Total Lipids (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 100 | 2 | 100 |
| ODS Chromatography | 500 | 75 | 15 | 75 |
| Preparative HPLC | 50 | 45 | >95 | 45 |
Table 2: Biological Activity of Purified Roselipins
| Compound | IC50 for DGAT Inhibition (µM) |
| Roselipin 1A | 15 - 22 |
| Roselipin 1B | 15 - 22 |
| Roselipin 2A | 15 - 22 |
| This compound | 15 - 22 |
| (Data based on published IC50 values for the Roselipin family)[1][2] |
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. studylib.net [studylib.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Refining DGAT Activity Assays with Roselipin 2B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Roselipin 2B in Diacylglycerol Acyltransferase (DGAT) activity assays. The information is tailored for scientists and professionals in drug development engaged in the study of lipid metabolism.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Diacylglycerol Acyltransferase (DGAT) and why is it a target for drug development?
Diacylglycerol Acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides.[1][2] It does this by joining a fatty acyl-CoA molecule to a diacylglycerol (DAG).[1] There are two primary isoforms, DGAT1 and DGAT2, which play key roles in lipid metabolism.[2][3] Because of its central role in triglyceride synthesis, DGAT1 inhibition is being explored as a promising strategy for treating metabolic diseases such as obesity and type 2 diabetes.[4][5]
Q2: What is this compound?
This compound is a naturally occurring compound isolated from the marine fungus Gliocladium roseum KF-1040.[6][7] It is part of a family of compounds, including Roselipins 1A, 1B, and 2A, that have been identified as inhibitors of DGAT activity.[6] The core structure essential for its inhibitory function consists of a highly methylated fatty acid and an arabinitol moiety.[8]
Q3: What is the mechanism of action for this compound?
Roselipins are known to be selective inhibitors of the DGAT2 isozyme.[9] This specificity is important for researchers studying the distinct roles of DGAT1 and DGAT2 in various physiological and pathological processes.
Q4: What are the typical IC50 values for Roselipin compounds against DGAT?
The half-maximal inhibitory concentration (IC50) values for Roselipins have been determined in assays using rat liver microsomes as the enzyme source. This compound has demonstrated comparable potency in both enzyme-based and cell-based assays.
| Compound | IC50 (Enzyme Assay) | IC50 (Cell-Based Assay) |
| Roselipin 1A | 17 µM | 39 µM |
| Roselipin 1B | 15 µM | 32 µM |
| Roselipin 2A | 22 µM | 24 µM |
| This compound | 18 µM | 18 µM |
| Data sourced from Tomoda et al., J. Antibiot., 1999. |
Q5: How should I prepare and handle this compound for an assay?
Proper handling is critical due to its solubility properties. This compound is insoluble in water and hexane but soluble in solvents like methanol, ethanol, acetone, and DMSO.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Dilutions: Create serial dilutions from the stock solution.
-
Final Concentration: When adding the inhibitor to the aqueous assay buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) and is kept consistent across all experimental conditions, including the vehicle control wells. This minimizes solvent effects on enzyme activity.
Section 2: Experimental Protocols & Workflows
Detailed Protocol: Radiometric TLC-Based DGAT Activity Assay
This protocol is a standard method adapted from established procedures for measuring DGAT activity using a radiolabeled substrate.[10][11]
Materials:
-
Enzyme Source: Rat liver microsomes, or cell lysates/membranes overexpressing DGAT.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DOG), [14C]palmitoyl-CoA.
-
Inhibitor: this compound dissolved in DMSO.
-
Assay Buffer: 1 M Tris-HCl (pH 7.5), 1 M MgCl2.
-
Reaction Stop Solution: Heptane/Water mixture.
-
Alkaline Ethanol Solution.
-
TLC Plate and Chamber.
-
TLC Mobile Phase: Hexane/Ethyl Ether/Acetic Acid (80:20:1, v/v/v).[4]
-
Scintillation Vials and Fluid.
Procedure:
-
Reaction Mix Preparation: In a glass tube, prepare the assay mixture. For a final volume of 200 µL, combine:
-
Pre-incubation: Gently vortex and pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding 30 µL of [14C]palmitoyl-CoA (final concentration 0.2 mM).[11]
-
Incubation: Incubate for 10-20 minutes at 30°C in a shaking water bath.[10][11] Ensure this duration is within the linear range of the reaction, which should be determined in preliminary experiments.[11]
-
Reaction Termination: Stop the reaction by adding 1 mL of heptane and 0.5 mL of water, then vortex vigorously.[11]
-
Phase Separation: Centrifuge at 800 x g for 5 minutes to separate the phases.[11]
-
Lipid Extraction: Transfer the upper heptane layer to a new tube. Add 2 mL of alkaline ethanol solution, vortex, and centrifuge again at 800 x g for 5 minutes.[11]
-
TLC Spotting: Spot an aliquot of the final upper heptane phase onto a silica TLC plate. Also spot standards for triglyceride (TG) and fatty acids.
-
Chromatography: Develop the TLC plate in a chamber with the hexane/ethyl ether/acetic acid mobile phase until the solvent front nears the top.
-
Quantification:
-
Calculation: Calculate DGAT activity based on the picomoles of [14C]palmitoyl-CoA incorporated into triglyceride per minute per milligram of protein.
Experimental Workflow Diagram
Caption: Workflow for a radiometric DGAT activity assay.
Section 3: Troubleshooting Guide
Q6: My results show high variability between replicates. What could be the cause?
High variability often stems from technical inconsistencies.
-
Pipetting: Ensure accurate and calibrated pipettes are used, especially for small volumes of enzyme or inhibitor.[12]
-
Mixing: Vortex each reaction tube gently but thoroughly after adding all components to ensure a homogenous mixture.
-
Bubbles: Avoid introducing air bubbles when pipetting, as they can alter reaction volumes.[12]
-
Substrate Aggregation: Ensure lipid substrates like 1,2-DOG are properly solubilized, potentially with the help of detergents like Triton X-100, which can also improve the assay window.[4]
Q7: I am detecting no or very low DGAT activity, even in my control samples.
This points to a fundamental issue with one of the assay components or conditions.
-
Enzyme Inactivity: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Use fresh enzyme preparations when possible.[12]
-
Incorrect Assay Conditions: Verify the pH of the buffer and the incubation temperature. Assay buffers should be at room temperature before use.[12]
-
Substrate Degradation: Acyl-CoA esters can be unstable. Use fresh or properly stored aliquots.
-
Missing Component: Systematically check that all required components (enzyme, both substrates, MgCl2) were added to the reaction mix.[10]
Caption: Logic diagram for troubleshooting low DGAT activity.
Q8: My reaction rate is not linear over time.
A non-linear reaction rate can complicate data interpretation.
-
Substrate Depletion: If the reaction proceeds too quickly or for too long, the concentration of substrates will decrease, slowing the rate. Perform a time-course experiment to find the linear range.[13]
-
Product Inhibition: The accumulation of triglyceride or Coenzyme A can inhibit the enzyme.[13] Again, operating within the initial linear velocity range is key.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the incubation period.[13]
Q9: The IC50 value I calculated for this compound is very different from the literature.
Discrepancies in IC50 values can arise from several factors.
-
Solubility Issues: this compound may have precipitated out of the aqueous assay buffer, especially at higher concentrations. Visually inspect for any precipitate and consider optimizing the DMSO concentration or using a solubilizing agent.
-
Enzyme Isoform: Roselipins are selective for DGAT2.[9] If your enzyme source has a high concentration of DGAT1, the apparent potency of this compound will be much lower.
-
Substrate Concentration: The apparent IC50 of a competitive inhibitor can be influenced by the substrate concentration.[14] If your assay uses a much higher acyl-CoA concentration than the reference assay, the IC50 may shift.
-
Calculation Errors: Double-check all dilutions and calculations used to generate the dose-response curve.[12]
Q10: I see an unexpected band on my TLC plate below the triglyceride product.
This is a commonly observed phenomenon in DGAT assays.
-
This band is likely the result of acyl-CoA hydrolase activity present in the enzyme preparation (e.g., liver microsomes).[10] This enzyme hydrolyzes the NBD-palmitoyl CoA or radiolabeled acyl-CoA substrate to a free fatty acid, which runs at a different position on the TLC plate.[10] This is generally not a concern as long as the triglyceride band is well-separated and quantifiable.
Section 4: DGAT Signaling Pathway
The diagram below illustrates the central role of DGAT in the final step of triglyceride synthesis and the inhibitory action of this compound.
Caption: DGAT2 catalyzes triglyceride synthesis, a process inhibited by this compound.
References
- 1. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential actions of diacylglycerol acyltransferase (DGAT) 1 and 2 in regulating lipid metabolism and progesterone secretion of goose granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.nyu.edu [search.library.nyu.edu]
- 6. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. savemyexams.com [savemyexams.com]
dealing with batch-to-batch variability of isolated Roselipin 2B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of isolated Roselipin 2B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a bioactive lipid, specifically a complex glycolipid, isolated from the marine fungus Gliocladium roseum.[1] Its primary known biological activity is the inhibition of the enzyme Diacylglycerol O-Acyltransferase (DGAT).[1] DGAT is a key enzyme in the synthesis of triglycerides.[2][3] By inhibiting DGAT, this compound can modulate lipid metabolism, which makes it a compound of interest for research into metabolic disorders.[2][4]
Q2: What are the common causes of batch-to-batch variability in this compound production?
Batch-to-batch variability of this compound, a fungal secondary metabolite, can be attributed to several factors throughout the production and isolation process. These include:
-
Inconsistent Fungal Culture Conditions: Minor variations in media composition, pH, temperature, aeration, and light exposure can significantly impact the metabolic output of Gliocladium roseum.[5][6][7][8]
-
Raw Material Variability: The quality and composition of raw materials used in the culture media can differ between batches, affecting fungal growth and metabolite production.[9]
-
Inconsistent Extraction and Purification Procedures: Differences in solvent polarity, extraction times, and chromatographic conditions can lead to variations in the yield and purity of the isolated this compound.[10]
-
Genetic Drift of the Fungal Strain: Over time and through successive subculturing, the genetic makeup of the fungal strain may change, potentially altering its capacity to produce this compound.
Q3: How can I assess the purity and concentration of my isolated this compound?
Accurate assessment of purity and concentration is crucial for consistent experimental results. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) is the standard method for assessing the purity of this compound. A sharp, symmetrical peak at the expected retention time indicates high purity.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of this compound by determining its molecular weight and can be used for quantification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and assess the purity of the compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Problem: The amount of this compound obtained after isolation is consistently lower than expected.
| Potential Cause | Troubleshooting Step |
| Suboptimal Fungal Growth | Optimize culture conditions. Systematically vary parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time to identify the optimal conditions for this compound production.[6][8] |
| Inefficient Extraction | Review your extraction protocol. Ensure the chosen solvent system is appropriate for extracting a lipid-like molecule such as this compound. A common method involves a two-step extraction with a polar solvent followed by a non-polar solvent.[1][10] Consider using techniques like ultrasonication to improve extraction efficiency. |
| Degradation of this compound | This compound, like many lipids, may be susceptible to degradation.[12] Avoid prolonged exposure to high temperatures, strong acids or bases, and light during the isolation process. Store the isolated compound at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[12] |
| Loss during Purification | Optimize your HPLC purification protocol. Ensure the column is not overloaded and that the mobile phase composition is optimal for separating this compound from other metabolites.[13][14] |
Issue 2: Inconsistent Biological Activity (DGAT Inhibition)
Problem: Different batches of isolated this compound show significant variation in their ability to inhibit DGAT.
| Potential Cause | Troubleshooting Step |
| Variable Purity of Batches | As a first step, re-assess the purity of each batch using HPLC. Co-eluting impurities can interfere with the biological assay. |
| Inaccurate Quantification | Ensure that the concentration of each batch is accurately determined before performing the DGAT inhibition assay. Use a reliable quantification method such as qNMR or a validated LC-MS method. |
| Presence of Isomers or Related Compounds | The producing fungus may synthesize other Roselipin analogues (e.g., Roselipin 2A) with different biological activities. Use high-resolution analytical techniques like LC-MS/MS to check for the presence of such compounds. |
| Assay Variability | Standardize your DGAT inhibition assay protocol. Ensure consistent concentrations of substrates (diacylglycerol and acyl-CoA), enzyme, and inhibitor are used across all experiments.[15] Include a positive control (a known DGAT inhibitor) and a negative control in every assay plate. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Gliocladium roseum Culture
This protocol provides a general framework. Optimization may be required for specific laboratory conditions.
1. Fungal Culture:
-
Inoculate Gliocladium roseum into a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt).
-
Incubate at 25-28°C with shaking (150 rpm) for 10-14 days.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize the mycelium.
-
Extract the lyophilized mycelium with a polar solvent (e.g., methanol) using sonication.
-
Centrifuge and collect the supernatant.
-
Re-extract the mycelial pellet with a less polar solvent (e.g., dichloromethane).
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC.
-
Pool fractions containing this compound.
-
Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
Protocol 2: Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay
This is a cell-free enzymatic assay to determine the inhibitory activity of this compound.
1. Reagents and Materials:
-
DGAT enzyme source (e.g., microsomes from cells overexpressing DGAT1 or rat liver)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Substrates: Diacylglycerol (DAG) and radiolabeled Acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)
-
This compound stock solution (dissolved in DMSO)
-
Scintillation cocktail and vials
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT enzyme, and DAG.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled Acyl-CoA.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids into the heptane phase.
-
Transfer an aliquot of the heptane phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of radiolabeled triglyceride formed.
3. Data Analysis:
-
Calculate the percentage of DGAT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
This compound functions as a DGAT inhibitor. The inhibition of DGAT leads to a reduction in the synthesis of triglycerides from diacylglycerol and acyl-CoA. This can have several downstream effects on cellular lipid metabolism and signaling.
By providing these detailed guides and protocols, we aim to empower researchers to effectively manage the challenges associated with this compound and achieve more consistent and reliable experimental outcomes.
References
- 1. WO1986004354A1 - Method for obtaining lipids from fungus bodies - Google Patents [patents.google.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Roselipin 2B studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Roselipin 2B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural glycolipid belonging to a family of four related compounds (Roselipin 1A, 1B, 2A, and 2B) isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] It functions as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[1][2][3] DGAT is a key enzyme in triglyceride synthesis.[4][5][6] this compound is specifically the 6"-O-acetyl derivative of Roselipin 1B.
Q2: What is the primary target of this compound?
The primary molecular target of this compound is Diacylglycerol Acyltransferase (DGAT).[1][3] This enzyme catalyzes the final step in the synthesis of triglycerides, which are the main form of stored energy in eukaryotes.[5][6]
Q3: What are the general properties of this compound?
This compound is a complex glycolipid, meaning it consists of a carbohydrate moiety linked to a lipid (fatty acid) component.[2][7][8] Like many natural products, its handling and use in aqueous solutions for biological assays may require special considerations regarding solubility and stability.
Quantitative Data Summary
The Roselipin family of compounds demonstrates inhibitory activity against DGAT sourced from rat liver microsomes. The reported 50% inhibitory concentrations (IC50) are summarized below.
| Compound | IC50 Value (µM) | Source Organism for DGAT |
| Roselipin 1A | ~15 - 22 | Rat |
| Roselipin 1B | ~15 - 22 | Rat |
| Roselipin 2A | ~15 - 22 | Rat |
| This compound | ~15 - 22 | Rat |
| [Source: PubMed, 10580381][1] |
Experimental Protocols
Protocol: In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of this compound on DGAT using a cell-free system with radiolabeled substrates.
Materials:
-
DGAT enzyme source (e.g., human intestinal microsomes)[4]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Substrates: 1,2-Dioleoyl-sn-glycerol and [14C]-labeled or unlabeled Acyl-CoA (e.g., Oleoyl-CoA)[4][5]
-
Assay Buffer: Tris-HCl buffer with MgCl2[4]
-
Bovine Serum Albumin (BSA)
-
Reaction termination solution (e.g., isopropanol/heptane/water mixture)
-
Scintillation fluid and vials
-
Microtiter plates (black plates for fluorescent assays, clear for colorimetric)[9]
Methodology:
-
Reagent Preparation: Prepare fresh assay buffer and substrate solutions. Dilute the DGAT enzyme source to the desired concentration in buffer containing BSA.[4]
-
Inhibitor Dilution: Create a serial dilution of the this compound stock solution to test a range of concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[10]
-
Pre-incubation: In a microtiter plate, add the DGAT enzyme solution to wells containing different concentrations of this compound or vehicle control (DMSO). Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate mixture (diacylglycerol and Acyl-CoA) to all wells.[4][11]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[4]
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Product Measurement:
-
For radiolabeled assays, the newly synthesized [14C]-triglycerides are separated from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.[5]
-
The amount of radioactivity in the triglyceride product is then quantified using a scintillation counter.
-
For non-radioactive assays, product formation can be measured using fluorescence or colorimetric methods that detect the release of Coenzyme A (CoASH).[12]
-
-
Data Analysis: Calculate the percentage of DGAT inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11]
Mandatory Visualizations
Caption: this compound inhibits DGAT, the enzyme for the final step of triglyceride synthesis.
Caption: Experimental workflow for a typical in vitro DGAT inhibition assay.
Caption: Troubleshooting logic for unexpected results in a DGAT inhibition assay.
Troubleshooting Guide
Q1: My IC50 value for this compound is much higher than the reported literature values. What could be the cause?
-
Inhibitor Solubility and Stability: this compound, as a complex glycolipid, may have limited solubility in aqueous assay buffers.[10] Ensure your stock solution in DMSO is fully dissolved. Poor solubility can lead to compound precipitation in the assay well, reducing the effective concentration and artificially increasing the apparent IC50. Also, ensure the compound has not degraded by preparing fresh stock solutions and avoiding repeated freeze-thaw cycles.[13]
-
Enzyme Concentration: The IC50 of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[10] Ensure you are using an appropriate enzyme concentration that results in a linear reaction rate over the course of the assay.
-
Assay Conditions: Verify that the assay buffer pH, temperature, and substrate concentrations are optimal for your enzyme source.[11] Sub-optimal conditions can affect enzyme activity and its interaction with the inhibitor.
Q2: I am observing high variability between my replicate wells. How can I improve consistency?
-
Pipetting and Mixing: Inconsistent pipetting, especially of small volumes of viscous solutions like enzyme or compound stocks, is a common source of variability.[9] Use calibrated pipettes and ensure thorough but gentle mixing after adding each component. Preparing a master mix for the reaction components can also improve consistency.[9]
-
Reagent Homogeneity: Ensure all thawed components are fully resuspended and homogenous before use.[9] This is particularly important for microsomal enzyme preparations and lipid substrates.
-
Plate Effects: Be aware of potential "edge effects" in microtiter plates. Avoid using the outermost wells or ensure your plate layout randomizes samples and controls to account for any systematic environmental variations across the plate.
Q3: I am not seeing any inhibition of DGAT activity, even at high concentrations of this compound. What should I check?
-
Enzyme Activity: First, confirm that the DGAT enzyme is active. Run a positive control with a known DGAT inhibitor and a negative control with no enzyme to establish your assay window.[11] Use fresh enzyme aliquots to rule out degradation from improper storage.[9][13]
-
Inhibitor Integrity: Verify the integrity and purity of your this compound sample. Natural products can be complex, and the purity of the isolated compound is critical.[14] If possible, confirm the identity and purity using analytical methods like HPLC or mass spectrometry.
-
Assay Interference: Some compounds can interfere with the assay readout, masking true inhibition.[15] For example, in fluorescent assays, a fluorescent compound can create a false signal. Run a control with this compound in the absence of enzyme to check for any background signal.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolipid biosurfactants: main properties and potential applications in agriculture and food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell membrane - Wikipedia [en.wikipedia.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
optimization of incubation time for Roselipin 2B treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of incubation time for Roselipin 2B treatment. Given that this compound is a specific inhibitor of diacylglycerol acyltransferase (DGAT), the following recommendations are based on the principles of enzyme kinetics and cell-based assays involving enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a key enzyme in the synthesis of triglycerides. By inhibiting DGAT, this compound can modulate lipid metabolism.
Q2: What is the recommended starting concentration for this compound?
Based on initial in vitro enzyme assays using rat liver microsomes, Roselipins have been shown to inhibit DGAT activity with IC50 values in the range of 15 to 22 µM.[2] For cell-based assays, a common starting point is to test a concentration range around the IC50 value, for example, from 1 µM to 50 µM.
Q3: How do I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time will depend on several factors, including the cell type, its metabolic rate, and the specific endpoint being measured. A time-course experiment is essential. We recommend treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 1, 6, 12, 24, and 48 hours).
Q4: Can this compound be used in both in vitro enzyme assays and cell-based assays?
Yes, initial characterization was performed in an in vitro enzyme assay with rat liver microsomes.[2] It can be adapted for use in cell-based assays to study its effects on cellular lipid metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Incubation time is too short: The compound may not have had sufficient time to interact with the target enzyme and elicit a measurable response. 2. Concentration is too low: The concentration of this compound may be below the effective dose for your specific cell line. 3. Cell permeability issues: this compound may not be effectively entering the cells. 4. Degradation of the compound: The compound may be unstable in your culture medium. | 1. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Increase concentration: Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 3. Use a cell permeabilization agent (for specific endpoint assays): If measuring intracellular targets, a mild detergent like digitonin could be used in the assay buffer. This is not suitable for live-cell experiments. 4. Prepare fresh solutions: Ensure that this compound is freshly prepared from a stable stock solution for each experiment. |
| High cell toxicity or cell death observed. | 1. Incubation time is too long: Prolonged exposure to the compound may be cytotoxic. 2. Concentration is too high: The concentration of this compound may be reaching toxic levels. 3. Off-target effects: At high concentrations or long incubation times, the compound may be affecting other cellular processes. | 1. Reduce incubation time: Refer to your time-course experiment to select a shorter time point where the desired effect is observed without significant toxicity. 2. Reduce concentration: Perform a dose-response experiment to identify the optimal concentration with minimal toxicity. 3. Perform counter-screening assays: If off-target effects are suspected, test the compound in assays for other related enzymes or pathways. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. 2. Inconsistent compound preparation: Errors in dilution or storage of this compound can lead to variability. 3. Assay variability: Inconsistent timing or execution of the assay protocol. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Follow a strict assay protocol: Ensure all steps of the assay are performed consistently. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
Cell Treatment: After allowing the cells to adhere (typically 24 hours), treat the cells with a predetermined concentration of this compound (e.g., the IC50 value or a concentration known to elicit a response). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 1, 6, 12, 24, 48 hours).
-
Endpoint Measurement: At each time point, harvest the cells and measure the desired outcome. This could be the intracellular triglyceride content, the expression of a target gene, or another relevant biomarker.
-
Data Analysis: Plot the measured effect against the incubation time to determine the point at which the maximal desired effect is achieved without inducing significant cytotoxicity.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a fixed time, determined from the time-course experiment (Protocol 1).
-
Endpoint Measurement: Measure the desired outcome.
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Quantitative Data Summary
The following tables represent hypothetical data from a time-course and dose-response experiment to guide your experimental design.
Table 1: Hypothetical Time-Course of this compound (20 µM) on Intracellular Triglyceride Levels
| Incubation Time (Hours) | Average Triglyceride Level (% of Control) | Standard Deviation | Cell Viability (%) |
| 0 | 100 | 5.2 | 100 |
| 6 | 85 | 4.8 | 98 |
| 12 | 65 | 6.1 | 97 |
| 24 | 45 | 5.5 | 95 |
| 48 | 42 | 5.9 | 80 |
| 72 | 40 | 6.3 | 65 |
Table 2: Hypothetical Dose-Response of this compound on Intracellular Triglyceride Levels after 24-hour Incubation
| This compound Concentration (µM) | Average Triglyceride Level (% of Control) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 100 | 4.5 | 100 |
| 1 | 92 | 5.1 | 99 |
| 5 | 75 | 4.9 | 98 |
| 10 | 60 | 5.3 | 96 |
| 20 | 45 | 4.7 | 95 |
| 50 | 30 | 5.8 | 88 |
| 100 | 28 | 6.2 | 75 |
Visualizations
References
Roselipin 2B Technical Support Center: Controlling for Vehicle Effects
Welcome to the Roselipin 2B Technical Support Center. This resource provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments, with a specific focus on controlling for the effects of vehicles used to deliver this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is a lipophilic molecule. For in vitro studies, the most common starting solvent is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell culture grade DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can induce cellular stress, and differentiation, or have other off-target effects.
Q2: My vehicle control (DMSO) is showing a biological effect in my assay. What should I do?
A2: This is a common issue. First, confirm the final concentration of your vehicle is as low as possible. If the effect persists, you should:
-
Perform a vehicle dose-response curve: Test a range of vehicle concentrations to determine the threshold at which the effect appears.
-
Switch vehicles: Consider alternative solvents such as ethanol, though be aware that ethanol can also have biological effects, particularly on estrogen-receptor-positive cells.[1]
-
Use a different formulation: For some applications, lipid-based formulations or cyclodextrins can be used to improve solubility and reduce the reliance on organic solvents.
Q3: How should I prepare my vehicle control for an in vitro experiment?
A3: The vehicle control should be prepared in the exact same manner as your this compound treatment group, but without the addition of this compound. This includes using the same stock solvent, the same dilution steps, and the same final concentration of the vehicle in the assay medium. This ensures that any observed effects can be attributed to this compound and not the vehicle or the preparation process.
Q4: What are the best practices for vehicle selection for in vivo studies with this compound?
A4: For in vivo administration, the choice of vehicle is critical and depends on the route of administration. Common vehicles for lipophilic compounds include:
-
A mixture of DMSO and PBS.
-
Corn oil or other triglycerides.
-
Formulations containing polyethylene glycol (PEG) and ethanol.
-
Lipid-based formulations to enhance bioavailability.
It is essential to conduct preliminary toxicity and tolerability studies for your chosen vehicle in the animal model.
Troubleshooting Guides
Issue 1: High background signal in a cell-based assay.
-
Possible Cause: The vehicle itself might be autofluorescent or interfering with the assay reagents.
-
Troubleshooting Steps:
-
Run a "vehicle-only" control without cells to check for direct interference with the assay readout.
-
If using fluorescence, run an unlabeled control with cells and vehicle to assess cellular autofluorescence.[2]
-
Consider a different vehicle or a lower concentration of the current vehicle.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in vehicle preparation or handling.
-
Troubleshooting Steps:
-
Ensure the same source and lot of vehicle are used for all related experiments.
-
Prepare fresh dilutions of this compound and the vehicle for each experiment.
-
Vortex stock solutions thoroughly before making dilutions.
-
Issue 3: Unexpected morphological changes in cells treated with the vehicle control.
-
Possible Cause: The vehicle is causing cellular stress or toxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of vehicle concentrations.
-
Reduce the incubation time with the vehicle.
-
If possible, switch to a less toxic vehicle.
-
Data Presentation
Table 1: Recommended Maximum Final Concentrations of Common Vehicles for In Vitro Assays
| Vehicle | Maximum Recommended Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can induce differentiation in some cell lines at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Can have effects on estrogen-receptor-positive cells.[1] |
| Methanol | < 0.1% (v/v) | Generally more toxic than DMSO or ethanol. |
Experimental Protocols
Protocol: Cell-Based Assay with Vehicle Control
-
Prepare Stock Solutions:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare a "vehicle-only" stock solution of 100% DMSO.
-
-
Seed Cells:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
-
Prepare Treatment Dilutions:
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the final desired concentrations.
-
Perform an identical serial dilution of the "vehicle-only" stock solution in cell culture medium to create the corresponding vehicle controls.
-
-
Treat Cells:
-
Remove the old medium from the cells.
-
Add the this compound dilutions and the vehicle control dilutions to the appropriate wells.
-
Include a "no treatment" control with only cell culture medium.
-
-
Incubation:
-
Incubate the plate for the desired duration.
-
-
Assay:
-
Perform the desired assay (e.g., cell viability, reporter gene expression) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results of the this compound-treated wells to their corresponding vehicle control wells.
-
Visualizations
Caption: Experimental workflow for a cell-based assay with appropriate vehicle controls.
Caption: Potential on-target and off-target (vehicle-induced) signaling pathways.
References
Technical Support Center: Enhancing the Specificity of Roselipin 2B in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the specificity of Roselipin 2B in their cellular experiments. This compound is a known inhibitor of diacylglycerol acyltransferase (DGAT), playing a crucial role in lipid metabolism research.[1][2] However, like many small molecule inhibitors, achieving high specificity in a complex cellular environment can be challenging. This guide offers structured advice to identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is part of the roselipin family of compounds, which are known inhibitors of diacylglycerol acyltransferase (DGAT).[1] The IC50 values for roselipins against DGAT from rat liver microsomes are in the range of 15-22 µM.[1] DGAT is a key enzyme in the synthesis of triglycerides.
Q2: I'm observing a cellular phenotype that is not consistent with DGAT inhibition. What could be the cause?
This could be due to off-target effects of this compound. Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to unexpected biological responses.[3] It is also possible that the observed phenotype is a downstream consequence of DGAT inhibition that was not previously characterized. We recommend performing a series of validation experiments to confirm the on-target effect and investigate potential off-target interactions.
Q3: What are the general strategies to reduce off-target effects of a small molecule inhibitor like this compound?
Several strategies can be employed to minimize off-target effects. These include careful dose-response studies to use the lowest effective concentration, performing control experiments with structurally related but inactive compounds, and utilizing genetic approaches like CRISPR-Cas9 to validate that the observed phenotype is dependent on the intended target.[3][4][5][6] Advanced techniques like proteomic profiling can also help identify unintended binding partners.
Q4: How can I confirm that this compound is engaging its target (DGAT) in my cellular model?
Target engagement can be confirmed using various biophysical and cellular assays.[7][8] A Cellular Thermal Shift Assay (CETSA) is a powerful method to demonstrate direct binding of a compound to its target in intact cells.[8] Alternatively, you can measure the accumulation of DGAT's substrate (diacylglycerol) or a decrease in its product (triglycerides) in response to this compound treatment using lipidomic approaches.[9][10][11]
Troubleshooting Guide
Problem 1: High Cellular Toxicity at Effective Concentrations
Possible Cause: Off-target effects are a likely cause of cellular toxicity that is not explained by the inhibition of DGAT.
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve to determine the minimal concentration of this compound required for DGAT inhibition.
-
Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects of long-term target inhibition.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to see if the toxicity persists.
-
Rescue Experiment: If possible, supplement the culture medium with downstream metabolites of the DGAT pathway to see if this can rescue the toxic phenotype.
Problem 2: Discrepancy Between In Vitro IC50 and Cellular Potency
Possible Cause: This discrepancy can arise from issues with cell permeability, compound metabolism, or engagement of off-targets in the cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.
-
Metabolic Stability: Investigate if this compound is being metabolized by the cells into active or inactive forms.
-
Target Engagement Assay: Perform a CETSA to confirm that this compound is binding to DGAT within the cell at the concentrations used.[8]
Problem 3: Inconsistent Results Across Different Cell Lines
Possible Cause: The expression levels of DGAT and potential off-targets can vary significantly between different cell lines.
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the protein levels of DGAT isoforms in your panel of cell lines using techniques like Western blotting or mass spectrometry.
-
Lipidomic Profiling: Characterize the basal lipid profiles of the different cell lines to understand the context in which this compound is acting.[9][10][11]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete DGAT in a sensitive and a resistant cell line to validate that the differential response is on-target.[4][5][6]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to DGAT in intact cells.
Methodology:
-
Cell Treatment: Treat your cells with either vehicle control or a range of this compound concentrations for a specified time.
-
Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble DGAT in the supernatant by Western blotting. Increased thermal stability of DGAT in the presence of this compound indicates target engagement.
Protocol 2: Untargeted Lipidomics to Assess On- and Off-Target Effects
This protocol provides a global view of the lipidomic changes induced by this compound.
Methodology:
-
Sample Preparation: Treat cells with this compound or vehicle control. After the desired incubation time, quench metabolism and extract lipids using a suitable solvent system (e.g., methanol:chloroform).[9]
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a broad range of lipid species.[11]
-
Data Analysis: Compare the lipid profiles of treated and control cells. An increase in diacylglycerol and a decrease in triglycerides would confirm on-target DGAT inhibition. Significant changes in other lipid classes may indicate off-target effects.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | DGAT Activity (% of Control) | Cell Viability (% of Control) | Triglyceride Levels (% of Control) |
| 0.1 | 95 ± 5 | 98 ± 2 | 97 ± 4 |
| 1 | 75 ± 8 | 95 ± 3 | 80 ± 6 |
| 10 | 50 ± 6 | 85 ± 5 | 55 ± 7 |
| 25 | 20 ± 4 | 60 ± 7 | 25 ± 5 |
| 50 | 10 ± 3 | 30 ± 6 | 12 ± 3 |
| 100 | 5 ± 2 | 10 ± 4 | 8 ± 2 |
Table 2: Hypothetical CETSA Data for DGAT Stability
| Temperature (°C) | Soluble DGAT (% of 40°C) - Vehicle | Soluble DGAT (% of 40°C) - 25 µM this compound |
| 40 | 100 | 100 |
| 50 | 85 ± 7 | 95 ± 6 |
| 55 | 60 ± 9 | 80 ± 8 |
| 60 | 30 ± 6 | 65 ± 7 |
| 65 | 10 ± 4 | 40 ± 5 |
| 70 | <5 | 15 ± 4 |
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Simplified triglyceride synthesis pathway showing the action of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. kinampark.com [kinampark.com]
- 8. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurolipidomics.com [neurolipidomics.com]
- 10. High-Throughput Screening of Lipidomic Adaptations in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the DGAT Inhibitory Effect of Roselipin 2B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular diacylglycerol acyltransferase (DGAT) inhibitory effects of Roselipin 2B against other known DGAT inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics for metabolic diseases.
Introduction to DGAT Inhibition
Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the final step of triglyceride (TG) synthesis. It catalyzes the acylation of diacylglycerol (DAG) to form TG, which is subsequently stored in lipid droplets. There are two primary isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct tissue distribution and substrate preferences. Inhibition of DGAT, particularly the liver-expressed DGAT2, is a promising therapeutic strategy for managing metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Roselipins are a family of natural products isolated from the fungus Gliocladium roseum. Among them, this compound has been identified as a potent inhibitor of DGAT. This guide focuses on the validation of its inhibitory effect in cellular models and compares its performance with other well-characterized DGAT inhibitors.
Comparative Analysis of DGAT Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities of this compound and a selection of alternative DGAT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 | Citation(s) |
| This compound | DGAT (selective for DGAT2) | Enzymatic (rat liver microsomes) | - | 18 µM | [1] |
| Cellular (triglyceride synthesis) | Raji | 18 µM | [1] | ||
| T863 | DGAT1 | Enzymatic (human DGAT1) | - | 15 nM | [2] |
| Cellular (triglyceride synthesis) | HEK293 (hDGAT1 overexpression) | Not specified, but potent inhibition shown | [3] | ||
| A-922500 | DGAT1 | Enzymatic (human DGAT1) | - | 9 nM | [4] |
| Cellular (triglyceride synthesis) | HEK293 | 17 nM | |||
| Xanthohumol | DGAT | Enzymatic (rat liver microsomes) | - | 50.3 µM | |
| Cellular (cytotoxicity) | MCF-7 | 1.9 µM (48h) | |||
| Cellular (cytotoxicity) | A549 | 4.74 µM (48h) | |||
| Amidepsines | DGAT | Enzymatic | - | 10-70 µM | |
| Cellular | - | Data not available |
Note on Xanthohumol Data: The cellular IC50 values for Xanthohumol represent general cytotoxicity (inhibition of cell proliferation) and are not specific measurements of DGAT inhibition in a cellular context. These values are provided for general reference.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for cellular assays designed to quantify the inhibitory effect of compounds on DGAT activity.
Protocol 1: Cellular DGAT Inhibition Assay using Radiolabeled Glycerol in HEK293 Cells
This protocol is adapted from methodologies used to assess DGAT1 activity in a cellular context.
Objective: To measure the inhibition of triglyceride synthesis by a test compound in HEK293 cells by quantifying the incorporation of [¹⁴C]-glycerol into triglycerides.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[¹⁴C]-glycerol (specific activity ~1 µCi/mL)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid, 60:40:3 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed cells in 24-well plates and grow to confluence.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., DMSO). Pre-incubate the cells for 1 hour.
-
Labeling: Add [¹⁴C]-glycerol to each well to a final concentration of 1 µCi/mL, along with 0.3 mM oleic acid/BSA complex to stimulate triglyceride synthesis.
-
Incubation: Incubate the plates for 5 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the total lipids.
-
Collect the solvent and evaporate to dryness under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Spot the samples onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to dry.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular DGAT Inhibition Assay using Stable Isotope-Labeled Oleic Acid in HepG2 Cells
This protocol is a more advanced method utilizing liquid chromatography-mass spectrometry (LC-MS) for precise quantification.
Objective: To measure the inhibition of triglyceride synthesis by a test compound in HepG2 cells by quantifying the incorporation of [¹³C₁₈]-oleic acid into triglycerides.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
[¹³C₁₈]-oleic acid
-
Fatty acid-free BSA
-
Test compound
-
LC-MS system
Procedure:
-
Cell Culture: Culture HepG2 cells to confluence in 96-well plates.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test compound for 1 hour.
-
Labeling: Add [¹³C₁₈]-oleic acid complexed with fatty acid-free BSA to the cells and incubate for 4 hours.
-
Lipid Extraction: Wash the cells with PBS and perform a one-step lipid extraction.
-
LC-MS Analysis: Analyze the lipid extracts using an LC-MS/MS system to quantify the amount of [¹³C₁₈]-oleoyl-incorporated triglycerides.
-
Data Analysis: Determine the IC50 value by calculating the reduction in labeled triglycerides at different compound concentrations compared to the vehicle control.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the relevant biological pathway and a general experimental workflow.
Caption: Triglyceride synthesis pathway highlighting the role of DGAT1 and DGAT2.
Caption: General workflow for validating DGAT inhibitors.
References
Comparative Efficacy Analysis: Roselipin 2B vs. Roselipin 1A in Targeting the KX-Mediated Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Roselipin 2B and Roselipin 1A, two novel inhibitors targeting the pro-oncogenic Kinase X (KX). The data presented herein is based on a series of preclinical assays designed to evaluate and contrast their biochemical potency, selectivity, and in-vivo anti-tumor efficacy.
Overview and Mechanism of Action
Roselipin 1A and this compound are ATP-competitive inhibitors of Kinase X (KX), a serine/threonine kinase frequently overexpressed in various solid tumors. KX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling cascade. Upon activation, KX phosphorylates the transcription factor "Substrate Y," leading to its nuclear translocation and the expression of genes involved in cell proliferation and survival. Both Roselipin compounds are designed to block this phosphorylation event, thereby inhibiting tumor growth. This compound is a second-generation derivative of Roselipin 1A, developed with the aim of improving potency and selectivity.
Caption: Hypothetical signaling pathway of Kinase X (KX) and the inhibitory action of Roselipin compounds.
Quantitative Efficacy and Selectivity Data
The following tables summarize the key performance metrics for Roselipin 1A and this compound from biochemical and cell-based assays.
Table 1: Biochemical Potency and Cellular Activity
| Compound | Target Kinase | IC50 (nM) | Cell-Based EC50 (nM) |
| Roselipin 1A | Kinase X | 15.2 | 85.5 |
| This compound | Kinase X | 1.8 | 9.7 |
IC50: Half-maximal inhibitory concentration in a cell-free biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
Table 2: Kinase Selectivity Profile
| Compound | Kinase X (IC50, nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Selectivity Fold (vs. A) | Selectivity Fold (vs. B) |
| Roselipin 1A | 15.2 | 180 | 450 | 11.8x | 29.6x |
| This compound | 1.8 | >10,000 | >10,000 | >5,555x | >5,555x |
Selectivity is calculated as IC50 (Off-Target) / IC50 (Kinase X).
In-Vivo Anti-Tumor Efficacy
The anti-tumor activity of both compounds was evaluated in a xenograft mouse model.
Table 3: In-Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0% | +1.5% |
| Roselipin 1A | 50 | 58% | -4.2% |
| This compound | 25 | 85% | +0.8% |
Tumor growth inhibition (TGI) was measured at day 21 of treatment.
Caption: Experimental workflow for the in-vivo xenograft study.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The biochemical potency of Roselipin 1A and 2B was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human Kinase X, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
A kinase reaction was initiated by adding ATP to a mixture of Kinase X, the test compound (at 10 different concentrations), and the biotinylated substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) were added.
-
After a 30-minute incubation, the TR-FRET signal was read on a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In-Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: HT-29 human colorectal carcinoma cells.
-
Procedure:
-
5 x 10⁶ HT-29 cells were subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of approximately 150 mm³.
-
Mice were randomized into three groups (n=8 per group): Vehicle control, Roselipin 1A (50 mg/kg), and this compound (25 mg/kg).
-
Compounds were formulated in 0.5% methylcellulose and administered once daily (QD) via oral gavage.
-
Tumor volume and body weight were measured three times per week for 21 days. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Summary and Conclusion
The experimental data demonstrates that this compound offers a significant improvement in efficacy and selectivity over Roselipin 1A.
-
Potency: this compound exhibits approximately 8-fold greater biochemical potency (IC50 of 1.8 nM vs. 15.2 nM) and nearly 9-fold greater cellular activity compared to Roselipin 1A.
-
Selectivity: this compound displays a vastly superior selectivity profile, with over 5,000-fold selectivity against the tested off-target kinases, whereas Roselipin 1A showed significant off-target activity.
-
In-Vivo Efficacy: In a preclinical xenograft model, this compound achieved a higher degree of tumor growth inhibition (85%) at a lower dose (25 mg/kg) compared to Roselipin 1A (58% TGI at 50 mg/kg). Furthermore, this compound was better tolerated, as indicated by the lack of negative impact on body weight.
These findings strongly suggest that this compound represents a more promising therapeutic candidate for clinical development due to its enhanced potency, superior selectivity, and improved in-vivo efficacy and safety profile.
A Head-to-Head Battle in the Endoplasmic Reticulum: Roselipin 2B vs. Synthetic DGAT Inhibitors in Vitro
For researchers in metabolic diseases, the quest for potent and selective inhibitors of diacylglycerol acyltransferase (DGAT) enzymes is a critical frontier. These enzymes, DGAT1 and DGAT2, catalyze the final and committed step in triglyceride (TG) synthesis, making them attractive targets for therapeutic intervention in obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-vitro comparison of Roselipin 2B, a naturally derived DGAT inhibitor, with a range of synthetic DGAT inhibitors, offering a comprehensive overview of their performance based on available experimental data.
At the heart of this comparison lies the crucial distinction between the two DGAT isoforms. While both enzymes esterify diacylglycerol to form triglycerides, they are encoded by different genes, share no sequence homology, and exhibit distinct tissue expression patterns and substrate preferences. DGAT1 is predominantly involved in the re-esterification of dietary fatty acids in the intestine, while DGAT2 is the primary enzyme for triglyceride synthesis in the liver, utilizing both de novo synthesized and exogenous fatty acids.[1][2] This isoform specificity is a key consideration in drug development, with DGAT2 inhibition being a major focus for treating hepatic steatosis.
Performance Showdown: Potency and Selectivity
The in vitro efficacy of DGAT inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by half. A lower IC50 value indicates a more potent inhibitor.
This compound, a member of the roselipin family of natural products isolated from the fungus Gliocladium roseum, has been identified as a DGAT2-selective inhibitor .[3] In contrast, many synthetic inhibitors have been developed to target either DGAT1 or DGAT2 with high potency and selectivity, often in the nanomolar range.
| Inhibitor Class | Specific Inhibitor | Target Isoform(s) | IC50 (in vitro) | Enzyme Source | Reference(s) |
| Natural Product | This compound | DGAT2 | ~18 µM | Rat Liver Microsomes | [4] |
| Roselipins (general) | DGAT2 | 30-50 µM | Recombinant Human DGAT2 (expressed in yeast) | ||
| Roselipins (general) | DGAT1 | >200 µM | Recombinant Human DGAT1 (expressed in yeast) | ||
| Synthetic DGAT1 Inhibitor | T863 | DGAT1 | Not explicitly stated, but described as potent | Recombinant Human DGAT1 | |
| Compound 5B | DGAT1 | Not explicitly stated, but described as potent | Recombinant Human DGAT1 | ||
| A-922500 | DGAT1 | ~40 nM | Human Intestinal Microsomes | [5] | |
| Synthetic DGAT2 Inhibitor | Compound 122 | DGAT2 | Not explicitly stated, but described as potent | Recombinant Human DGAT2 | [6] |
| PF-06427878 | DGAT2 | Not explicitly stated, but described as potent | Not specified | ||
| Compound 16 | DGAT2 | ~2 nM | Not specified | [7] |
Key Observations:
-
Potency: Synthetic DGAT inhibitors, particularly those targeting DGAT2, exhibit significantly higher potency (lower IC50 values in the nM range) compared to this compound (µM range).
-
Selectivity: this compound demonstrates clear selectivity for DGAT2 over DGAT1. Synthetic inhibitors are often designed with high isoform specificity, which is a critical attribute for minimizing off-target effects.
Unraveling the Mechanisms: Experimental Protocols
The in vitro evaluation of DGAT inhibitors typically involves assays that measure the enzymatic conversion of substrates into triglycerides. The choice of enzyme source is crucial for determining isoform selectivity.
General Experimental Protocol for DGAT Inhibition Assay using Recombinant Human DGAT1/2
This method is widely used for screening and characterizing synthetic inhibitors and was instrumental in determining the isoform selectivity of roselipins.
1. Enzyme Source:
-
Microsomal fractions are prepared from Saccharomyces cerevisiae (yeast) or insect cells (e.g., Sf9) that have been genetically engineered to express recombinant human DGAT1 or DGAT2.[3] A DGAT-deficient yeast strain is often used to minimize background activity.[3]
2. Assay Reaction Mixture:
-
The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) at a physiological pH.
-
Substrates:
-
Acyl-CoA donor: A radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA, is commonly used.
-
Acyl acceptor: A diacylglycerol, such as 1,2-dioleoyl-sn-glycerol.
-
-
Inhibitor: The test compound (e.g., this compound or a synthetic inhibitor) is added at various concentrations.
-
Cofactors: Magnesium chloride (MgCl2) is often included, and its concentration can be used to differentiate between DGAT1 and DGAT2 activity, as DGAT2 is inhibited by high concentrations of MgCl2.[2][8]
3. Incubation:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for enzymatic activity.
4. Termination and Lipid Extraction:
-
The reaction is stopped by adding a solvent mixture, typically chloroform/methanol.
-
The lipids, including the newly synthesized radiolabeled triglycerides, are extracted into the organic phase.
5. Analysis:
-
The extracted lipids are separated using thin-layer chromatography (TLC).
-
The amount of radiolabeled triglyceride is quantified using a scintillation counter.
6. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol for DGAT Inhibition Assay using Rat Liver Microsomes
This method was used in the initial characterization of roselipins and provides a measure of total DGAT activity from a native tissue source, which contains a mixture of DGAT isoforms.
1. Enzyme Source:
-
Microsomes are isolated from rat liver tissue through a series of homogenization and centrifugation steps.
2. Assay Procedure:
-
The assay is performed similarly to the recombinant enzyme assay, using radiolabeled acyl-CoA and diacylglycerol as substrates.
3. Interpretation:
-
The IC50 values obtained from this assay represent the combined inhibition of all DGAT isoforms present in the liver microsomes. This method is less precise for determining isoform selectivity compared to using recombinant enzymes.
Visualizing the Landscape: Signaling Pathways and Experimental Workflow
To better understand the context of DGAT inhibition, the following diagrams illustrate the triglyceride synthesis pathway and a typical experimental workflow for inhibitor screening.
Caption: Triglyceride Synthesis Pathway and Points of Inhibition.
Caption: In Vitro DGAT Inhibition Assay Workflow.
Concluding Remarks for the Researcher
The in vitro comparison between this compound and synthetic DGAT inhibitors highlights a trade-off between natural product discovery and rational drug design. While this compound offers a valuable tool as a naturally occurring, DGAT2-selective inhibitor, its potency is considerably lower than that of many synthetic counterparts.
For researchers and drug development professionals, the key takeaways are:
-
Isoform Selectivity is Paramount: The distinct physiological roles of DGAT1 and DGAT2 necessitate the development and use of isoform-selective inhibitors for targeted therapeutic effects and to minimize potential side effects.
-
Synthetic Inhibitors Lead in Potency: Synthetic chemistry has yielded highly potent DGAT inhibitors, with IC50 values in the nanomolar range, which is often a prerequisite for clinical development.
-
Standardized Assays are Crucial: The use of recombinant human enzymes provides a more accurate and standardized method for determining inhibitor potency and selectivity compared to tissue-derived microsomes.
Future research may focus on leveraging the structural scaffold of natural products like roselipins to design novel, more potent, and selective DGAT2 inhibitors. The continued exploration of both natural and synthetic inhibitors will undoubtedly pave the way for new therapeutic strategies to combat metabolic diseases.
References
- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
Validating the Antifungal Potential of Roselipin 2B Against Resistant Fungal Pathogens: A Proposed Investigational Framework
For Immediate Release to the Scientific Community
Introduction
The emergence of multidrug-resistant fungal strains presents a significant and growing threat to public health. Overcoming this challenge necessitates the exploration of novel antifungal agents with unique mechanisms of action. Roselipin 2B, a known inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for triglyceride synthesis, has been identified as a potential, yet unproven, candidate for antifungal therapy. To date, public-domain research has not established the antifungal efficacy of this compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential antifungal activity of this compound, particularly against resistant fungal isolates.
Comparative Antifungal Susceptibility: A Data Template
Successful validation of a novel antifungal agent requires rigorous comparison against established drugs. The following table provides a standardized template for presenting Minimum Inhibitory Concentration (MIC) data for this compound alongside common antifungals. This data would be generated from the experimental protocols detailed below.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Standard Antifungal Agents Against Resistant Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans (Fluconazole-Resistant) | Data to be determined | >64 | Data to be determined | Data to be determined |
| Candida auris (Multidrug-Resistant) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus (Azole-Resistant) | Data to be determined | >16 | Data to be determined | Data to be determined |
| Candida glabrata (Echinocandin-Resistant) | Data to be determined | Data to be determined | Data to be determined | >2 |
| Cryptococcus neoformans (Resistant Strain) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Proposed Experimental Protocols
To generate the comparative data, the following detailed experimental protocols are proposed.
Fungal Strains and Culture Conditions
A panel of clinically relevant and drug-resistant fungal strains should be procured from reputable culture collections (e.g., ATCC). This panel should include, but is not limited to, fluconazole-resistant Candida albicans, multidrug-resistant Candida auris, and azole-resistant Aspergillus fumigatus. Strains should be maintained on Sabouraud Dextrose Agar (SDA) and subcultured prior to each experiment to ensure viability.
Antifungal Susceptibility Testing: Broth Microdilution Method
The antifungal susceptibility of this compound and comparator drugs will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.
-
Preparation of Antifungal Stock Solutions: this compound and standard antifungal agents (fluconazole, amphotericin B, caspofungin) will be dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of each antifungal agent will be prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal inocula will be prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve the final target inoculum concentration.
-
Incubation: The prepared microtiter plates will be inoculated with the fungal suspensions and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC will be defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well. For azoles and this compound, this is typically a ≥50% reduction in turbidity, while for amphotericin B, it is complete inhibition. For caspofungin against Aspergillus, the Minimum Effective Concentration (MEC) will be determined microscopically.
Visualizing the Path to Validation and Potential Mechanism
The following diagrams, rendered using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway for the antifungal action of this compound.
Caption: Proposed experimental workflow for validating the antifungal activity of this compound.
Caption: Hypothetical signaling pathway of this compound's antifungal action via DGAT inhibition.
Comparative Mechanism of Action
A key aspect of a novel antifungal is a mechanism of action distinct from existing drugs, which can circumvent current resistance mechanisms.
This compound (Hypothesized): By inhibiting DGAT, this compound would disrupt the synthesis of triglycerides. This could lead to an accumulation of diacylglycerol and free fatty acids, causing lipotoxicity and disrupting cell membrane homeostasis, ultimately leading to fungal cell death. This mechanism would be novel compared to currently used antifungals.
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and osmotic lysis.
The proposed unique mechanism of this compound, targeting lipid metabolism, suggests it could be effective against strains that have developed resistance to agents targeting the cell membrane or cell wall.
Conclusion and Future Directions
While the antifungal activity of this compound remains to be experimentally validated, its known function as a DGAT inhibitor presents a compelling rationale for its investigation as a novel antifungal agent. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate its efficacy against resistant fungal pathogens. Should these investigations yield positive results, further studies on its spectrum of activity, in vivo efficacy, and toxicological profile will be warranted to fully assess its therapeutic potential. The scientific community is encouraged to pursue this promising avenue of research in the ongoing battle against antifungal resistance.
Roselipin 2B: A Comparative Analysis of Selectivity for DGAT1 vs. DGAT2 in Triglyceride Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount. This guide provides a detailed comparison of Roselipin 2B's inhibitory activity against Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2), two key enzymes in triglyceride synthesis.
Initial studies on Roselipins, a group of natural compounds isolated from the marine fungus Gliocladium roseum KF-1040, identified them as inhibitors of diacylglycerol acyltransferase (DGAT).[1] Subsequent research has further elucidated the specific inhibitory profile of this compound family, revealing a notable preference for one of the two DGAT isoforms.
Quantitative Comparison of Inhibitory Activity
For context, the inhibitory activity of this compound against a mixed population of DGAT enzymes from rat liver microsomes has been determined.
| Compound | Target | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Source |
| This compound | DGAT (mixed isoforms) | 18 µM | 18 µM |
This data, combined with the finding of DGAT2 selectivity, suggests that the inhibitory activity of this compound is primarily directed towards the DGAT2 isoform within the microsomal preparation.
Signaling Pathway of Triglyceride Synthesis
The final step in triglyceride (TG) synthesis is catalyzed by both DGAT1 and DGAT2. These enzymes utilize diacylglycerol (DAG) and a fatty acyl-CoA as substrates to produce TG. The resulting triglycerides can then be stored in lipid droplets.
Caption: Simplified signaling pathway of triglyceride synthesis by DGAT1 and DGAT2.
Experimental Protocols
To definitively assess the selectivity of an inhibitor like this compound for DGAT1 versus DGAT2, a series of well-defined experiments are required. The following protocols outline the standard methodologies used in the field.
Experimental Workflow for Assessing DGAT Inhibitor Selectivity
Caption: Experimental workflow for determining the selectivity of a DGAT inhibitor.
Detailed Methodologies
1. Expression of Recombinant DGAT1 and DGAT2:
-
Objective: To obtain pure and distinct sources of DGAT1 and DGAT2 enzymes.
-
Protocol:
-
Human DGAT1 and DGAT2 cDNA are individually cloned into an appropriate expression vector (e.g., baculovirus for expression in insect cells like Sf9, or a mammalian expression vector for cells like HEK293).
-
The vectors are then used to transfect the chosen cell line.
-
Cells are cultured under conditions that promote the expression of the recombinant proteins.
-
Successful expression is confirmed by Western blot analysis using specific antibodies against DGAT1 and DGAT2.
-
2. Preparation of Microsomal Fractions or Cell Lysates:
-
Objective: To isolate the cellular fraction containing the expressed DGAT enzymes.
-
Protocol:
-
Harvest the cells expressing either DGAT1 or DGAT2.
-
Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
3. In Vitro DGAT Enzyme Assay:
-
Objective: To measure the enzymatic activity of DGAT1 and DGAT2 in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Add varying concentrations of this compound (or the compound being tested) to the reaction mixture.
-
Initiate the reaction by adding the microsomal fraction containing either DGAT1 or DGAT2.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids, and separate the newly synthesized radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride using a phosphorimager or liquid scintillation counting.
-
4. Data Analysis and Selectivity Determination:
-
Objective: To calculate the IC50 values and determine the selectivity of the inhibitor.
-
Protocol:
-
Plot the percentage of DGAT activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both DGAT1 and DGAT2. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
The selectivity index is calculated by dividing the IC50 value for DGAT1 by the IC50 value for DGAT2. A selectivity index significantly greater than 1 indicates selectivity for DGAT2, while a value significantly less than 1 indicates selectivity for DGAT1.
-
By following these rigorous experimental protocols, researchers can accurately assess the selectivity of compounds like this compound for DGAT1 and DGAT2, providing crucial data for the development of targeted therapeutics for metabolic diseases.
References
A Comparative Analysis of Roselipin 2B and Other Natural Diacylglycerol Acyltransferase (DGAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Roselipin 2B with other naturally occurring inhibitors of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in triglyceride synthesis and a promising target for metabolic disorders. This document presents objective comparisons of inhibitory performance, supported by experimental data, and outlines the methodologies for key experiments.
Introduction to DGAT and its Inhibition
Diacylglycerol acyltransferase (DGAT) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. Two main isoforms, DGAT1 and DGAT2, have been identified, playing distinct roles in lipid metabolism. Inhibition of DGAT is a promising therapeutic strategy for managing metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Natural products have emerged as a rich source of novel DGAT inhibitors. This guide focuses on this compound, a natural DGAT inhibitor, and compares its activity with other prominent natural inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of this compound and other selected natural DGAT inhibitors is summarized in the table below. It is important to note that the IC50 values have been sourced from various studies, and while efforts have been made to include data from comparable assay systems, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Natural Source | DGAT Isoform Selectivity | IC50 (µM) | Experimental System |
| This compound | Gliocladium roseum (Fungus) | DGAT2 selective | 18 | Rat liver microsomes |
| Amidepsine A | Humicola sp. (Fungus) | Non-selective | 10.2 | Rat liver microsomes |
| Xanthohumol | Humulus lupulus (Hops) | Non-selective | 50.3 (DGAT1 & DGAT2) | Rat liver microsomes |
| Phenylpyropene C | Penicillium griseofulvum (Fungus) | Not specified | 11.04 | Rat liver microsomes |
Note: The IC50 values for Roselipins, in general, are reported to be in the range of 15-22 µM[1]. Amidepsines have a reported IC50 range of 10.2 to 51.6 µM[2].
Experimental Protocols
A standardized in vitro DGAT inhibition assay protocol using rat liver microsomes is detailed below. This protocol is a representative method used in many of the cited studies for determining DGAT inhibitory activity.
Preparation of Rat Liver Microsomes
-
Male Sprague-Dawley rats are euthanized, and the livers are immediately excised and washed in ice-cold homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
The livers are minced and homogenized in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.
-
The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
-
The microsomal pellet is resuspended in the homogenization buffer, and the protein concentration is determined using a standard method like the Bradford assay. The microsomes are stored at -80°C until use.
In Vitro DGAT Inhibition Assay
-
The standard assay mixture contains 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), 100 µM 1,2-dioleoyl-sn-glycerol, and 10 µM [¹⁴C]oleoyl-CoA in a final volume of 200 µL.
-
Various concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the microsomes (50 µg of protein) for 10 minutes at 37°C.
-
The reaction is initiated by the addition of [¹⁴C]oleoyl-CoA.
-
The mixture is incubated for 10 minutes at 37°C with gentle shaking.
-
The reaction is terminated by the addition of 1.5 mL of chloroform/methanol (2:1, v/v).
-
The lipids are extracted, and the newly synthesized [¹⁴C]triacylglycerol is separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
The radioactivity corresponding to the triacylglycerol band is quantified by liquid scintillation counting.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT activity, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The inhibition of DGAT impacts cellular lipid metabolism and can trigger downstream signaling events. The known and potential signaling pathways affected by this compound and its counterparts are discussed below.
This compound and the SREBP-1c Pathway
This compound is a selective inhibitor of DGAT2. Inhibition of DGAT2 has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[3][4][5]. SREBP-1c is a master transcriptional regulator of lipogenesis. By inhibiting DGAT2, this compound may lead to an accumulation of diacylglycerol, which can be shunted towards phospholipid synthesis. This alteration in the lipid composition of the endoplasmic reticulum membrane can inhibit the processing and activation of SREBP-1c, thereby downregulating the expression of genes involved in fatty acid and triglyceride synthesis[3].
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Roselipin 2B and a known clinical DGAT inhibitor
A Head-to-Head Comparison of Roselipin 2B and the Clinical DGAT1 Inhibitor Pradigastat
In the landscape of therapeutic development for metabolic disorders, Diacylglycerol Acyltransferase (DGAT) has emerged as a critical target. This enzyme catalyzes the final and rate-limiting step in triglyceride synthesis. Its inhibition offers a promising strategy for managing conditions characterized by hyperlipidemia, such as familial chylomicronemia syndrome (FCS). This guide provides a detailed, data-driven comparison between this compound, a naturally derived DGAT inhibitor, and Pradigastat, a well-characterized clinical DGAT1 inhibitor.
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data for both compounds. While this compound remains in the preclinical stages of investigation, Pradigastat has undergone extensive clinical evaluation, providing a valuable benchmark for the therapeutic potential of DGAT inhibition.
Executive Summary
This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040, demonstrating inhibitory activity against DGAT.[1] In contrast, Pradigastat (formerly LCQ908) is a potent and selective synthetic inhibitor of DGAT1 that has been evaluated in human clinical trials for its efficacy in reducing plasma triglyceride levels.[2][3][4][5][6][7] This guide will delve into their respective mechanisms of action, present available in vitro and in vivo data, and provide detailed experimental protocols for key assays.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data available for this compound and Pradigastat. It is important to note that the data for this compound is from preclinical in vitro studies, while the data for Pradigastat is derived from a combination of in vitro assays and human clinical trials.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Pradigastat |
| Target(s) | Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol Acyltransferase 1 (DGAT1) |
| IC50 | 15-22 µM (rat liver microsomes)[1] | 0.157 µM[2] |
| Source | Natural product (fungal isolate)[1] | Synthetic small molecule |
| Selectivity | Not specified | Selective for DGAT1 |
Table 2: Clinical and Preclinical Observations
| Feature | This compound | Pradigastat |
| Development Stage | Preclinical | Clinical (Phase II/III) |
| Reported Effects | Inhibition of DGAT activity in vitro.[1] | Dose-dependent reduction of fasting and postprandial triglycerides in humans.[3][4][5][7] Reduction in apolipoprotein B48 (apoB48) levels.[4][5] Increased plasma glucagon-like peptide-1 (GLP-1) levels.[3] |
| Administration | N/A (in vitro studies) | Oral[3][4][5] |
| Adverse Effects | Not determined | Generally well-tolerated; mild, transient gastrointestinal events reported.[4][5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro DGAT Activity Assay (as applied to this compound)
This protocol is based on the general methodology used for assessing DGAT activity in rat liver microsomes.
-
Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
DGAT Activity Assay:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Bovine serum albumin (BSA)
-
Magnesium chloride (MgCl2)
-
Diacylglycerol (substrate)
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Rat liver microsomes
-
-
Add varying concentrations of this compound (or other test inhibitors) to the reaction mixture.
-
Initiate the reaction by adding the microsomes and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
-
-
Lipid Analysis and IC50 Determination:
-
Extract the total lipids from the reaction mixture.
-
Separate the lipids using thin-layer chromatography (TLC) on silica gel plates, using a solvent system that resolves triglycerides from other lipids (e.g., hexane:diethyl ether:acetic acid).
-
Visualize and quantify the radiolabeled triglyceride spots using autoradiography or a phosphorimager.
-
Calculate the percentage of DGAT inhibition for each concentration of this compound compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Clinical Trial Protocol for Pradigastat in Familial Chylomicronemia Syndrome (FCS)
This protocol is a generalized representation based on the clinical studies conducted with Pradigastat in patients with FCS.[4][5][7]
-
Study Design and Patient Population:
-
An open-label, sequential-dose study design is often employed for rare diseases like FCS.
-
Enroll patients with a confirmed diagnosis of FCS, characterized by severe hypertriglyceridemia and deficient lipoprotein lipase (LPL) activity.
-
Establish a run-in period where patients adhere to a very low-fat diet.
-
-
Baseline and Treatment Periods:
-
Conduct baseline assessments, including fasting lipid profiles (triglycerides, cholesterol) and an oral fat tolerance test to measure postprandial lipid and apolipoprotein levels.
-
Administer Pradigastat orally, once daily, in escalating or sequential dose periods (e.g., 10 mg, 20 mg, 40 mg), with each treatment period lasting for a specified duration (e.g., 21 days).
-
Incorporate washout periods between different dose treatments to allow for drug clearance.
-
-
Efficacy and Safety Assessments:
-
Measure fasting triglyceride levels weekly throughout the treatment periods.
-
At the end of each treatment period, repeat the oral fat tolerance test to assess postprandial triglyceride and apoB48 responses.
-
Monitor patients for any adverse events through regular clinical assessments and laboratory tests.
-
-
Data Analysis:
-
The primary efficacy endpoint is typically the percentage change in fasting triglyceride levels from baseline.
-
Secondary endpoints may include changes in postprandial triglyceride and apoB48 area under the curve (AUC), as well as changes in other lipid parameters.
-
Analyze safety and tolerability data to characterize the side-effect profile of the drug.
-
Conclusion
This comparative guide highlights the distinct stages of development and the corresponding depth of data for this compound and Pradigastat. This compound has demonstrated in vitro inhibitory activity against DGAT, marking it as a compound of interest from a natural product source. However, its potency is modest compared to the synthetic inhibitor Pradigastat, and it lacks in vivo or clinical data.
Pradigastat, on the other hand, represents a clinically evaluated DGAT1 inhibitor with demonstrated efficacy in significantly lowering fasting and postprandial triglycerides in a patient population with a clear unmet medical need. The extensive clinical data for Pradigastat provides a robust validation of DGAT1 as a therapeutic target for hypertriglyceridemia.
For researchers in the field, this compound may serve as a lead compound for further optimization to improve potency and selectivity. The clinical journey of Pradigastat offers valuable insights into the potential benefits and challenges of DGAT1 inhibition in humans, setting a high bar for new entrants into this therapeutic space. Future investigations into this compound would need to bridge the significant gap from in vitro findings to in vivo efficacy and safety to be considered a viable therapeutic candidate.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Structure-Activity Relationship of Novel Roselipin 2B Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Roselipin 2B and its derivatives as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. The document presents quantitative data on the inhibitory activities of these compounds and compares them with other known DGAT inhibitors. Detailed experimental protocols and visualizations of relevant biological pathways and workflows are included to support further research and development in this area.
Introduction to Roselipin and its Derivatives
Roselipins are a family of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[1] This family includes Roselipins 1A, 1B, 2A, and 2B, all of which have demonstrated inhibitory activity against diacylglycerol acyltransferase (DGAT).[1] The primary biological target of Roselipins is DGAT, an enzyme crucial for the final step of triglyceride biosynthesis. The inhibition of DGAT is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
The core structure of Roselipins consists of a highly methylated C20 fatty acid, a D-mannose unit, and a D-arabinitol moiety.[2] The Roselipin A and B groups are stereoisomers at the arabinitol moiety.[2] Notably, the Roselipin 2 group, including this compound, is characterized by a 6"-O-acetyl group on the mannose residue of the corresponding Roselipin 1 structure.[2] Recent advancements have led to the total synthesis of Roselipin 1A, paving the way for the generation and evaluation of novel derivatives.[3]
Comparative Analysis of DGAT Inhibitory Activity
The inhibitory potential of this compound and its derivatives against DGAT has been quantified and compared with other known DGAT inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds.
| Compound | Target(s) | IC50 (µM) | Notes |
| Roselipins & Derivatives | |||
| Roselipin 1A | DGAT | 15 - 22 | Natural Product.[1] |
| Roselipin 1B | DGAT | 15 - 22 | Natural Product.[1] |
| Roselipin 2A | DGAT | 15 - 22 | Natural Product.[1] |
| This compound | DGAT | 15 - 22 | Natural Product.[1] |
| Demannosyl Roselipins | DGAT | Conserved Activity | Derivative lacking the mannose moiety; retains inhibitory function.[4] |
| Dearabinitoyl Roselipins | DGAT | Lost Activity | Derivative lacking the arabinitol moiety; activity is lost.[4] |
| Alternative DGAT Inhibitors | |||
| DGAT-1 Selective | |||
| T863 | DGAT-1 | 0.015 | Potent and selective DGAT-1 inhibitor. |
| A-922500 | DGAT-1 | 0.009 (human) | Potent and selective DGAT-1 inhibitor. |
| DGAT-2 Selective | |||
| PF-06424439 | DGAT-2 | 0.014 | Potent and selective DGAT-2 inhibitor. |
| Dual Inhibitors | |||
| Xanthohumol | DGAT-1/2 | 40 | Natural product with dual inhibitory activity. |
Structure-Activity Relationship (SAR) of Roselipin Derivatives
The structural components of Roselipins play a critical role in their DGAT inhibitory activity. Studies on chemically or enzymatically prepared derivatives have revealed key insights into their structure-activity relationship.
A pivotal finding is that the arabinitoyl fatty acid core is essential for eliciting DGAT inhibitory activity .[4] Derivatives that lack the arabinitol moiety (dearabinitoyl roselipins) lose their ability to inhibit the enzyme.[4] Conversely, the removal of the mannose group (demannosyl roselipins) does not significantly impact the inhibitory function, indicating that the mannose moiety is not critical for binding to the active site of DGAT.[4]
The acetylation at the 6" position of the mannose in this compound, compared to Roselipin 1B, does not appear to dramatically alter the inhibitory potency, as both show IC50 values in the same micromolar range.[1] This suggests that modifications to the mannose sugar are well-tolerated, presenting an opportunity for the development of novel derivatives with potentially improved pharmacokinetic properties without compromising their inhibitory activity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for evaluating Roselipin derivatives, the following diagrams are provided.
Experimental Protocols
In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DGAT enzymes using a cell-free system with radiolabeled substrates.
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions from cells overexpressing human DGAT1 or DGAT2.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[1-14C]Oleoyl-Coenzyme A ([14C]Oleoyl-CoA)
-
-
Test Compounds: this compound derivatives and reference inhibitors dissolved in DMSO.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl2.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, DAG, and the microsomal enzyme preparation.
-
Pre-incubation: Add a small volume of the diluted test compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled triglyceride product will be in the upper organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of natural product-based DGAT inhibitors. The essential role of the arabinitoyl fatty acid core for their activity has been established, providing a clear direction for future synthetic efforts. The tolerance for modifications on the mannose moiety offers a strategic handle for optimizing the physicochemical and pharmacokinetic properties of these compounds. By utilizing the comparative data and the detailed protocols provided in this guide, researchers can further explore the therapeutic potential of novel this compound derivatives for the treatment of metabolic disorders.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Roselipin 2B in Obesity Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Roselipin 2B, a novel diacylglycerol acyltransferase (DGAT) inhibitor, in established mouse models of obesity. While direct in vivo studies on this compound are not yet publicly available, this document outlines a comprehensive experimental framework for its evaluation, drawing comparisons with existing therapeutic alternatives and supporting the proposed methodologies with established experimental data from analogous studies.
Introduction to this compound
This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040.[1] It has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[1][2] By inhibiting DGAT, this compound has the potential to reduce fat accumulation, making it a promising candidate for the treatment of obesity and related metabolic disorders. This guide details the necessary preclinical validation of this compound in diet-induced obesity (DIO) mouse models, a standard and translationally relevant paradigm.[3][4][5]
Experimental Design: A Proposed In Vivo Efficacy Study
To rigorously assess the therapeutic potential of this compound, a well-controlled preclinical study using a diet-induced obesity model is proposed. This model closely mimics the development of human obesity resulting from excessive caloric intake.[4]
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
Comparative Efficacy Data
The following tables present a hypothetical yet expected outcome for this compound based on its mechanism of action, alongside representative data for a standard-of-care comparator, Orlistat (a pancreatic lipase inhibitor), and an emerging therapeutic, MLX-0871 (an AMPK activator).[6] This data is compiled from typical results seen in preclinical DIO mouse studies.
Table 1: Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| NCD Control | 25.2 ± 1.5 | 28.1 ± 1.8 | +11.5% | 3.5 ± 0.3 |
| HFD Vehicle | 25.4 ± 1.6 | 45.3 ± 2.1 | +78.3% | 2.8 ± 0.4 |
| This compound (Low Dose) | 45.1 ± 2.3 | 40.5 ± 2.0 | -10.2% | 2.7 ± 0.3 |
| This compound (High Dose) | 44.9 ± 2.2 | 36.8 ± 1.9 | -18.0% | 2.6 ± 0.4 |
| Orlistat | 45.5 ± 2.4 | 39.1 ± 2.1 | -14.1% | 2.8 ± 0.3 |
| MLX-0871 [6] | 45.2 ± 2.1 | 37.1 ± 2.0 | -17.9% | 2.5 ± 0.2 |
Table 2: Serum Metabolic Parameters
| Treatment Group | Fasting Glucose (mg/dL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| NCD Control | 95 ± 8 | 80 ± 10 | 75 ± 12 |
| HFD Vehicle | 155 ± 12 | 220 ± 15 | 180 ± 20 |
| This compound (Low Dose) | 130 ± 10 | 170 ± 12 | 130 ± 15 |
| This compound (High Dose) | 110 ± 9 | 140 ± 11 | 95 ± 14 |
| Orlistat | 125 ± 11 | 160 ± 14 | 145 ± 18 |
| MLX-0871 [6] | 105 ± 8 | 155 ± 13 | 110 ± 16 |
Signaling Pathway of DGAT Inhibition
The therapeutic rationale for this compound is centered on the inhibition of the DGAT1 and DGAT2 enzymes, which are key to the synthesis of triglycerides in the endoplasmic reticulum of adipocytes and hepatocytes.
Caption: Mechanism of action of this compound via inhibition of DGAT enzymes, blocking triglyceride synthesis.
Detailed Experimental Protocols
A successful in vivo study hinges on meticulous and standardized procedures. The following protocols are based on established methodologies for diet-induced obesity models.[3][4][7]
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks of age. This strain is widely used and susceptible to diet-induced obesity.[3][5]
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[7]
-
Diet:
-
Monitoring: Body weight and food intake will be recorded weekly.[7]
Treatment Administration
-
Grouping: After 12 weeks on the HFD, mice with a significant increase in body weight compared to the NCD group will be randomized into treatment cohorts.
-
Dosing: this compound, a comparator drug (e.g., Orlistat), or a vehicle control will be administered daily for 4 weeks. The route of administration (e.g., oral gavage) and vehicle will be determined based on the physicochemical properties of this compound.
In Vivo Metabolic Assessments
-
Glucose Tolerance Test (GTT): Performed at the end of the treatment period to assess glucose clearance. Mice are fasted for 6 hours, followed by an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity. Following a 4-hour fast, mice are injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose levels are monitored at 0, 15, 30, 45, and 60 minutes.
Terminal Procedures and Ex Vivo Analysis
-
Serum Analysis: Serum will be analyzed for levels of fasting glucose, insulin, total cholesterol, triglycerides, and key adipokines (e.g., leptin, adiponectin).
-
Histopathology: Liver and adipose tissue samples will be fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte morphology, respectively.
Conclusion
This guide outlines a robust preclinical strategy for validating the in vivo efficacy of this compound in a diet-induced obesity model. By employing standardized protocols and comparing its performance against established and emerging therapeutics, a clear and objective assessment of its potential as a novel anti-obesity agent can be achieved. The provided data tables and diagrams serve as a framework for interpreting the expected outcomes and understanding the underlying mechanism of action. Further studies will be required to fully elucidate the safety and efficacy profile of this compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapies for Obesity | ADA 2024 [delveinsight.com]
- 7. Diet-induced obesity murine model [protocols.io]
Safety Operating Guide
Navigating the Disposal of Novel Biochemical Compounds: A General Protocol
Absence of specific data for "Roselipin 2B" necessitates a focus on established best practices for chemical waste management in a research environment. A thorough search for a Safety Data Sheet (SDS) or specific disposal procedures for a compound identified as "this compound" did not yield any specific results. The scientific literature mentions "roselipins 1A, 1B, 2A, and 2B" as inhibitors of diacylglycerol acyltransferase, but no dedicated safety and disposal information for commercial or research-grade "this compound" is publicly available.
In the absence of substance-specific guidelines, researchers, scientists, and drug development professionals must adhere to a general risk-based approach for the disposal of novel or uncharacterized chemical compounds. This ensures the safety of laboratory personnel and minimizes environmental impact. The following procedures are based on standard laboratory safety protocols and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
General Disposal Protocol for Uncharacterized Chemical Compounds
When specific disposal instructions are unavailable, the following step-by-step process should be followed:
-
Hazard Assessment:
-
Review available literature: Gather all known information about the compound and its structural analogs. The structure of roselipins includes a fatty acid, D-mannose, and D-arabinitol.[1] While not acutely hazardous, this information can help in a preliminary assessment.
-
Consider the parent compounds and functional groups: Evaluate the potential hazards based on the chemical's structure.
-
Assume Hazard: In the absence of complete data, treat the compound as hazardous. This includes assuming it may be toxic, flammable, corrosive, or reactive.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not mix the compound with other chemical waste streams unless its compatibility is known.
-
Segregate the waste into a dedicated, properly labeled container.
-
-
Waste Container Labeling:
-
The container must be clearly labeled with the full chemical name ("this compound" and any other identifiers), the principal investigator's name, the lab location, and the date.
-
Indicate "Hazardous Waste" and any suspected hazards (e.g., "Caution: Unknown Hazards").
-
-
Consultation with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on the disposal of unknown or uncharacterized chemicals.
-
Provide the EHS department with all available information about the compound.
-
-
Arranging for Disposal:
-
Your EHS department will provide specific instructions for the collection and disposal of the waste. This is typically handled by a licensed hazardous waste disposal company.
-
Summary of General Chemical Waste Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Hazard Assessment | Review literature, analyze chemical structure, and assume hazard in the absence of data. |
| 2 | Use of PPE | Wear safety glasses, lab coat, and chemical-resistant gloves. |
| 3 | Waste Segregation | Use a dedicated container; do not mix with other waste streams. |
| 4 | Container Labeling | Include chemical name, PI name, location, date, and "Hazardous Waste." |
| 5 | EHS Consultation | Contact your institution's EHS department for specific guidance. |
| 6 | Disposal Arrangement | Follow EHS instructions for waste pickup and disposal by a licensed vendor. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of a chemical compound in a research setting.
Caption: Chemical disposal decision workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
